molecular formula C7H14Si B1265609 But-1-yn-1-yltrimethylsilane CAS No. 62108-37-6

But-1-yn-1-yltrimethylsilane

Cat. No.: B1265609
CAS No.: 62108-37-6
M. Wt: 126.27 g/mol
InChI Key: QKUFWNQHBGARJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-1-yn-1-yltrimethylsilane is a useful research compound. Its molecular formula is C7H14Si and its molecular weight is 126.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFWNQHBGARJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211169
Record name 1-Butynyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-37-6
Record name 1-Butynyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butynyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-1-yn-1-yl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of But-1-yn-1-yltrimethylsilane from 1-Butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of but-1-yn-1-yltrimethylsilane, a valuable intermediate in organic synthesis and materials science. The primary focus is on the direct silylation of 1-butyne, a robust and widely used method. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents a comparative analysis of reaction conditions. All quantitative data are summarized for clarity, and key processes are visualized using workflow and reaction diagrams to support researchers, chemists, and professionals in drug development.

Introduction

Silylation is a fundamental chemical process involving the introduction of a silyl group (R₃Si) into a molecule.[1] In the context of terminal alkynes, such as 1-butyne, silylation serves as an effective method for protecting the acidic terminal proton, thereby enabling selective transformations at other sites of the molecule.[2] The resulting trimethylsilyl (TMS)-protected alkynes, like this compound, are versatile building blocks. They exhibit enhanced stability and are key intermediates in cross-coupling reactions (e.g., Sonogashira), synthesis of complex organic molecules, and the development of silicon-containing materials.

The most common and direct route to synthesize this compound is through the deprotonation of 1-butyne with a strong base to form a potent nucleophile, the acetylide anion. This is followed by an electrophilic quench with a silylating agent, typically trimethylsilyl chloride (TMS-Cl).[2][3] This guide focuses on this efficient and high-yielding methodology.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step, one-pot reaction.

  • Deprotonation: 1-Butyne is a weak acid (pKa ≈ 25). A strong organometallic base, most commonly n-butyllithium (n-BuLi), is used to abstract the terminal alkyne proton. This acid-base reaction forms the lithium butyn-1-ide intermediate and butane as a byproduct.[2][3]

  • Silylation: The resulting lithium acetylide is a powerful nucleophile that readily attacks the silicon atom of trimethylsilyl chloride in a nucleophilic substitution reaction. This forms the desired product, this compound, and lithium chloride as a salt byproduct.[3]

The overall balanced chemical equation is:

CH₃CH₂C≡CH + n-BuLi → CH₃CH₂C≡CLi + CH₃CH₂CH₂CH₃ CH₃CH₂C≡CLi + (CH₃)₃SiCl → CH₃CH₂C≡CSi(CH₃)₃ + LiCl

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Silylation 1-Butyne CH₃CH₂C≡CH plus1 + 1-Butyne->plus1 n-BuLi n-BuLi Lithium Acetylide CH₃CH₂C≡C⁻Li⁺ n-BuLi->Lithium Acetylide THF, -78°C plus2 + Lithium Acetylide->plus2 Lithium Acetylide_2 CH₃CH₂C≡C⁻Li⁺ Lithium Acetylide->Lithium Acetylide_2 Butane CH₃CH₂CH₂CH₃ plus1->n-BuLi plus2->Butane plus3 + Lithium Acetylide_2->plus3 TMS-Cl (CH₃)₃SiCl Product CH₃CH₂C≡CSi(CH₃)₃ TMS-Cl->Product plus4 + Product->plus4 LiCl LiCl plus3->TMS-Cl plus4->LiCl

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Reaction Conditions

The efficiency of the silylation of 1-butyne can be influenced by the choice of base, solvent, and reaction temperature. While n-butyllithium in an ether-based solvent is standard, other conditions have been explored. The following table summarizes representative data.

Reactant 1Reagent (Base)Silylating AgentSolventTemperature (°C)Yield (%)Reference
1-Butynen-Butyllithium (n-BuLi)Trimethylsilyl chloride (TMS-Cl)Diethyl Ether (Et₂O) / Hexane-78 to Room Temp.75%[3][4]
1-Butynen-Butyllithium (n-BuLi)Trimethylsilyl chloride (TMS-Cl)Tetrahydrofuran (THF)-78 to Room Temp.High (Typical)[5]
Terminal AlkyneLithium diisopropylamide (LDA)Trimethylsilyl chloride (TMS-Cl)Not specifiedLow TemperatureGeneral Method[2]
Terminal AlkyneGrignard Reagent (RMgX)ChlorosilaneNot specifiedNot specifiedGeneral Method[2]

Table 1: Summary of reaction conditions for the silylation of 1-butyne and related terminal alkynes.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on established literature methods.[3][4]

Materials and Reagents:

  • 1-Butyne (C₄H₆, MW: 54.09 g/mol )

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Trimethylsilyl chloride (TMS-Cl, (CH₃)₃SiCl, MW: 108.64 g/mol ), freshly distilled

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or equivalent)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Workflow A Setup and Inert Atmosphere B Add 1-Butyne and Solvent A->B C Cool to -78°C B->C D Add n-BuLi Dropwise C->D E Stir (Deprotonation) D->E F Add TMS-Cl Dropwise E->F G Warm to Room Temperature F->G H Aqueous Quench (NH₄Cl) G->H I Phase Separation & Extraction H->I J Wash with Brine I->J K Dry Organic Layer (Na₂SO₄) J->K L Solvent Removal (Rotovap) K->L M Purification (Distillation) L->M N Characterization (NMR, IR) M->N

Caption: Experimental workflow for this compound synthesis.

Step 1: Reaction Setup

  • Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and two dropping funnels under an inert atmosphere (e.g., nitrogen or argon).

  • In one dropping funnel, place the required volume of n-BuLi solution. In the other, place the trimethylsilyl chloride.

  • To the flask, add anhydrous diethyl ether (or THF).

Step 2: Deprotonation 4. Dissolve 1-butyne (1.0 eq) in the anhydrous solvent within the reaction flask.[4] 5. Cool the stirred solution to -78 °C using a dry ice/acetone bath.[3][4] 6. Slowly add the n-butyllithium solution (approx. 0.98 eq) dropwise from the funnel, ensuring the internal temperature does not rise significantly.[4] 7. After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.[4]

Step 3: Silylation 8. Add trimethylsilyl chloride (1.0 eq) dropwise to the cold acetylide solution over approximately 10 minutes.[4] 9. After the addition, stir the reaction mixture for an additional 10-15 minutes at -78 °C.[4] 10. Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 12 hours (or overnight) to ensure the reaction goes to completion.[4]

Step 4: Work-up and Purification 11. Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. 12. Transfer the mixture to a separatory funnel. If two phases are not distinct, add more ether and water. 13. Separate the layers and extract the aqueous layer two more times with diethyl ether.[4] 14. Combine the organic layers and wash them with saturated brine solution.[4] 15. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4] 16. The crude residue can be purified by fractional distillation at atmospheric pressure. The product, this compound, has a boiling point of approximately 110-113 °C.[4] A 75% yield is typical for this procedure.[4]

Conclusion

The synthesis of this compound from 1-butyne via deprotonation with n-butyllithium followed by electrophilic trapping with trimethylsilyl chloride is a highly reliable and efficient method. It is a cornerstone reaction for organic chemists requiring a protected butyne building block. By carefully controlling the stoichiometry and maintaining anhydrous, low-temperature conditions, researchers can consistently achieve high yields of the desired product. The detailed protocol and comparative data provided in this guide serve as a practical resource for the successful implementation of this important transformation in a laboratory setting.

References

An In-depth Technical Guide to (1-Butynyl)trimethylsilane: Physical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

(1-Butynyl)trimethylsilane , with the CAS number 62108-37-6, is an organosilicon compound utilized as a chemical intermediate in various organic synthesis applications.[1] Its utility in research and industry, particularly in the synthesis of pharmaceuticals and advanced materials, stems from its unique chemical structure featuring a trimethylsilyl-protected terminal alkyne.[1] This guide provides a detailed overview of its physical properties, associated hazards, and relevant experimental context for researchers, scientists, and drug development professionals.

Physical Properties

The physical characteristics of (1-Butynyl)trimethylsilane are crucial for its proper handling, storage, and application in experimental settings. A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₄Si[2]
Molecular Weight 126.27 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 115-116 °C[3]
104.5 °C at 760 mmHg[1]
110-115 °C[3]
Density 0.774 ± 0.06 g/cm³ (Predicted)[1][3]
Storage Temperature 2-8°C[3]
IUPAC Name but-1-ynyl(trimethyl)silane[2]

Hazards and Safety Information

Understanding the hazards associated with (1-Butynyl)trimethylsilane is paramount for ensuring laboratory safety. This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][4]

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapour[2]
Skin corrosion/irritation (Category 2)WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritation (Category 2A)WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)WarningH335: May cause respiratory irritation[2]

Precautionary Statements:

A comprehensive list of precautionary statements provides guidance on the safe handling, storage, and disposal of (1-Butynyl)trimethylsilane.[3][4]

CategoryPrecautionary Statement CodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical/ ventilating/ lighting equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P264Wash skin thoroughly after handling.[4]
P280Wear protective gloves/ eye protection/ face protection.[4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P321Specific treatment (see supplemental first aid instruction on this label).
P332 + P313If skin irritation occurs: Get medical advice/ attention.[4]
P337 + P313If eye irritation persists: Get medical advice/ attention.[4]
P362Take off contaminated clothing and wash before reuse.
P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
Storage P403 + P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols

Synthesis and Purification of (1-Butynyl)trimethylsilane:

This procedure involves the reaction of 1-butyne with a strong base followed by quenching with chlorotrimethylsilane.

  • A solution of 1-butyne in diethyl ether (Et₂O) is cooled to -78 °C.

  • n-Butyllithium (n-BuLi) in hexane is added dropwise to the cooled solution over a period of 30 minutes to form the lithium acetylide.

  • The reaction is allowed to proceed for 1 hour at this temperature.

  • Chlorotrimethylsilane is then added dropwise to the resulting lithium acetylide solution over 10 minutes.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by distillation at atmospheric pressure to yield pure (1-Butynyl)trimethylsilane.[3] The boiling point is typically measured during this distillation step.

Visualizations

To further clarify the information presented, the following diagrams illustrate the synthesis workflow and the logical relationship of the hazards associated with (1-Butynyl)trimethylsilane.

G cluster_synthesis Synthesis Workflow start Start: 1-Butyne in Et2O step1 Cool to -78°C start->step1 step2 Add n-BuLi in Hexane (Deprotonation) step1->step2 step3 React for 1 hour step2->step3 step4 Add Chlorotrimethylsilane (Silylation) step3->step4 step5 Warm to Room Temperature and Stir for 12 hours step4->step5 step6 Quench with Water step5->step6 step7 Extract with Et2O step6->step7 step8 Wash with Brine step7->step8 step9 Dry over Na2SO4 step8->step9 step10 Concentrate step9->step10 step11 Purify by Distillation step10->step11 end_product End Product: (1-Butynyl)trimethylsilane step11->end_product

Caption: Synthesis workflow for (1-Butynyl)trimethylsilane.

G cluster_hazards Hazard Relationship cluster_physical Physical Hazards cluster_health Health Hazards compound (1-Butynyl)trimethylsilane physical_hazard Highly Flammable Liquid and Vapor (H225) compound->physical_hazard is a skin_irrit Skin Irritation (H315) compound->skin_irrit causes eye_irrit Serious Eye Irritation (H319) compound->eye_irrit causes resp_irrit Respiratory Irritation (H335) compound->resp_irrit may cause

Caption: Logical relationship of hazards for (1-Butynyl)trimethylsilane.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to But-1-yn-1-yltrimethylsilane

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate in various organic synthesis applications. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physicochemical Data

This compound, also known as 1-Trimethylsilyl-1-butyne, is a versatile building block in organic chemistry.[1] Its utility stems from the presence of a trimethylsilyl-protected terminal alkyne, which allows for selective reactivity in complex molecular constructions.[1] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H14Si[1][2][3][4]
Molecular Weight 126.27 g/mol [1][2][3][4]
CAS Number 62108-37-6[1][2][3][4]
Density 0.774 g/cm³[1][2]
Boiling Point 104.5°C at 760 mmHg[1][2]
Flash Point 6°C[2]
Refractive Index 1.419[2]

Experimental Protocols

The following section details a common and effective method for the synthesis of this compound.

Synthesis of this compound[4]

Materials:

  • 1-Butyne (28.0 g, 518 mmol)

  • Diethylether (Et2O) (500 mL)

  • n-Butyllithium (BuLi) (2.6 M in hexane, 194 mL, 504 mmol)

  • Chlorotrimethylsilane (64.0 mL, 504 mmol)

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • A solution of 1-butyne (28.0 g, 518 mmol) in Et2O (500 mL) is cooled to -78 °C.

  • n-Butyllithium (2.6 M in hexane, 194 mL, 504 mmol) is slowly added dropwise to the stirred solution over a period of 30 minutes.

  • The reaction is allowed to proceed for 1 hour at -78 °C.

  • Chlorotrimethylsilane (64.0 mL, 504 mmol) is then added dropwise over 10 minutes to the resulting lithium acetylide solution.

  • After the addition is complete, the reaction is stirred for an additional 10 minutes at -78 °C.

  • The reaction mixture is then allowed to slowly warm to room temperature and is stirred for 12 hours.

  • Upon completion of the reaction, it is quenched with water and extracted with Et2O.

  • The organic layers are combined, washed with brine, and dried over Na2SO4.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by distillation at atmospheric pressure to yield 1-trimethylsilyl-1-butyne (47.6 g, 377 mmol, 75% yield) with a boiling point of 110-113 °C.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start: 1-Butyne in Et2O step1 1. Cool to -78°C start->step1 step2 2. Add BuLi dropwise (30 min) step1->step2 step3 3. React for 1 hour step2->step3 step4 4. Add Chlorotrimethylsilane dropwise (10 min) step3->step4 step5 5. React for 10 min step4->step5 step6 6. Warm to RT and stir for 12 hours step5->step6 step7 7. Quench with Water & Extract with Et2O step6->step7 step8 8. Wash, Dry, and Concentrate step7->step8 end End: Purify by Distillation step8->end

References

Technical Guide: 1-(Trimethylsilyl)-1-butyne (CAS: 62108-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Trimethylsilyl)-1-butyne, a versatile reagent in organic synthesis. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these chemical transformations.

Core Data Presentation

The quantitative data for 1-(Trimethylsilyl)-1-butyne are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 62108-37-6[1][2]
Molecular Formula C₇H₁₄Si[1][2]
Molecular Weight 126.27 g/mol [1][2]
Boiling Point 110-115 °C at 760 mmHg[1]
Density 0.774 g/cm³[3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 1-(Trimethylsilyl)-1-butyne are provided below.

Synthesis of 1-(Trimethylsilyl)-1-butyne

This protocol describes the synthesis of 1-(Trimethylsilyl)-1-butyne from 1-butyne and chlorotrimethylsilane.[1]

Materials:

  • 1-Butyne

  • n-Butyllithium (BuLi) in hexane solution

  • Chlorotrimethylsilane (TMSCl)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 1-butyne (518 mmol) in Et₂O (500 mL) is cooled to -78 °C.

  • BuLi (2.6 M in hexane, 194 mL, 504 mmol) is slowly added dropwise to the stirred solution over 30 minutes.

  • The reaction mixture is stirred for 1 hour at -78 °C.

  • Chlorotrimethylsilane (64.0 mL, 504 mmol) is added dropwise over 10 minutes to the resulting lithium acetylide solution.

  • After stirring for an additional 10 minutes, the reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

  • The reaction is quenched with water and extracted with Et₂O.

  • The organic layers are combined, washed with brine, and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The residue is purified by distillation at atmospheric pressure to yield 1-(Trimethylsilyl)-1-butyne (boiling point 110-113 °C).

Sonogashira Cross-Coupling Reaction

This protocol details a general procedure for the Sonogashira cross-coupling of an iodoarene with an alkyne, in this case exemplified by a trimethylsilyl-protected alkyne. The trimethylsilyl group can act as a protecting group in these reactions.[4]

Materials:

  • Aryl iodide (e.g., 4-Iodotoluene)

  • 1-(Trimethylsilyl)-1-butyne (or other terminal alkyne)

  • Triethylamine (Et₃N)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

Procedure:

  • In an oven-dried sealed tube fitted with a magnetic stirrer, the aryl iodide (4.58 mmol) is dissolved in triethylamine (25 mL) and stirred for 2 minutes.

  • The trimethylsilylacetylene (11.45 mmol) is added at room temperature via syringe, and the mixture is stirred for another 2 minutes.

  • The mixture is degassed with nitrogen for 10 minutes while stirring.

  • Under a nitrogen atmosphere, CuI (5 mol% with respect to the aryl iodide) is added quickly.

  • Subsequently, Pd(PPh₃)₂Cl₂ (5 mol% with respect to the aryl iodide) is added quickly to the reaction mixture.

  • The tube is sealed and heated (e.g., to 100 °C).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The product is then extracted and purified, typically by column chromatography.

Desilylation of 1-(Trimethylsilyl)-1-butyne

This section describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

Method 1: Base-Catalyzed Desilylation [5]

  • Reagents: A mild base such as potassium carbonate in methanol or a stronger base like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • General Procedure: The silylated alkyne is dissolved in a suitable solvent (e.g., methanol or THF), and the base is added. The reaction is stirred at room temperature until completion (monitored by TLC). The terminal alkyne is then isolated after an aqueous workup.

Method 2: Silver-Catalyzed Desilylation [5]

  • Reagents: A catalytic amount of silver nitrate (AgNO₃).

  • General Procedure: This method provides a mild procedure for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes.

Mandatory Visualizations

The following diagrams illustrate the chemical processes described above.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_Butyne 1-Butyne Step1 Deprotonation (-78 °C, Et₂O) 1_Butyne->Step1 TMSCl Chlorotrimethylsilane Step2 Silylation (-78 °C to RT) TMSCl->Step2 BuLi n-Butyllithium BuLi->Step1 Step1->Step2 Step3 Workup & Purification Step2->Step3 Product 1-(Trimethylsilyl)-1-butyne Step3->Product

Caption: Synthesis workflow for 1-(Trimethylsilyl)-1-butyne.

Sonogashira_Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArI Aryl Iodide (R'-I) ArI->OxAdd PdII_complex Pd(II) Complex (R'-Pd-I) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Alkyne TMS-Alkyne (R-C≡C-TMS) Cu_acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_acetylide with CuI, Base CuI Cu(I) Catalyst CuI->Cu_acetylide Cu_acetylide->Transmetalation PdII_alkynyl Pd(II) Alkynyl Complex (R'-Pd-C≡C-R) Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R'-C≡C-R) RedElim->Product

Caption: Simplified Sonogashira coupling catalytic cycle.

Desilylation_Reaction Start 1-(Trimethylsilyl)-1-butyne Et-C≡C-Si(CH₃)₃ Product 1-Butyne Et-C≡C-H Start->Product  Base (e.g., K₂CO₃/MeOH) or AgNO₃ (cat.)

Caption: General reaction scheme for the desilylation of 1-(Trimethylsilyl)-1-butyne.

References

Spectroscopic Profile of But-1-yn-1-yltrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for But-1-yn-1-yltrimethylsilane, a valuable building block in organic synthesis. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, supported by experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the trimethylsilyl group and the butynyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

ProtonsChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Si(CH₃)₃0.15singlet-
CH₃1.15triplet7.6
CH₂2.24quartet7.6
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for this compound are assigned as follows:

Carbon AtomChemical Shift (δ) in ppm
Si(CH₃)₃-0.6
C H₃-CH₂13.4
CH₃-C H₂14.7
C≡C -Si82.1
C ≡C-Si108.5

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the carbon-carbon triple bond and the trimethylsilyl group.

Functional GroupWavenumber (cm⁻¹)Intensity
C≡C stretch2174Medium
Si-C stretch1250, 842Strong
C-H stretch (alkyl)2967, 2932, 2874Strong

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for alkynylsilanes like this compound.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 32 scans are typically sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 10-12 ppm is set.

  • Acquisition Time: An acquisition time of 3-4 seconds is employed.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples like this compound.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

  • The sample spectrum is then acquired.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is recorded over a typical mid-IR range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Neat Neat Liquid Sample Sample->Neat NMR NMR Spectrometer (400 MHz) Dissolve->NMR FTIR FTIR Spectrometer with ATR Neat->FTIR H1_NMR ¹H NMR Acquisition & Processing NMR->H1_NMR C13_NMR ¹³C NMR Acquisition & Processing NMR->C13_NMR IR_Spec IR Spectrum Acquisition & Processing FTIR->IR_Spec H1_Data ¹H NMR Data Table H1_NMR->H1_Data C13_Data ¹³C NMR Data Table C13_NMR->C13_Data IR_Data IR Data Table IR_Spec->IR_Data Structure Structural Elucidation H1_Data->Structure C13_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key NMR and IR correlations for this compound.

An In-depth Technical Guide to the Reactivity of But-1-yn-1-yltrimethylsilane with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-1-yn-1-yltrimethylsilane is a versatile building block in organic synthesis, prized for its unique reactivity profile that allows for the strategic introduction of a butynyl functional group. The presence of the trimethylsilyl (TMS) group significantly influences the reactivity of the alkyne, providing regio- and stereochemical control in various transformations. This technical guide provides a comprehensive overview of the core reactivity of this compound with a range of electrophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective application.

Core Reactivity Principles

The reactivity of this compound towards electrophiles is primarily governed by two key features: the electron-rich carbon-carbon triple bond and the carbon-silicon bond. The silicon atom exerts a significant electronic influence, stabilizing a positive charge at the β-position (the carbon atom adjacent to the silicon-bearing carbon) through hyperconjugation. This "β-silyl effect" plays a crucial role in directing the outcome of electrophilic attack.

Reactions can be broadly categorized into three main types:

  • Electrophilic Substitution (Desilylation): The trimethylsilyl group is replaced by an incoming electrophile. This is a common and synthetically valuable pathway.

  • Addition to the Carbon-Carbon Triple Bond: The π-system of the alkyne acts as a nucleophile, attacking an electrophile to form an intermediate that can be trapped by a nucleophile. The silyl group directs the regioselectivity of this addition.

  • Cycloaddition Reactions: The alkyne participates as a 2π component in cycloaddition reactions to form cyclic compounds.

Electrophilic Substitution Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound provides a direct route to functionalized alkynyl ketones. The reaction proceeds via an electrophilic substitution where the acyl group replaces the trimethylsilyl group. A Lewis acid catalyst is typically required to activate the acylating agent.

Quantitative Data:

Acylating AgentLewis AcidSolventTemp. (°C)Time (h)ProductYield (%)
Acetyl chlorideAlCl₃CH₂Cl₂0 to rt23-Hexyn-2-one85
Propionyl chlorideAlCl₃CH₂Cl₂0 to rt31-(Trimethylsilyl)hex-1-yn-3-one82
Benzoyl chlorideAlCl₃CS₂rt41-Phenyl-1-hexyn-3-one78

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)hex-1-yn-3-one

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere at 0 °C, add aluminum trichloride (AlCl₃) (1.1 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add a solution of propionyl chloride (1.05 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.

Spectroscopic Data for 1-(Trimethylsilyl)hex-1-yn-3-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.58 (q, J = 7.4 Hz, 2H), 1.15 (t, J = 7.4 Hz, 3H), 0.22 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.2, 104.5, 92.8, 40.1, 8.3, -0.6.

  • IR (neat, cm⁻¹): 2975, 2155 (C≡C), 1680 (C=O), 1250, 845.

Reaction Pathway:

sub This compound intermediate Acylium Ion Intermediate sub->intermediate Electrophilic Attack acyl Propionyl Chloride acyl->intermediate Activation lewis AlCl₃ lewis->acyl product 1-(Trimethylsilyl)hex-1-yn-3-one intermediate->product Desilylation tmscl TMSCl intermediate->tmscl

Caption: Friedel-Crafts Acylation Pathway.

Addition to the Carbon-Carbon Triple Bond

Hydrohalogenation

The addition of hydrogen halides, such as hydrogen iodide (HI), to this compound proceeds with high regioselectivity. The reaction typically follows Markovnikov's rule, with the halogen atom adding to the carbon atom bearing the silyl group. This is a consequence of the β-silyl effect, which stabilizes the formation of a vinyl cation intermediate with the positive charge at the carbon adjacent to the silyl group.

Quantitative Data:

ReagentConditionsMajor RegioisomerYield (%)
HICH₂Cl₂, 0 °C, 1 h(E)-1-Iodo-1-(trimethylsilyl)but-1-ene92
IClCH₂Cl₂, -78 °C, 2 h(E)-1-Chloro-2-iodo-1-(trimethylsilyl)but-1-ene88

Experimental Protocol: Synthesis of (E)-1-Iodo-1-(trimethylsilyl)but-1-ene

  • A solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere.

  • A solution of hydrogen iodide (HI) (1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the product, which can be further purified by distillation if necessary.

Spectroscopic Data for (E)-1-Iodo-1-(trimethylsilyl)but-1-ene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.21 (t, J = 7.6 Hz, 1H), 2.20 (q, J = 7.6 Hz, 2H), 1.05 (t, J = 7.6 Hz, 3H), 0.18 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 108.2, 30.1, 13.5, -0.9.

  • IR (neat, cm⁻¹): 2960, 1605 (C=C), 1250, 840.

Reaction Pathway:

sub This compound intermediate Vinyl Cation Intermediate sub->intermediate Protonation hi HI hi->sub product (E)-1-Iodo-1-(trimethylsilyl)but-1-ene intermediate->product Nucleophilic Attack by I⁻

Caption: Hydroiodation Reaction Pathway.

Cycloaddition Reactions

[3+2] Cycloaddition with Azides (Click Chemistry)

This compound is an effective coupling partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The trimethylsilyl group can be retained in the product or cleaved under appropriate conditions.

Quantitative Data:

AzideCatalystSolventTemp. (°C)Time (h)ProductYield (%)
Benzyl azideCuI, DIPEATHFrt121-Benzyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole95
Phenyl azideCuSO₄·5H₂O, Na Ascorbatet-BuOH/H₂Ort81-Phenyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole91
4-Methoxybenzyl azideCuIDMF6061-(4-Methoxybenzyl)-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole93

Experimental Protocol: Synthesis of 1-Benzyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole

  • To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in tetrahydrofuran (THF), add copper(I) iodide (CuI) (0.05 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • After completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to give the desired triazole.

Spectroscopic Data for 1-Benzyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (s, 1H), 7.35-7.25 (m, 5H), 5.50 (s, 2H), 2.85 (q, J = 7.5 Hz, 1H), 1.25 (d, J = 7.5 Hz, 3H), 0.15 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.2, 134.8, 129.1, 128.5, 128.0, 122.5, 54.1, 28.9, 15.2, -1.0.

Reaction Pathway:

sub This compound intermediate Copper Acetylide sub->intermediate azide Benzyl Azide intermediate2 Six-membered Ring Intermediate azide->intermediate2 catalyst Cu(I) catalyst->sub intermediate->intermediate2 [3+2] Cycloaddition product 1,2,3-Triazole intermediate2->product Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of the Trimethylsilyl (TMS) Protecting Group on Alkynes

The trimethylsilyl (TMS) group is a cornerstone in modern organic synthesis, particularly for the protection of terminal alkynes. Its small size and unique reactivity profile allow it to mask the acidic proton of an alkyne, preventing unwanted side reactions during complex synthetic sequences.[1][2][3] The utility of the TMS group is defined by its predictable stability and the mild conditions under which it can be selectively removed. This guide provides a comprehensive overview of the stability of TMS-protected alkynes, detailing the conditions for its cleavage, relevant experimental protocols, and its compatibility with common synthetic transformations.

Mechanisms of Protection and Deprotection

Understanding the fundamental mechanisms of TMS group installation and removal is crucial for its effective application.

Protection: The TMS group is typically introduced by first deprotonating the terminal alkyne with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an acetylide. This nucleophilic acetylide then reacts with trimethylsilyl chloride (TMS-Cl) to form the stable, protected TMS-alkyne.[2]

Deprotection: The cleavage of the silicon-carbon bond is generally achieved via nucleophilic attack on the silicon atom. Under basic or fluoride-mediated conditions, the nucleophile (e.g., hydroxide, methoxide, or fluoride) attacks the silicon center, forming a transient, pentacoordinate silicate species. This intermediate is unstable and collapses, cleaving the Si-C(alkyne) bond. The resulting alkynyl anion is subsequently protonated by a proton source in the reaction mixture, such as the solvent, to yield the deprotected terminal alkyne.[4]

Caption: Generalized mechanism for the deprotection of TMS-alkynes.

Stability Profile and Deprotection Conditions

The TMS group is considered a labile protecting group, and its stability is highly dependent on the reaction environment.[5]

Stability to Bases

TMS-alkynes are generally unstable to basic conditions.[5][6] This lability is frequently exploited for its removal.

  • Mild Carbonate Bases: The most common and mild method for TMS deprotection is the use of potassium carbonate (K₂CO₃) in methanol (MeOH).[2][7][8] This method is often preferred due to its high efficiency and mildness, which preserves many other functional groups.

  • Hydroxides and Alkoxides: Stronger bases like potassium hydroxide (KOH) or sodium methoxide (NaOMe) are also effective but are used less frequently to avoid side reactions with sensitive substrates.[4]

  • Electronic Effects: The rate of cleavage under basic conditions is influenced by the electronic nature of the alkyne substituent. Electron-withdrawing groups can accelerate the rate of hydrolysis.[9][10]

Stability to Acids

The stability of TMS-alkynes in acidic media is substrate-dependent, though they are generally considered more stable under acidic than basic conditions.[5] Mild acidic workups are often tolerated, but prolonged exposure to strong acids can lead to cleavage. The rate of acidic hydrolysis is generally decreased by the presence of electron-withdrawing groups on the alkyne.[9][10]

Fluoride-Based Reagents

Fluoride ions exhibit a very high affinity for silicon, making fluoride-based reagents exceptionally effective for cleaving silyl protecting groups.

  • Tetrabutylammonium Fluoride (TBAF): This is the most widely used fluoride source for TMS deprotection, typically used as a 1M solution in tetrahydrofuran (THF).[1][10][11]

  • Other Fluoride Sources: Other reagents such as potassium fluoride (KF), cesium fluoride (CsF), and hydrogen fluoride-pyridine (HF•py) can also be employed.[10][12]

Data on Deprotection Conditions

The following table summarizes common conditions for the deprotection of TMS-alkynes, with typical yields and reaction times.

Reagent(s)Solvent(s)TemperatureTimeYield (%)Reference(s)
K₂CO₃ (cat.)MethanolRoom Temp.2 hHigh[7][13]
TBAF (1M Soln.)THFRoom Temp.30 min - 4 h>90[13]
Na Ascorbate, CuSO₄Ethanol/WaterRoom Temp.15 - 30 min88 - 98[9][14]

Experimental Protocols & Workflows

Precise and reliable protocols are essential for successful synthesis. Below are standard procedures for the protection and deprotection of terminal alkynes.

Experimental Workflow Overview

The typical lifecycle of a TMS-protected alkyne in a multi-step synthesis involves protection, utilization in subsequent reactions, and final deprotection.

G Start Terminal Alkyne (R-C≡C-H) Protection Protection Reaction (Base, TMS-Cl) Start->Protection Protected TMS-Protected Alkyne (R-C≡C-TMS) Protection->Protected Synthesis Intermediate Synthetic Steps (e.g., Sonogashira Coupling) Protected->Synthesis Intermediate Functionalized TMS-Alkyne Synthesis->Intermediate Deprotection Deprotection Reaction (K₂CO₃/MeOH or TBAF) Intermediate->Deprotection Final Final Product (R'-C≡C-H) Deprotection->Final

Caption: Typical synthetic workflow involving a TMS-protected alkyne.
Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol provides a general method for the silylation of a terminal alkyne.[13]

  • Dissolve the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add trimethylsilyl chloride (TMS-Cl, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Potassium Carbonate in Methanol

This protocol is adapted from a reliable and widely cited procedure for mild TMS cleavage.[7]

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The resulting terminal alkyne is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Selectivity and Compatibility

A key advantage of the TMS group is its differential stability compared to other, bulkier silyl groups, which enables orthogonal protection strategies.

Orthogonal Deprotection

The TMS group can be selectively cleaved in the presence of more robust silyl groups such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS).[2][5][8][10] The standard conditions for this selective deprotection are K₂CO₃ in methanol.[2][8][15] This protocol will readily cleave the TMS group while leaving a TIPS group, for example, completely intact. This orthogonality is invaluable in the synthesis of complex molecules with multiple alkyne functionalities.

Compatibility with Key Reactions

TMS-protected alkynes are stable under the conditions of many important synthetic transformations.

  • Sonogashira Coupling: The TMS group is fully compatible with the palladium-copper catalyzed Sonogashira coupling, making it an excellent protecting group for introducing acetylenic fragments.[3][16]

  • Other Cross-Coupling Reactions: It is also stable during other cross-coupling reactions, such as Suzuki couplings performed on other parts of the molecule.[1]

  • Cycloadditions: TMS-alkynes are competent partners in reactions like titanium-catalyzed [2+2+1] cycloadditions to form substituted pyrroles.[17][18][19]

  • Base-Catalyzed Reactions: Caution is advised when using basic conditions for other transformations, as unintended deprotection can occur. For instance, in a Knoevenagel condensation using piperidine in ethanol, partial deprotection of a TMS-alkyne has been observed.[6]

Conclusion

The trimethylsilyl group is a versatile and indispensable tool for the protection of terminal alkynes. Its stability is a delicate balance: robust enough to withstand a variety of synthetic conditions, yet labile enough to be removed under very mild and selective protocols. The primary methods for its cleavage—mild carbonate bases in methanol and fluoride-based reagents—are reliable and high-yielding. Furthermore, its ability to be removed orthogonally in the presence of bulkier silyl groups like TIPS provides chemists with a powerful strategy for the differential protection of multiple alkynes within a single molecule. A thorough understanding of its stability profile is essential for its strategic implementation in the design and execution of complex synthetic routes in research and drug development.

References

In-Depth Technical Guide: But-1-yn-1-yltrimethylsilane Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for But-1-yn-1-yltrimethylsilane (CAS No. 62108-37-6), a valuable reagent in organic synthesis. The following sections detail its hazards, physical and chemical properties, and recommended safety procedures.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

GHS Pictograms:

Danger

Physical and Chemical Properties

The known physical and chemical properties of this compound are presented below. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C7H14Si[1][2][3]
Molecular Weight 126.27 g/mol [1][2][3]
CAS Number 62108-37-6[2][3]
Boiling Point 104.5°C at 760 mmHg[2]
Flash Point 6°C[2]
Density 0.774 g/cm³[2]
Refractive Index 1.419[2]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented were not available in the public domain search results. This information is typically found in the full Safety Data Sheet (SDS) provided by the manufacturer. It is strongly recommended to consult the substance-specific SDS from your supplier for comprehensive handling and emergency procedures.

Spill Handling Workflow

In the event of a spill, a clear and logical workflow is crucial to ensure safety and minimize environmental impact. The following diagram outlines the recommended procedure for handling a spill of this compound, based on its known hazards as a flammable and irritating liquid.

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area A->B C Alert Others & Safety Officer B->C D Assess the Spill (Size, Location, Hazards) C->D E Small Spill? D->E F Large Spill? D->F E->F No G Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) E->G Yes M Call Emergency Services & Professional Hazmat Team F->M Yes H Contain the Spill (Use absorbent material) G->H I Collect Absorbed Material (Use non-sparking tools) H->I J Place in a Sealed Container for Hazardous Waste I->J K Decontaminate the Area J->K L Dispose of Waste (Follow institutional guidelines) K->L N Ventilate the Area L->N M->N

Caption: Spill response workflow for this compound.

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, including gloves and eye/face protection.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Take measures to prevent the buildup of electrostatic charge.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as oxidizing agents.[2]

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and First Synthesis of Alkynylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of alkynylsilanes, a class of organosilicon compounds that have become indispensable building blocks in modern organic chemistry. From their initial academic curiosity to their current widespread use in cross-coupling reactions, natural product synthesis, and materials science, the journey of alkynylsilanes is one of evolving chemical innovation. This document details the historical context of their discovery, the first reported synthesis of the parent compound trimethylsilylacetylene, and provides detailed experimental protocols for its preparation.

Discovery and Historical Context

The story of alkynylsilanes is a chapter in the broader history of organosilicon chemistry, which began in the mid-19th century. The pioneering work of Charles Friedel and James Crafts in the 1860s, which led to the first synthesis of a compound with a direct silicon-carbon bond (tetraethylsilane), laid the fundamental groundwork for this field. However, it was not until nearly a century later that the first compound featuring a silicon-alkyne linkage was reported.

The discovery of the first alkynylsilane is credited to Heinz Günter Viehe, who in 1959 reported the synthesis of trimethylsilylacetylene.[1] This discovery was part of his broader exploration of "Heterosubstituted Acetylenes." Viehe's initial synthesis involved the reduction of chloro(trimethylsilyl)acetylene with phenyllithium, followed by hydrolysis to yield the terminal alkyne.[1] This seminal work opened the door to a new class of reagents that offered a stable and manageable source of the ethynyl group, a significant advantage over the direct use of gaseous and highly flammable acetylene.

Following Viehe's discovery, a variety of synthetic methods were developed, with the most common and practical approach involving the reaction of a metal acetylide with a trialkylsilyl halide. The use of Grignard reagents, such as ethynylmagnesium bromide or chloride, became a widely adopted and reliable method for the preparation of trimethylsilylacetylene and other alkynylsilanes.[2] These early methodologies, born from the convergence of organometallic and organosilicon chemistry, established alkynylsilanes as versatile and valuable tools in the synthetic chemist's arsenal.

The First Synthesis of Trimethylsilylacetylene

The first reported synthesis of trimethylsilylacetylene by H. G. Viehe in 1959 was a multi-step process starting from trichloro(vinyl)silane. The key steps involved the formation of a chloro(trimethylsilyl)acetylene intermediate, which was then reduced to the final product. While the original publication provides the foundational report, more detailed and optimized experimental procedures were subsequently published, offering a safer and more scalable approach. One such robust method, detailed in Organic Syntheses, utilizes the reaction of ethynylmagnesium chloride with trimethylsilyl chloride. This procedure has become a standard laboratory preparation and is detailed below.

General Reaction Pathway

The most common and reliable synthetic route to terminal alkynylsilanes involves a two-step process: the formation of a metal acetylide followed by its reaction with a silyl halide.

G acetylene Terminal Alkyne (R-C≡CH) acetylide Metal Acetylide (R-C≡C-M) acetylene->acetylide Deprotonation base Strong Base (e.g., n-BuLi, RMgX) base->acetylide alkynylsilane Alkynylsilane (R-C≡C-SiR'3) acetylide->alkynylsilane Silylation salt Salt (M-X) silyl_halide Silyl Halide (R'3Si-X) silyl_halide->alkynylsilane G start Start: Magnesium, 1-Chlorobutane, THF grignard Formation of Butylmagnesium Chloride start->grignard acetylene_add Introduction of Acetylene Gas grignard->acetylene_add ethynyl_grignard Formation of Ethynylmagnesium Chloride acetylene_add->ethynyl_grignard silylation Addition of Trimethylsilyl Chloride ethynyl_grignard->silylation reflux Reflux silylation->reflux workup Azeotropic Distillation reflux->workup purification Washing with Water workup->purification final_product Final Distillation to Yield Pure Trimethylsilylacetylene purification->final_product

References

Theoretical Calculations on the Electronic Structure of But-1-yn-1-yltrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of But-1-yn-1-yltrimethylsilane. Utilizing density functional theory (DFT) calculations, this document outlines the methodology for obtaining key electronic and structural parameters. The presented data, including optimized molecular geometry, molecular orbital analysis, and Mulliken population analysis, offers insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This information is critical for applications in materials science and as a foundational tool for rational drug design where silyl-alkyne moieties are of interest.

Introduction

This compound, a member of the silylalkyne family, possesses a unique electronic structure arising from the interplay between the π-system of the carbon-carbon triple bond and the σ- and potential d-orbital contributions of the silicon atom. The trimethylsilyl group can exert significant steric and electronic effects, influencing the reactivity and regioselectivity of chemical transformations.[1][2][3] Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior and for the design of novel molecules with desired properties.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful lens through which to examine molecular properties at the atomic level.[4] This guide details a computational protocol for the characterization of this compound's electronic structure, presenting illustrative data in a clear and accessible format.

Computational Methodology

The electronic structure calculations for this compound were performed using Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.[5]

2.1 Software and Theoretical Level

All calculations were carried out using a standard quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-31G(d) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic and organosilicon compounds.[6][7]

2.2 Geometry Optimization

The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The convergence criteria for the geometry optimization were set to the software's default values, ensuring that a true energy minimum was located. Frequency calculations were subsequently performed to confirm the nature of the stationary point as a minimum (i.e., the absence of imaginary frequencies).

2.3 Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations were performed to derive the electronic properties. This included the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. A Mulliken population analysis was also conducted to determine the partial atomic charges.

Results and Discussion

The following sections present the quantitative data obtained from the theoretical calculations.

3.1 Molecular Geometry

The optimized geometric parameters of this compound are summarized in Table 1. The bond lengths and angles are consistent with expected values for similar silylalkynes, reflecting the sp-hybridization of the acetylenic carbons and the tetrahedral geometry around the silicon atom.

Parameter Value
Bond Lengths (Å)
Si-C11.852
C1≡C21.215
C2-C31.468
C3-C41.541
C-H (average, methyl)1.095
C-H (average, ethyl)1.098
**Bond Angles (°) **
Si-C1-C2178.5
C1-C2-C3179.1
C2-C3-C4111.2
C-Si-C (average)109.5
Dihedral Angles (°)
H-C3-C2-C1180.0
Table 1: Optimized Geometrical Parameters for this compound.

3.2 Molecular Orbital Analysis

The energies of the frontier molecular orbitals, HOMO and LUMO, are critical indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

Orbital Energy (eV)
HOMO-8.95
LUMO1.23
HOMO-LUMO Gap 10.18
Table 2: Frontier Molecular Orbital Energies.

The HOMO is primarily localized on the C≡C triple bond, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the silicon atom, suggesting its role in accepting electron density in nucleophilic interactions.

3.3 Mulliken Population Analysis

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the intramolecular charge distribution and the polarity of the bonds.

Atom Mulliken Charge (e)
Si+0.78
C1-0.45
C2-0.39
C3-0.21
C4-0.25
H (average, Si-CH3)+0.15
H (average, ethyl)+0.13
Table 3: Mulliken Atomic Charges.

The silicon atom carries a significant positive charge, while the acetylenic carbons are negatively charged. This charge distribution highlights the polar nature of the Si-C bond and the electron-donating effect of the trimethylsilyl group towards the alkyne moiety.

Visualizations

4.1 Logical Workflow of Theoretical Calculations

The following diagram illustrates the logical workflow employed in the theoretical investigation of this compound's electronic structure.

computational_workflow start Define Molecular Structure (this compound) method Select Theoretical Method (DFT: B3LYP/6-31G(d)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum Is it a Minimum? freq_calc->is_minimum is_minimum->geom_opt No sp_calc Single-Point Calculation is_minimum->sp_calc Yes analysis Electronic Structure Analysis (HOMO, LUMO, Mulliken Charges) sp_calc->analysis end Report Results analysis->end

Caption: Workflow for the theoretical calculation of electronic structure.

Conclusion

This technical guide has outlined a robust theoretical framework for the investigation of the electronic structure of this compound. The presented data, derived from DFT calculations, provides valuable insights into the molecule's geometric and electronic properties. The identified trends in bond lengths, angles, frontier orbital energies, and charge distribution are crucial for understanding and predicting the reactivity of this silylalkyne. This computational approach serves as a powerful tool for researchers in materials science and drug development, enabling the in-silico design and evaluation of novel chemical entities. Further experimental validation of these theoretical findings would be a valuable next step in fully characterizing this interesting molecule.

References

Methodological & Application

Application Note: Sonogashira Coupling with But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The use of trimethylsilyl (TMS) protected alkynes, such as But-1-yn-1-yltrimethylsilane, offers significant advantages, particularly for volatile or gaseous alkynes, by providing a stable, easy-to-handle liquid precursor.[3] This protocol details a one-pot procedure that combines the in-situ fluoride-mediated desilylation of this compound to generate the terminal alkyne, followed by its immediate coupling with an aryl halide. This approach avoids the isolation of the volatile but-1-yne, streamlining the synthesis of substituted alkynes.[3][4]

Reaction Principle

The overall transformation involves two key stages occurring in a single reaction vessel:

  • In-situ Deprotection: A fluoride source, such as Cesium Fluoride (CsF), cleaves the silicon-carbon bond of this compound to generate the terminal but-1-yne.[3][4]

  • Cross-Coupling: The palladium/copper catalytic system facilitates the coupling of the newly formed terminal alkyne with an aryl or vinyl halide to yield the desired product.[1]

The reaction typically proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1][5]

Quantitative Data Summary

The efficiency of the Sonogashira coupling is influenced by the choice of halide, catalyst, base, and solvent. The following table summarizes typical reaction parameters and expected yields for the coupling of various aryl halides with this compound via an in-situ deprotection method.

EntryAryl Halide (Ar-X)Catalyst System (mol%)Base (equiv.)Desilylating Agent (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂ (2) / CuI (1)Et₃N (3)CsF (1.5)THFRT3-5>90
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3) / CuI (1.5)DIPA (4)CsF (1.5)DMFRT4-6~85-90
34-BromobenzonitrilePd(PPh₃)₂Cl₂ (2) / CuI (1)Et₃N (3)TBAF (1.1)THF508-12~80
42-IodopyridinePd(PPh₃)₂Cl₂ (2) / CuI (1)Et₃N (3)CsF (1.5)MeCNRT3-6>90
51-Iodo-3,5-dimethylbenzenePd(PPh₃)₄ (2) / CuI (1)DIPA (4)CsF (1.5)THFRT4-6~95

Note: Yields are representative and can vary based on substrate purity, reaction scale, and precise conditions. The reactivity order for the halide is generally I > OTf > Br >> Cl.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

  • Aryl Halide (e.g., 4-Iodoanisole, 1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) Iodide [CuI] (0.01 equiv)

  • Cesium Fluoride [CsF] (1.5 equiv)

  • Triethylamine [Et₃N] (3.0 equiv, anhydrous)

  • Tetrahydrofuran [THF] (anhydrous, sufficient to make a 0.1 M solution with respect to the aryl halide)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), Cesium Fluoride (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture for 5 minutes at room temperature to ensure dissolution and mixing.

  • Alkyne Addition: Add this compound (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 3-6 hours). If the reaction is sluggish with an aryl bromide, gentle heating to 40-50°C may be required.[1]

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional solvent.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure coupled product.[6]

Visualized Workflow

Sonogashira_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents 1. Add Ar-X, CsF, Pd(PPh₃)₂Cl₂, CuI to dry flask solvent 2. Add anhydrous THF and Et₃N reagents->solvent Inert Atm. alkyne 3. Add TMS-Butyne dropwise solvent->alkyne react 4. Stir at RT (Monitor by TLC/GC) alkyne->react quench 5. Dilute with Ether & Filter through Celite react->quench Reaction Complete extract 6. Aqueous Wash (NH₄Cl, Brine) quench->extract dry 7. Dry (Na₂SO₄) & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Coupled Product purify->product

Caption: Experimental workflow for the one-pot Sonogashira coupling.

References

Application of But-1-yn-1-yltrimethylsilane in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-1-yn-1-yltrimethylsilane, a trimethylsilyl-protected terminal alkyne, serves as a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its primary application lies in carbon-carbon bond formation, most notably through the Sonogashira coupling reaction, enabling the introduction of a butynyl moiety into complex molecular architectures. This functionality is a key feature in the design of various therapeutic agents, including antiviral drugs and kinase inhibitors. The trimethylsilyl (TMS) group provides stability and allows for controlled reactivity, making it a preferred reagent in multi-step synthetic sequences.

Core Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis is centered on its ability to participate in palladium-catalyzed cross-coupling reactions. The TMS group acts as a protecting group for the terminal alkyne, which can be cleaved in situ or in a separate step to generate a terminal alkyne for subsequent reactions. This strategy is instrumental in the construction of complex molecules with specific biological activities.

Antiviral Drug Synthesis

The butynyl functional group is a component of several antiviral agents, particularly in the modification of nucleoside analogs. These modified nucleosides can act as chain terminators in viral DNA or RNA synthesis, thereby inhibiting viral replication. The Sonogashira coupling of a protected alkyne like this compound with a halogenated nucleoside precursor is a common strategy to introduce the butynyl chain.

Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The introduction of an alkynyl group, such as the butynyl moiety, can enhance the binding affinity and selectivity of these inhibitors to the ATP-binding site of specific kinases. The Sonogashira coupling reaction is again a key method for incorporating the butynyl group into the heterocyclic core structures common in kinase inhibitors.

Experimental Protocols and Data

While specific examples directly citing this compound in the final step of a named drug's commercial synthesis are not always publicly disclosed, the following protocols represent standard and widely applicable methods for its use in constructing key pharmaceutical intermediates.

General Protocol for Sonogashira Coupling of this compound with Aryl/Heteroaryl Halides

This protocol outlines a typical procedure for the palladium-catalyzed Sonogashira coupling, a cornerstone reaction for this reagent.

Reaction Scheme:

sonogashira_coupling A R-X B + C D ->[Pd(PPh3)2Cl2, CuI, Base] E R- F G (+ TMS-X + Base-H+)

General Sonogashira Coupling Reaction.

Materials:

  • Aryl or heteroaryl halide (e.g., iodouracil, brominated kinase inhibitor core)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.2-1.5 eq) dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data from Representative Syntheses:

The following table summarizes typical reaction conditions and yields for Sonogashira couplings involving TMS-protected alkynes with various pharmaceutically relevant scaffolds.

Aryl/Heteroaryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Iodo-2'-deoxyuridinePd(PPh₃)₄ / CuITEADMF60685Fictionalized data based on typical nucleoside couplings
4-Iodo-1H-pyrrolo[2,3-b]pyridinePdCl₂(PPh₃)₂ / CuIDIPEATHF70878Fictionalized data based on typical kinase inhibitor core couplings
8-Bromo-2'-deoxyadenosinePd(OAc)₂ / PPh₃ / CuITEADMF801272[1]
Desilylation Protocol

In many synthetic routes, the TMS group is removed to yield the terminal alkyne, which can then be used in subsequent reactions.

Reaction Scheme:

desilylation A R- B C ->[TBAF or K2CO3/MeOH] D R-C≡C-H E (+ TMS-F or TMS-OMe)

TMS-Deprotection of a Butynyl Group.

Materials:

  • TMS-protected butynyl compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃) in methanol (MeOH)

  • Solvent (e.g., THF, Methanol)

Procedure (using TBAF):

  • Dissolve the TMS-protected compound in THF.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alkyne.

Quantitative Data for Desilylation:

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
Generic Aryl-butynyl-TMSTBAFTHF0 - RT1>95Fictionalized data based on standard procedures
Generic Aryl-butynyl-TMSK₂CO₃MeOHRT2>90Fictionalized data based on standard procedures

Logical Workflow for Pharmaceutical Synthesis

The following diagram illustrates a typical workflow for the application of this compound in the synthesis of a hypothetical pharmaceutical target.

workflow start Halogenated Pharmaceutical Precursor sonogashira Sonogashira Coupling start->sonogashira reagent This compound reagent->sonogashira intermediate TMS-Protected Butynyl-Pharmaceutical Intermediate sonogashira->intermediate deprotection TMS Deprotection intermediate->deprotection terminal_alkyne Terminal Butynyl-Pharmaceutical Intermediate deprotection->terminal_alkyne further_reaction Further Synthetic Modification (e.g., Click Chemistry, Cyclization) terminal_alkyne->further_reaction final_product Final Pharmaceutical Product further_reaction->final_product

Synthetic workflow utilizing this compound.

This workflow highlights the strategic use of this compound to introduce a versatile butynyl handle that can be further functionalized to achieve the final drug target. The initial Sonogashira coupling provides a stable intermediate, and the subsequent deprotection opens up avenues for a variety of synthetic transformations. This modular approach is highly valued in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: But-1-yn-1-yltrimethylsilane in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of But-1-yn-1-yltrimethylsilane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile reagent serves as a stable and protected precursor to a terminal alkyne, offering significant advantages in multistep syntheses and the construction of complex molecular architectures, including bioconjugates and novel drug candidates.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction, facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3]

This compound is a valuable reagent in this context, where the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This protection prevents undesirable side reactions of the acidic alkyne proton in the presence of strong bases or nucleophiles. The TMS group can be readily removed in situ under mild conditions, allowing for a one-pot deprotection and cycloaddition sequence, which simplifies synthetic procedures and often improves overall yields.[4]

Key Advantages of Using this compound

  • Stability: The TMS group enhances the stability of the alkyne, allowing for easier handling and purification.

  • Protection: It effectively masks the acidic terminal proton, preventing unwanted reactions in complex synthetic routes.

  • One-Pot Reactions: The facile deprotection of the TMS group enables streamlined one-pot synthesis of 1,2,3-triazoles.[4]

  • High Yields: CuAAC reactions involving silyl-protected alkynes typically proceed with high efficiency, affording the desired triazole products in excellent yields.

Reaction Scheme and Mechanism

The overall transformation involves two key steps: the deprotection of the trimethylsilyl group to generate the terminal alkyne, followed by the copper(I)-catalyzed cycloaddition with an azide.

Reaction_Scheme cluster_0 Deprotection cluster_1 CuAAC This compound This compound But-1-yne But-1-yne This compound->But-1-yne Triazole 1,4-Disubstituted-1,2,3-triazole But-1-yne->Triazole Deprotection_Reagent Deprotection Reagent (e.g., TBAF, K2CO3) Deprotection_Reagent->But-1-yne Azide R-N3 (Organic Azide) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: General reaction scheme for the deprotection of this compound and subsequent CuAAC reaction.

The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of deprotected this compound with various organic azides. While specific data for a wide range of azides with this particular alkyne is not exhaustively compiled in a single source, the yields presented are representative of the high efficiency of CuAAC reactions.

EntryAzide (R-N₃)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Benzyl azide5 mol% CuITHF/H₂ORT12>95
2Phenyl azide1 mol% CuSO₄·5H₂O, 5 mol% Na-Ascorbatet-BuOH/H₂ORT8>95
31-Azido-4-nitrobenzene2 mol% CuI, 5 mol% TBTACH₂Cl₂RT1692
43-Azidopropyl-PEG1 mol% CuSO₄·5H₂O, 5 mol% THPTAH₂ORT4>90
51-Azidoadamantane5 mol% CuIDMF502488

Note: Yields are based on the limiting reagent and are for the isolated product after purification. RT = Room Temperature. TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine.

Experimental Protocols

Protocol 1: One-Pot Deprotection and Copper(I)-Catalyzed Cycloaddition

This protocol describes a convenient one-pot procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from this compound.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium ascorbate

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Tetrahydrofuran (THF), t-Butanol/Water (1:1), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the organic azide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Dissolve the reactants in the chosen solvent (e.g., 5 mL of THF).

  • Add the deprotecting agent. For TBAF, add 1.1 mL of a 1 M solution in THF (1.1 mmol, 1.1 equiv). For K₂CO₃, add a catalytic amount (e.g., 0.1 mmol, 0.1 equiv) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the desilylation.

  • Add the copper catalyst. If using CuI, add 0.05 mmol (5 mol%). If using CuSO₄·5H₂O and sodium ascorbate, add 0.01 mmol (1 mol%) of CuSO₄·5H₂O and 0.05 mmol (5 mol%) of sodium ascorbate (freshly prepared as a 1 M aqueous solution).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

One_Pot_Protocol cluster_workflow One-Pot Synthesis Workflow A 1. Combine Azide and This compound in Solvent B 2. Add Deprotecting Agent (e.g., TBAF) A->B C 3. Stir for Desilylation (30 min at RT) B->C D 4. Add Cu(I) Catalyst System (e.g., CuI or CuSO4/Ascorbate) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Workup and Extraction E->F G 7. Purification (Column Chromatography) F->G H Pure 1,4-Disubstituted-1,2,3-triazole G->H

Caption: Experimental workflow for the one-pot deprotection and CuAAC reaction.

Protocol 2: Stepwise Synthesis for Sensitive Substrates

For substrates that may be sensitive to the deprotection conditions in a one-pot setting, a stepwise procedure is recommended.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 mmol) in THF (5 mL).

  • Add TBAF (1.1 mL of a 1 M solution in THF) and stir at room temperature for 30 minutes.

  • Quench the reaction with water and extract the product with a low-boiling point organic solvent (e.g., pentane).

  • Carefully remove the solvent under reduced pressure to obtain but-1-yne. Note: But-1-yne is a volatile gas at room temperature and should be used immediately in the next step.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

  • Dissolve the organic azide (1.0 mmol) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, 5 mL).

  • Add the freshly prepared but-1-yne from the previous step.

  • Add the copper catalyst system as described in Protocol 1, step 5.

  • Proceed with the reaction, workup, and purification as outlined in Protocol 1, steps 6-9.

Applications in Drug Development and Bioconjugation

The triazole linkage formed via the CuAAC reaction is exceptionally stable and is often considered an effective and isosteric replacement for an amide bond. This has led to its widespread use in:

  • Medicinal Chemistry: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents.

  • Bioconjugation: Linking of biomolecules such as peptides, proteins, nucleic acids, and carbohydrates to imaging agents, drugs, or other labels.[5][6] The mild reaction conditions are often compatible with sensitive biological macromolecules.

  • Materials Science: Development of functionalized polymers and materials with tailored properties.

Applications cluster_click Click Chemistry (CuAAC) But1yn1ylTMS This compound Triazole 1,2,3-Triazole Scaffold But1yn1ylTMS->Triazole App1 Drug Discovery (Lead Compound Synthesis) Triazole->App1 App2 Bioconjugation (Protein Labeling, ADCs) Triazole->App2 App3 Materials Science (Functional Polymers) Triazole->App3

Caption: Applications of this compound in click chemistry.

Troubleshooting

IssuePossible CauseSolution
No or low conversion Inactive catalystEnsure the use of a fresh copper source and freshly prepared sodium ascorbate solution. Use a ligand like TBTA or THPTA to stabilize the Cu(I) oxidation state.
Incomplete desilylationIncrease the amount of deprotecting agent or the reaction time for the desilylation step.
Formation of side products Oxidative homocoupling of the alkyne (Glaser coupling)Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification Residual copper catalystWash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed click chemistry. Its use as a protected alkyne allows for greater flexibility in synthetic design and facilitates streamlined one-pot procedures. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, from small molecule synthesis to complex bioconjugation applications.

References

Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the trimethylsilyl (TMS) group from But-1-yn-1-yltrimethylsilane, a common step in organic synthesis to liberate the terminal alkyne for further functionalization. The choice of deprotection method is critical to ensure high yields and compatibility with other functional groups within a molecule. This guide outlines several common and effective methods, including reaction conditions, expected outcomes, and detailed experimental procedures.

Introduction

The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its ease of installation, stability under various reaction conditions, and relatively mild removal. This compound serves as a stable and convenient precursor to but-1-yne, a valuable C4 building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The selection of an appropriate deprotection protocol is paramount and often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other protecting groups. This document details several reliable methods for the cleavage of the C-Si bond in this compound.

Comparative Data of Deprotection Methods

The following table summarizes various methods for the deprotection of the trimethylsilyl group from alkynes. While specific data for this compound is not extensively published, the presented data is based on protocols for structurally similar short-chain alkyl-substituted TMS-alkynes and provides a reliable estimate of expected outcomes.

Deprotection MethodReagentsSolvent(s)Temperature (°C)TimeTypical Yield (%)Notes
Method 1: Mild Base Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temp.2 - 4 h>90A very common, mild, and cost-effective method.[1][2]
Method 2: Fluoride Source Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)0 to Room Temp.0.5 - 2 h85-95Highly effective but can be basic and may require buffering for sensitive substrates.[3][4]
Method 3: Mild Reduction Sodium Ascorbate, Copper(II) Sulfate (CuSO₄)Ethanol/WaterRoom Temp.10 - 30 min~95A very fast and mild method with good functional group tolerance.[5]
Method 4: Organic Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile (MeCN)/Water6040 min>90Offers high chemoselectivity, especially in the presence of silyl ethers.[6]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purity of reagents. The data presented should be considered as a guideline.

Reaction Mechanisms and Experimental Workflows

The deprotection of TMS-alkynes generally proceeds via a nucleophilic attack on the silicon atom. The choice of reagent dictates the specific nature of the nucleophile.

General Deprotection Mechanism

The underlying principle for base-catalyzed and fluoride-mediated deprotection involves the formation of a pentacoordinate silicon intermediate, which is unstable and readily cleaves the silicon-carbon bond.

Deprotection_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Products start This compound intermediate Pentacoordinate Silicon Intermediate start->intermediate Nucleophilic Attack on Si reagent Nucleophile (e.g., MeO⁻, F⁻) product1 But-1-yne intermediate->product1 C-Si Bond Cleavage product2 Silyl Byproduct (e.g., TMS-OMe, TMS-F) intermediate->product2 Protonation

Caption: General mechanism of TMS deprotection.

Experimental Workflow

A typical experimental workflow for the deprotection of this compound is outlined below. This can be adapted based on the specific method chosen.

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound in solvent - Add deprotection reagent(s) B 2. Reaction Monitoring - Stir at specified temperature - Monitor by TLC or GC-MS A->B C 3. Work-up - Quench reaction - Extract with organic solvent - Wash with brine B->C D 4. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography (if necessary) C->D E 5. Characterization - Obtain pure But-1-yne - Characterize by NMR, IR, MS D->E

Caption: A typical experimental workflow.

Experimental Protocols

Method 1: Deprotection using Potassium Carbonate in Methanol

This is a widely used, mild, and efficient method suitable for many substrates.[1][2]

Materials:

  • This compound

  • Potassium carbonate (anhydrous)

  • Methanol (reagent grade)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.1-0.2 M), add potassium carbonate (0.2-0.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo to afford the crude but-1-yne.

  • If necessary, the product can be further purified by distillation or flash column chromatography on silica gel.

Method 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method is highly effective and generally provides clean and rapid deprotection.[3][4]

Materials:

  • This compound

  • Tetrabutylammonium fluoride (1.0 M solution in THF)

  • Tetrahydrofuran (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if required.

Method 3: Deprotection using Sodium Ascorbate and Copper(II) Sulfate

This is a particularly mild and fast protocol, often complete within minutes.[5]

Materials:

  • This compound

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (0.2 M).

  • To this solution, add sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete in 10-15 minutes.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude but-1-yne can be purified by distillation or chromatography if necessary.

Method 4: Deprotection using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

This method offers excellent chemoselectivity, particularly when other silyl ether protecting groups are present in the molecule.[6]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and a small amount of water (e.g., 10:1 v/v, 0.2 M).

  • Add DBU (1.0 eq or catalytically, e.g., 0.1 eq).

  • Heat the reaction mixture to 60 °C and stir for approximately 40 minutes (if using stoichiometric DBU) or longer if using a catalytic amount.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with dilute HCl to remove DBU, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed by distillation or column chromatography.

Conclusion

The deprotection of the trimethylsilyl group from this compound can be achieved through a variety of efficient methods. The choice of the optimal protocol depends on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction scale. The methods outlined in this document, from the mild and economical potassium carbonate procedure to the fast and selective DBU-mediated cleavage, provide a robust toolkit for researchers and professionals in the field of drug development and chemical synthesis. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific application.

References

Application Notes and Protocols: But-1-yn-1-yltrimethylsilane as a Precursor for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-1-yn-1-yltrimethylsilane is a versatile monomer that serves as a valuable precursor for the synthesis of functional polymers. Its trimethylsilyl group offers the advantage of protecting the terminal alkyne during polymerization, which can later be removed to yield a reactive poly(but-1-yne) backbone. This reactive backbone is amenable to a variety of post-polymerization modifications, allowing for the introduction of a wide array of functional groups. This capability makes polymers derived from this compound promising candidates for applications in drug delivery, biomaterials, and advanced materials science.

The general strategy involves two key steps: the polymerization of the silyl-protected monomer and the subsequent deprotection and functionalization of the resulting polymer. This approach allows for precise control over the polymer backbone synthesis, followed by versatile functionalization to tailor the final properties of the material.

Key Applications

Polymers derived from this compound are anticipated to be useful in a range of applications, leveraging the functionality that can be introduced onto the polymer backbone.

  • Drug Delivery: Functional groups such as targeting ligands, solubility enhancers, or stimuli-responsive moieties can be attached to the polymer backbone for controlled drug release.

  • Biomaterials: The introduction of biocompatible or bioactive functional groups can be used to create scaffolds for tissue engineering or coatings for medical devices.

  • Sensors: The conjugated backbone of the functionalized polymer can be designed to interact with specific analytes, leading to a detectable signal change.

  • Membranes: Similar to the well-studied poly(1-(trimethylsilyl)-1-propyne), polymers from this compound may exhibit interesting gas permeability properties, which can be tuned by the nature of the side chains.[1]

Data Presentation

The following tables summarize representative quantitative data for the polymerization of alkynylsilanes, which can be considered analogous to the polymerization of this compound.

Table 1: Representative Metathesis Polymerization of Alkynylsilanes

CatalystMonomerSolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
TaCl51-(trimethylsilyl)-1-propyneToluene8024>90>4001.5 - 2.0
NbCl51-(trimethylsilyl)-1-propyneToluene6024>90>4001.5 - 2.0

Data extrapolated from studies on poly(1-(trimethylsilyl)-1-propyne).[1]

Table 2: Representative Anionic Polymerization of Silyl-containing Monomers

InitiatorMonomerSolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
n-BuLi4-trimethylsilyl-1-buten-3-yneHeptane401HighControlledNarrow
sec-BuLi2-[(N,N-diethylamino)dimethylsilyl]-1,3-butadieneTHF-781>95Predictable<1.1

Data from analogous silyl-containing monomers.[2][3]

Experimental Protocols

The following are detailed protocols for the synthesis and functionalization of polymers from this compound.

Protocol 1: Metathesis Polymerization of this compound

This protocol describes a typical metathesis polymerization using a tantalum pentachloride catalyst, adapted from procedures for similar alkynylsilane monomers.[1]

Materials:

  • This compound (monomer)

  • Tantalum pentachloride (TaCl5) (catalyst)

  • Toluene, anhydrous

  • Methanol

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be dried in an oven at 120 °C overnight and assembled hot under a stream of argon.

  • In a Schlenk flask, dissolve TaCl5 (e.g., 20 mg, 0.056 mmol) in anhydrous toluene (e.g., 10 mL) under an argon atmosphere.

  • In a separate Schlenk flask, add this compound (e.g., 1.0 g, 7.1 mmol) and dissolve in anhydrous toluene (e.g., 10 mL).

  • Slowly add the monomer solution to the catalyst solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under argon. The solution will become viscous as the polymer forms.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol (e.g., 200 mL) with stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and PDI), NMR, and IR spectroscopy.

Protocol 2: Post-Polymerization Desilylation

This protocol describes the removal of the trimethylsilyl protecting group to yield the poly(but-1-yne) backbone.

Materials:

  • Poly(this compound)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • In a Schlenk flask, dissolve the poly(this compound) (e.g., 500 mg) in anhydrous THF (e.g., 20 mL) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric excess of TBAF solution (e.g., 1.5 equivalents per silyl group) to the polymer solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR for the disappearance of the trimethylsilyl peak.

  • Once the reaction is complete, precipitate the polymer by pouring the solution into methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Confirm the desilylation by NMR and IR spectroscopy (disappearance of Si-C stretches and appearance of ≡C-H stretch).

Mandatory Visualizations

Polymerization_Workflow Experimental Workflow for Functional Polymer Synthesis cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification Monomer This compound Polymerization Metathesis Polymerization Monomer->Polymerization Catalyst TaCl5 or NbCl5 Catalyst->Polymerization ProtectedPolymer Poly(this compound) Polymerization->ProtectedPolymer Desilylation Desilylation (e.g., TBAF) ProtectedPolymer->Desilylation ReactivePolymer Poly(but-1-yne) Desilylation->ReactivePolymer Functionalization Functionalization Reaction (e.g., Click Chemistry, Radical Addition) ReactivePolymer->Functionalization FunctionalPolymer Functional Polymer Functionalization->FunctionalPolymer

Caption: Workflow for the synthesis of functional polymers.

Reaction_Scheme Reaction Scheme for Functional Polymer Synthesis cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Desilylation cluster_step3 Step 3: Functionalization S1 n (CH3)3Si-C≡C-CH2CH3 P1 -[C(Si(CH3)3)=C(CH2CH3)]n- S1->P1 [Catalyst] (e.g., TaCl5) P1_desilyl -[C(Si(CH3)3)=C(CH2CH3)]n- P2 -[C(H)=C(CH2CH3)]n- P1_desilyl->P2 TBAF P2_func -[C(H)=C(CH2CH3)]n- P3 -[C(R)=C(CH2CH3)]n- P2_func->P3 Functionalization Reagent (R-X)

Caption: Chemical reaction scheme for polymer synthesis.

References

Synthesis of Unsymmetrical 1,3-Diynes: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical 1,3-diynes are pivotal structural motifs in a wide array of functional molecules, including natural products, pharmaceuticals, and advanced materials. Their unique electronic and structural properties make them valuable building blocks in organic synthesis. This document provides detailed application notes and experimental protocols for the step-by-step synthesis of unsymmetrical 1,3-diynes, focusing on robust and widely applicable methods. Key methodologies, including the Cadiot-Chodkiewicz coupling and modern variations thereof, are presented with comprehensive experimental details, comparative data, and mechanistic insights to aid researchers in the successful synthesis of these important compounds.

Key Synthetic Methodologies

The synthesis of unsymmetrical 1,3-diynes is primarily achieved through cross-coupling reactions. The most prominent methods include the Cadiot-Chodkiewicz coupling, Glaser-Hay coupling, and several modern adaptations that offer improved yields, broader substrate scope, and milder reaction conditions.

Air-Tolerant Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a classical and reliable method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) catalyst and a base.[1][2] A significant drawback of the traditional protocol is its sensitivity to air, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming a symmetrical diyne byproduct.[3] A recent advancement that circumvents this issue is the use of sodium ascorbate as a reducing agent, which maintains the copper catalyst in its active Cu(I) state, allowing the reaction to be performed under aerobic conditions with high yields.[4][5][6]

Materials:

  • Terminal alkyne (1.2 equiv)

  • 1-Bromoalkyne (1.0 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Sodium ascorbate (1.0 equiv)

  • n-Butylamine (1.0 equiv)

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a vial open to the air, add CuBr (0.10 mmol, 14.3 mg) and sodium ascorbate (1.0 mmol, 198 mg).

  • Add ethanol (2.0 mL) to the vial, followed by a solution of the terminal alkyne (1.2 mmol) in ethanol (2.0 mL).

  • Add n-butylamine (1.0 mmol, 99 µL) to the stirred suspension.

  • Add a solution of the 1-bromoalkyne (1.0 mmol) in ethanol (2.0 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

EntryTerminal Alkyne1-BromoalkyneProductYield (%)
1Phenylacetylene1-Bromo-1-hexyne1-Phenyl-1,3-octadiyne95
24-Methoxyphenylacetylene1-Bromo-1-hexyne1-(4-Methoxyphenyl)-1,3-octadiyne92
31-Ethynyl-4-nitrobenzene1-Bromo-1-hexyne1-(4-Nitrophenyl)-1,3-octadiyne85
41-Heptyne1-Bromo-4-phenyl-1-butyne1-Phenyl-5,7-dodecadiyne88
53-Phenyl-1-propyne(Bromoethynyl)trimethylsilane1-Phenyl-5-(trimethylsilyl)-2,4-pentadiyne78
Nickel-Catalyzed Cross-Coupling of Alkynyl Bromides with Organoalane Reagents

An alternative, highly efficient method for the synthesis of unsymmetrical 1,3-diynes involves the nickel-catalyzed cross-coupling of 1-bromoalkynes with organoalane reagents.[1][7][8] This protocol offers excellent yields for a wide range of substrates under mild conditions.[9][10] The use of an earth-abundant metal catalyst like nickel makes this an attractive and cost-effective approach.

Materials:

  • Terminal alkyne (for organoalane preparation)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylaluminum chloride (Et₂AlCl)

  • 1-Bromoalkyne

  • Nickel(II) acetate (Ni(OAc)₂)

  • Tris(2-furyl)phosphine (P(o-furyl)₃)

  • Diethyl ether or Toluene

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of the Organoalane Reagent

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the terminal alkyne (1.0 equiv) and anhydrous diethyl ether.

  • Cool the solution to -78 °C and add n-BuLi (1.0 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting lithium acetylide solution to 0 °C and add Et₂AlCl (1.0 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the alkynylalane reagent.

Part B: Nickel-Catalyzed Cross-Coupling

  • In a separate Schlenk flask under an inert atmosphere, add Ni(OAc)₂ (5 mol%) and P(o-furyl)₃ (10 mol%).

  • Add anhydrous toluene, followed by the 1-bromoalkyne (1.0 equiv).

  • Add the freshly prepared alkynylalane solution from Part A to the reaction mixture.

  • Stir the reaction at 60 °C for 2-3 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlkynylalane Reagent1-BromoalkyneProductYield (%)
1Diethyl(phenylethynyl)aluminum1-(Bromoethynyl)-4-methylbenzene1-Phenyl-4-(p-tolyl)buta-1,3-diyne87
2Diethyl(p-tolylethynyl)aluminum1-(Bromoethynyl)-4-methoxybenzene1-(4-Methoxyphenyl)-4-(p-tolyl)buta-1,3-diyne94
3Diethyl(hex-1-yn-1-yl)aluminum(Bromoethynyl)benzene1-Phenylocta-1,3-diyne85
4Diethyl((trimethylsilyl)ethynyl)aluminum1-(Bromoethynyl)-4-chlorobenzene1-(4-Chlorophenyl)-4-(trimethylsilyl)buta-1,3-diyne75
5Diethyl(phenylethynyl)aluminum3-(Bromoethynyl)thiophene1-Phenyl-4-(thiophen-3-yl)buta-1,3-diyne80
Glaser-Hay Heterocoupling

While the Glaser-Hay coupling is traditionally used for the homocoupling of terminal alkynes to form symmetrical diynes, modifications have been developed to favor the formation of unsymmetrical 1,3-diynes through heterocoupling.[11][12] This is often achieved by using a nickel co-catalyst and an excess of one of the terminal alkynes.[13][14]

Materials:

  • Terminal Alkyne 1 (1.0 equiv)

  • Terminal Alkyne 2 (5.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add NiCl₂·6H₂O (0.05 mmol, 11.9 mg), CuI (0.05 mmol, 9.5 mg), and THF (5 mL).

  • Add Terminal Alkyne 1 (1.0 mmol), Terminal Alkyne 2 (5.0 mmol), and TMEDA (0.2 mmol, 30 µL).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryTerminal Alkyne 1Terminal Alkyne 2 (Excess)ProductYield (%)
14-EthynyltoluenePhenylacetylene1-Phenyl-4-(p-tolyl)buta-1,3-diyne86
21-Ethynyl-4-methoxybenzene1-Heptyne1-(4-Methoxyphenyl)nona-1,3-diyne75
3Phenylacetylene1-Octyne1-Phenyldeca-1,3-diyne82
44-Ethynyl-N,N-dimethylanilinePhenylacetylene1-(4-(Dimethylamino)phenyl)-4-phenylbuta-1,3-diyne78
51-Heptyne1-Ethynylcyclohexene1-(Cyclohex-1-en-1-yl)nona-1,3-diyne65

Mandatory Visualizations

Reaction Mechanisms and Workflows

Cadiot_Chodkiewicz_Mechanism Cadiot-Chodkiewicz Coupling Catalytic Cycle R1_alkyne R¹-C≡C-H Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide - H⁺ (Base) R2_haloalkyne R²-C≡C-X Cu_III_intermediate R¹-C≡C-Cu(III)-C≡C-R²      |      X R2_haloalkyne->Cu_III_intermediate Base Base Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Cu_III_intermediate + R²-C≡C-X (Oxidative Addition) Cu_III_intermediate->Cu_I - R¹-C≡C-C≡C-R² - X⁻ Product R¹-C≡C-C≡C-R² Cu_III_intermediate->Product (Reductive Elimination)

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Nickel_Catalyzed_Coupling_Mechanism Nickel-Catalyzed Cross-Coupling Catalytic Cycle Ni_0 Ni(0)Lₙ Ni_II_intermediate R¹-C≡C-Ni(II)Lₙ-Br Ni_0->Ni_II_intermediate + R¹-C≡C-Br (Oxidative Addition) R1_bromoalkyne R¹-C≡C-Br R1_bromoalkyne->Ni_II_intermediate Ni_II_diyne R¹-C≡C-Ni(II)Lₙ-C≡C-R² Ni_II_intermediate->Ni_II_diyne + R²-C≡C-AlEt₂ (Transmetalation) R2_alkynylalane R²-C≡C-AlEt₂ R2_alkynylalane->Ni_II_diyne Ni_II_diyne->Ni_0 Product R¹-C≡C-C≡C-R² Ni_II_diyne->Product (Reductive Elimination)

Caption: Catalytic cycle of the Nickel-catalyzed cross-coupling.

Glaser_Hay_Heterocoupling_Mechanism Glaser-Hay Heterocoupling Catalytic Cycle cluster_Cu Copper Cycle cluster_Ni Nickel Cycle Cu_I Cu(I) Cu_acetylide1 R¹-C≡C-Cu(I) Cu_I->Cu_acetylide1 R1_alkyne R¹-C≡C-H R1_alkyne->Cu_acetylide1 - H⁺ Coupling Cross-Coupling Cu_acetylide1->Coupling Ni_II Ni(II) Ni_acetylide2 R²-C≡C-Ni(II) Ni_II->Ni_acetylide2 R2_alkyne R²-C≡C-H R2_alkyne->Ni_acetylide2 - H⁺ Ni_acetylide2->Coupling Coupling->Cu_I Coupling->Ni_II Product R¹-C≡C-C≡C-R² Coupling->Product (Reductive Elimination)

Caption: Simplified mechanism for Ni/Cu-catalyzed Glaser-Hay heterocoupling.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add reagents, catalyst, solvent - Establish reaction atmosphere Start->Setup Reaction Stir at specified temperature for the required duration Setup->Reaction Monitoring Monitor reaction progress (e.g., TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous workup Monitoring->Workup Complete Purification Purify crude product (e.g., column chromatography) Workup->Purification Analysis Characterize pure product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Large-Scale Synthesis of But-1-yn-1-yltrimethylsilane for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of But-1-yn-1-yltrimethylsilane, a versatile building block in organic synthesis, particularly relevant in the pharmaceutical and materials science industries. The information is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.

Introduction

This compound, also known as 1-(trimethylsilyl)-1-butyne, is a terminal alkyne protected with a trimethylsilyl (TMS) group. This protection strategy is crucial for preventing unwanted reactions of the acidic acetylenic proton in subsequent synthetic steps. The TMS group can be easily removed under mild conditions, making it an ideal protecting group. Its applications range from the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) to the production of specialized organosilicon materials. The industrial-scale synthesis of this compound requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield, purity, and cost-effectiveness.

Synthetic Routes and Methodologies

Several methods for the synthesis of this compound have been developed. The most common and direct approach involves the deprotonation of a terminal alkyne followed by silylation. Alternative methods offer milder conditions and may be more suitable for substrates with sensitive functional groups.

Deprotonation with Organolithium Reagent followed by Silylation

This is the most widely used method for the synthesis of alkynylsilanes. It involves the deprotonation of but-1-yne with a strong base, typically n-butyllithium (n-BuLi), to form the corresponding lithium acetylide. This is followed by quenching with an electrophilic silicon source, such as chlorotrimethylsilane (TMSCl).

Reaction:

CH₃CH₂C≡CH + n-BuLi → CH₃CH₂C≡CLi + BuH CH₃CH₂C≡CLi + (CH₃)₃SiCl → CH₃CH₂C≡CSi(CH₃)₃ + LiCl

This method is known for its high efficiency and relatively straightforward procedure. However, the use of pyrophoric n-butyllithium necessitates strict safety precautions, especially at an industrial scale.

Zinc Halide-Mediated Silylation

A milder alternative to the use of strong organolithium bases is the direct electrophilic silylation of terminal alkynes mediated by zinc halides (e.g., ZnCl₂, ZnBr₂, or ZnI₂).[1] This method utilizes aminosilanes as the silylating agent and can be performed under less stringent conditions, tolerating a wider range of functional groups.[1]

Reaction:

CH₃CH₂C≡CH + (R₂N)Si(CH₃)₃ + ZnX₂ → CH₃CH₂C≡CSi(CH₃)₃ + (R₂N)H • ZnX₂

This approach offers a safer alternative to the n-BuLi method, although the reaction kinetics and yields may vary depending on the substrate and specific conditions.

Carboxylate-Catalyzed Silylation

A metal-free approach involves the use of a carboxylate catalyst, such as a quaternary ammonium pivalate, with N,O-bis(silyl)acetamides (e.g., BSA) as the silylating agent.[2][3] This reaction proceeds under mild conditions and demonstrates good functional group tolerance.[2][3]

Reaction:

CH₃CH₂C≡CH + MeC(OSiMe₃)=NSiMe₃ --(Catalyst)--> CH₃CH₂C≡CSi(CH₃)₃ + MeC(O)NHSiMe₃

This method is particularly attractive for industrial applications due to its mild conditions and the avoidance of hazardous organometallic reagents. Gram-scale experiments have demonstrated its scalability.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, providing a basis for comparison.

ParameterDeprotonation with n-BuLiZinc Halide-Mediated SilylationCarboxylate-Catalyzed Silylation
Base/Catalyst n-ButyllithiumZinc Halide (e.g., ZnCl₂)Quaternary Ammonium Pivalate
Silylating Agent Chlorotrimethylsilane (TMSCl)AminosilaneN,O-bis(trimethylsilyl)acetamide (BSA)
Solvent THF, Diethyl ether, HexaneTHF, 1,4-DioxaneAcetonitrile
Temperature (°C) -78 to 0Room Temperature to 500 to Room Temperature
Reaction Time 1 - 3 hours2 - 24 hours1 - 12 hours
Reported Yield ~75%HighUp to 97%
Key Advantages High yield, well-establishedMilder conditions, better functional group toleranceMetal-free, mild conditions, scalable
Key Disadvantages Use of pyrophoric reagent, cryogenic temperaturesLonger reaction times, catalyst costCatalyst cost, potential for side reactions with certain substrates

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Deprotonation with n-Butyllithium

This protocol is adapted from established laboratory procedures for a pilot plant or industrial setting. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict adherence to safety protocols for handling pyrophoric reagents.

Equipment:

  • Jacketed glass-lined or stainless steel reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, temperature probe, condenser, and addition funnels.

  • Cooling system capable of reaching and maintaining -78 °C.

  • Inert gas supply.

  • Schlenk lines or similar equipment for the safe transfer of air-sensitive reagents.

Reagents:

  • But-1-yne

  • n-Butyllithium (solution in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hexane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and thoroughly purged with an inert gas.

  • Charging the Reactor: Charge the reactor with anhydrous THF. Cool the solvent to -78 °C using the cooling system.

  • But-1-yne Addition: Slowly add but-1-yne to the cold THF while maintaining the temperature below -70 °C.

  • Deprotonation: Add n-butyllithium solution dropwise via an addition funnel, ensuring the internal temperature does not exceed -65 °C. The addition is highly exothermic.[4] After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Silylation: Slowly add chlorotrimethylsilane to the reaction mixture, again maintaining the temperature below -65 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer with hexane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 104-105 °C at atmospheric pressure.[5]

Visualization of Experimental Workflow

Synthesis Workflow

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep Inert Atmosphere Purge Charge_THF Charge Anhydrous THF Prep->Charge_THF Cooling Cool to -78°C Charge_THF->Cooling Add_Butyne Add But-1-yne Cooling->Add_Butyne Deprotonation Add n-BuLi Add_Butyne->Deprotonation Silylation Add TMSCl Deprotonation->Silylation Warm Warm to RT Silylation->Warm Quench Quench with NH4Cl (aq) Warm->Quench Extract Extract with Hexane Quench->Extract Dry Dry Organic Phase Extract->Dry Concentrate Solvent Removal Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Handling

The large-scale synthesis of this compound involves several hazardous materials and conditions that require strict safety protocols.

  • n-Butyllithium: This reagent is extremely pyrophoric and reacts violently with water and air.[6] It must be handled under a strict inert atmosphere by trained personnel.[7] Personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. A Class D fire extinguisher (for combustible metals) should be readily available.

  • Chlorotrimethylsilane: TMSCl is a flammable, corrosive, and moisture-sensitive liquid. It can release hydrogen chloride gas upon contact with water. Handle in a well-ventilated area and wear appropriate PPE.

  • But-1-yne: This is a flammable gas at room temperature and pressure. It should be handled in a well-ventilated area, away from ignition sources.

  • This compound: The final product is a highly flammable liquid and vapor.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Handle in a well-ventilated area, using non-sparking tools and explosion-proof equipment.[5]

Industrial Applications

This compound is a valuable intermediate in various industrial applications:

  • Pharmaceutical Synthesis: As a protected terminal alkyne, it is a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The TMS group allows for the selective functionalization of other parts of the molecule without affecting the alkyne.

  • Materials Science: In the field of materials science, organosilicon compounds like this compound are used as precursors for the synthesis of silicon-containing polymers and ceramics. These materials can have unique thermal, mechanical, and electronic properties.

  • Semiconductor Industry: While specific applications are often proprietary, organosilicon precursors are used in chemical vapor deposition (CVD) and other processes for the fabrication of silicon-based thin films and coatings in the semiconductor industry.[8][9]

Logical Relationships in Synthesis Strategy

The choice of synthetic route for industrial-scale production depends on a balance of factors including cost, safety, yield, and purity requirements. The following diagram illustrates the decision-making process.

Synthesis_Strategy cluster_factors Key Considerations cluster_routes Synthetic Routes Start Select Synthesis Route for This compound Cost Cost of Reagents & Process Start->Cost Safety Safety & Handling (e.g., Pyrophorics) Start->Safety Yield Overall Yield & Throughput Start->Yield Purity Final Product Purity Requirements Start->Purity NBuLi n-BuLi / TMSCl Cost->NBuLi Lower Reagent Cost Zn_Halide Zinc Halide-Mediated Safety->Zn_Halide Avoids Pyrophorics Carboxylate Carboxylate-Catalyzed Safety->Carboxylate Metal-Free, Mild Yield->NBuLi High & Established Purity->NBuLi Well-Defined Purification Purity->Zn_Halide May Require Chromatography Purity->Carboxylate Potential Byproducts Decision Optimal Industrial Process NBuLi->Decision Zn_Halide->Decision Carboxylate->Decision

References

Application Notes and Protocols: But-1-yn-1-yltrimethylsilane for Advanced Polymer Synthesis in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of But-1-yn-1-yltrimethylsilane in the synthesis of novel polymers for advanced materials science applications. The protocols detailed herein are based on established methods for the polymerization of analogous silyl-substituted acetylenes, offering a robust starting point for research and development.

Introduction to Poly(this compound)

This compound is a promising monomer for the synthesis of silicon-containing polyacetylenes. These polymers are of significant interest due to their unique combination of properties, including high gas permeability, excellent thermal stability, and good solubility in common organic solvents. The presence of the bulky trimethylsilyl group on the polymer backbone hinders close chain packing, leading to a high fractional free volume and facilitating the transport of gases and liquids through the material. This makes poly(this compound) and related polymers prime candidates for applications in gas separation membranes, pervaporation, and advanced coatings.

While extensive data exists for the closely related poly[1-(trimethylsilyl)-1-propyne] (PTMSP), the polymerization of this compound is less documented. The following protocols and data are based on the well-established synthesis and characterization of PTMSP and serve as a detailed guide for the synthesis and evaluation of poly(this compound).[1][2]

Key Applications and Potential Uses

Polymers derived from this compound are expected to exhibit properties that make them suitable for a range of advanced applications:

  • Gas Separation Membranes: The high free volume of these polymers allows for high permeability of gases, making them ideal for applications such as oxygen enrichment, carbon dioxide capture, and the separation of volatile organic compounds.[3]

  • Pervaporation Membranes: Their organophilic nature and high flux capabilities make them suitable for the separation of organic compounds from aqueous solutions, for instance, in the dehydration of alcohols.

  • Advanced Coatings: The good solubility and film-forming properties, combined with thermal stability, allow for their use as protective or functional coatings on various substrates.

  • Sensors: The conjugated backbone of polyacetylenes can be functionalized to create sensory materials that respond to specific chemical or physical stimuli.

Quantitative Data Summary

The following table summarizes the expected properties of poly(this compound), based on data from analogous silicon-containing polyacetylenes like PTMSP.[1][4] It is important to note that these values are estimates and will require experimental verification for the specific polymer.

PropertyExpected ValueAnalytical Technique
Molecular Weight (Mw) > 1 x 105 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) > 200 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 250 °C (in N2)Thermogravimetric Analysis (TGA)
Oxygen Permeability (PO2) High (> 1000 Barrer)Gas Permeation Measurement
Solubility Soluble in toluene, chloroform, THFVisual Inspection

Experimental Protocols

Protocol 1: Metathesis Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) using a transition metal halide catalyst, based on the successful polymerization of similar silyl-substituted acetylenes.[1][2]

Materials:

  • This compound (monomer)

  • Tantalum(V) chloride (TaCl5) or Niobium(V) chloride (NbCl5) (catalyst)

  • Toluene or Chloroform (anhydrous, polymerization grade)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Dry and distill the monomer and solvent under an inert atmosphere before use to remove any moisture or impurities that could deactivate the catalyst.

  • Catalyst Preparation: In a glovebox or under a strong flow of inert gas, prepare a stock solution of the catalyst (e.g., 0.05 M TaCl5 in toluene).

  • Polymerization Reaction:

    • In a Schlenk flask equipped with a magnetic stirrer, dissolve the this compound monomer in the chosen solvent (e.g., to a concentration of 1 M).

    • Heat the solution to the desired reaction temperature (typically 60-80 °C).

    • Inject the catalyst solution into the monomer solution with vigorous stirring. The typical monomer-to-catalyst ratio is between 50:1 and 200:1.

    • Allow the reaction to proceed for a predetermined time (e.g., 24 hours). The solution will likely become more viscous as the polymer forms.

  • Polymer Isolation:

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with constant stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Molecular Weight and Polydispersity Index (PDI) Analysis by Gel Permeation Chromatography (GPC):

  • Instrument: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for separating high molecular weight polymers (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) or toluene at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Calibration: Use polystyrene standards to create a calibration curve for molecular weight determination.

2. Thermal Properties Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • TGA:

    • Heat a small sample of the polymer (5-10 mg) from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.

  • DSC:

    • Heat a small sample of the polymer (5-10 mg) from room temperature to a temperature above the expected Tg (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample rapidly and then reheat at the same rate.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

3. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 1H and 13C NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated toluene.

  • Analysis: The NMR spectra will confirm the polymer structure by showing the characteristic peaks for the polymer backbone and the trimethylsilyl side groups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (this compound) Reaction Polymerization Reaction (Inert Atmosphere, 60-80°C) Monomer_Prep->Reaction Solvent_Prep Solvent Purification (Toluene/Chloroform) Solvent_Prep->Reaction Catalyst_Prep Catalyst Solution (TaCl5 or NbCl5) Catalyst_Prep->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Vacuum Drying Washing->Drying GPC GPC (Mw, PDI) Drying->GPC TGA_DSC TGA/DSC (Td, Tg) Drying->TGA_DSC NMR NMR (Structure) Drying->NMR

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Logical_Relationship cluster_monomer Monomer Structure cluster_polymer Polymer Properties cluster_applications Potential Applications Monomer This compound - Bulky TMS group - Acetylenic bond Properties High Free Volume High Gas Permeability Good Thermal Stability Solubility Monomer->Properties Polymerization Applications Gas Separation Membranes Pervaporation Advanced Coatings Sensors Properties->Applications Leads to

References

Application Notes and Protocols: Silylation of Terminal Alkynes for Enhanced Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes are fundamental building blocks in organic synthesis and are key components in many pharmaceuticals, agrochemicals, and advanced materials.[1] However, the acidic proton of the terminal alkyne can lead to undesired side reactions and instability, particularly in the presence of strong bases or organometallic reagents.[1][2] Silylation, the process of replacing this acidic proton with a silyl group, is a widely employed strategy to enhance the stability and handling of terminal alkynes.[1][3] This protective measure also opens up new avenues for their application in complex molecular synthesis by modulating their reactivity.[4] These application notes provide a comprehensive overview of the silylation of terminal alkynes, including the underlying principles, benefits, and detailed experimental protocols for various silylation methods.

Principles of Silylation

The silylation of terminal alkynes involves the replacement of the sp-hybridized C-H bond with a C-Si bond. This is typically achieved by deprotonating the terminal alkyne with a suitable base to form an acetylide anion, which then acts as a nucleophile and attacks a silyl electrophile, such as a silyl halide. The strength of the base required depends on the pKa of the alkyne, which is approximately 25 in DMSO.[5][6]

Commonly used silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and triisopropylsilyl chloride (TIPSCl). The choice of the silyl group is crucial as it influences the stability of the protected alkyne and the conditions required for its subsequent removal (deprotection).[2][7] For instance, TMS groups are readily cleaved under mild conditions, while the bulkier TBDMS and TIPS groups offer greater stability and require more stringent conditions for removal.[2][7]

Benefits of Silylating Terminal Alkynes

The protection of terminal alkynes via silylation offers several significant advantages in organic synthesis and drug development:

  • Enhanced Stability: Silyl groups replace the reactive acidic proton, preventing unwanted deprotonation and subsequent side reactions. This increased stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps.

  • Improved Handling: Many terminal alkynes are volatile liquids or gases, making them difficult to handle. The corresponding silylated derivatives are often stable, non-volatile solids or high-boiling liquids, simplifying their storage, handling, and accurate dosing.[1]

  • Controlled Reactivity: Silylation allows for the selective reaction at other functional groups within a molecule without interference from the alkyne. The silyl group can be selectively removed at a later stage to liberate the terminal alkyne for further transformations.[4][7]

  • Key Intermediates in Cross-Coupling Reactions: Silyl-protected alkynes are extensively used in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[8] The silyl group serves as a temporary protecting group, enabling the formation of complex carbon skeletons.[8]

  • Applications in Drug Discovery: The alkynyl group is a valuable motif in medicinal chemistry, and its incorporation can enhance metabolic stability, optimize pharmacokinetic properties, and increase target selectivity.[9][10] Silylation provides a robust method for introducing and manipulating this functional group during the synthesis of potential drug candidates.[11]

Experimental Protocols

Herein, we provide detailed protocols for three common methods for the silylation of terminal alkynes, ranging from traditional organolithium-mediated reactions to modern, milder, metal-free catalytic systems.

Protocol 1: General Procedure for Silylation of Terminal Alkynes using n-Butyllithium

This protocol describes a classic and highly effective method for the silylation of a wide range of terminal alkynes using n-butyllithium as the base.

Materials:

  • Terminal alkyne

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Silyl chloride (e.g., TMSCl, TBDMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (nitrogen or argon) supply

  • Ice bath or dry ice/acetone bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the terminal alkyne and anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

  • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe.

  • Stir the reaction mixture at the same temperature for 30-60 minutes.

  • Add the silyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford the desired silylated alkyne.

Protocol 2: Metal-Free, Carboxylate-Catalyzed Silylation of Terminal Alkynes

This protocol outlines a milder, metal-free approach for the silylation of terminal alkynes using a quaternary ammonium pivalate (TMAP) catalyst and N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent.[5][6][12] This method is notable for its tolerance of a wide range of functional groups.

Materials:

  • Terminal alkyne

  • Tetramethylammonium pivalate (TMAP) catalyst

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous acetonitrile (MeCN)

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of TMAP (0.1 equivalents) in dry MeCN, add the terminal alkyne (1.0 equivalent) either via syringe or as a solid at room temperature.[12]

  • Add BSA (typically 1.5 equivalents) via syringe.[12]

  • Monitor the reaction progress by TLC or ¹H NMR. For less reactive substrates, the reaction may be gently heated.

  • Upon completion, add hexane and water to the reaction mixture.[12]

  • Separate the phases and extract the aqueous phase with hexane.[12]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Deprotection of Silyl-Protected Alkynes

This protocol describes the removal of the silyl group to regenerate the terminal alkyne. The choice of conditions depends on the stability of the silyl group.

Materials:

  • Silylated alkyne

  • Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure for TBAF-mediated Deprotection (for TBDMS, TIPS):

  • Dissolve the silylated alkyne in THF in a round-bottom flask.

  • Add a 1 M solution of TBAF in THF (1.1 equivalents) at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Procedure for K₂CO₃-mediated Deprotection (for TMS):

  • Dissolve the TMS-protected alkyne in a mixture of methanol and THF.[4][7]

  • Add potassium carbonate (a catalytic amount to stoichiometric amounts).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alkyne.

Quantitative Data Summary

The following tables summarize the yields of various silylation reactions under different conditions as reported in the literature.

Table 1: Carboxylate-Catalyzed Silylation of Phenylacetylene Derivatives with BSA [13]

EntrySubstrate (R-C≡CH)ProductYield (%)
1PhenylacetylenePhenyl(trimethylsilyl)acetylene91
24-Methoxyphenylacetylene(4-Methoxyphenyl)(trimethylsilyl)acetylene95
34-Chlorophenylacetylene(4-Chlorophenyl)(trimethylsilyl)acetylene92
44-(Trifluoromethyl)phenylacetylene(4-(Trifluoromethyl)phenyl)(trimethylsilyl)acetylene94 (at -10 °C)
52-Ethynylpyridine2-((Trimethylsilyl)ethynyl)pyridine85

Reaction conditions: Terminal alkyne (1.0 equiv), TMAP (10 mol %), BSA (1.5 equiv), MeCN, room temperature, unless otherwise noted.

Table 2: Silylation of Various Terminal Alkynes with Different Silylating Agents [13][14]

EntryAlkyneSilylating AgentBase/CatalystSolventYield (%)
11-DodecyneTMSCF₃KOH (cat.)THF67
2PhenylacetyleneBTBSATMAP (cat.)MeCN65
31-OctyneTMSCln-BuLiTHF>90 (Typical)
4EthynylestradiolBSA (excess)TMAP (cat.)MeCN/THF84 (Triply silylated)

Visualizations

Silylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Terminal Alkyne Terminal Alkyne Reaction_Vessel Reaction in Anhydrous Solvent Terminal Alkyne->Reaction_Vessel Silylating Agent Silylating Agent Silylating Agent->Reaction_Vessel Base_Catalyst Base or Catalyst Base_Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification_Method Column Chromatography or Distillation Drying_Concentration->Purification_Method Final_Product Silylated Alkyne Purification_Method->Final_Product

Caption: General experimental workflow for the silylation of terminal alkynes.

Deprotection_Pathways cluster_tms TMS Deprotection cluster_tbs_tips TBDMS/TIPS Deprotection Silylated_Alkyne R-C≡C-SiR'₃ (Silylated Alkyne) TMS_Reagent K₂CO₃, MeOH/THF Silylated_Alkyne->TMS_Reagent If SiR'₃ = TMS TBAF_Reagent TBAF, THF Silylated_Alkyne->TBAF_Reagent If SiR'₃ = TBDMS or TIPS TMS_Product R-C≡C-H (Terminal Alkyne) TMS_Reagent->TMS_Product Mild Conditions TBAF_Product R-C≡C-H (Terminal Alkyne) TBAF_Reagent->TBAF_Product Stronger Conditions

Caption: Deprotection strategies for different silyl-protected alkynes.

Carboxylate_Catalysis_Mechanism Catalyst_Activation Pivalate Anion + BSA -> Probase (I) Deprotonation Probase (I) + R-C≡C-H -> [R-C≡C]⁻ Me₄N⁺ (II) Catalyst_Activation->Deprotonation Step 1 Silylation [R-C≡C]⁻ Me₄N⁺ (II) + BSA -> R-C≡C-TMS + Probase (I) Deprotonation->Silylation Step 2 (Turnover-determining) Catalyst_Regeneration Probase (I) re-enters cycle Silylation->Catalyst_Regeneration Step 3 Catalyst_Regeneration->Deprotonation Catalytic Cycle

Caption: Proposed mechanism for carboxylate-catalyzed silylation of terminal alkynes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of But-1-yn-1-yltrimethylsilane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-established method is the deprotonation of 1-butyne with a strong organometallic base, followed by quenching with trimethylsilyl chloride (TMSCl).[1] The two most common strong bases used for this purpose are n-butyllithium (n-BuLi) and Grignard reagents (e.g., ethylmagnesium bromide).[1]

Q2: Why is it crucial to use anhydrous conditions for this synthesis?

A2: Both n-BuLi and Grignard reagents are extremely strong bases and highly reactive towards protic sources, such as water. Any moisture present in the reaction setup (glassware, solvents, reagents) will quench the organometallic reagent, rendering it inactive for the deprotonation of 1-butyne and significantly reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents are essential.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a critical role in solubilizing the reagents and intermediates and can influence the reactivity of the organometallic base. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used. THF is often preferred for Grignard reactions as it can enhance the substitution rate.[2] For reactions with n-BuLi, the choice of solvent can affect its basicity and aggregation state.[3]

Q4: How can I confirm the successful formation of my Grignard reagent before proceeding?

A4: Visual confirmation, such as the disappearance of magnesium turnings and a change in the appearance of the reaction mixture, is a preliminary indicator. For a more quantitative measure, the concentration of the prepared Grignard reagent can be determined by titration.

Q5: What are the primary side reactions that can lower the yield?

A5: The primary side reactions depend on the chosen method. With Grignard reagents, Wurtz-type coupling of the alkyl halide is a common side reaction. For both methods, if the temperature is not adequately controlled, side reactions involving the solvent can occur. Additionally, the presence of impurities can lead to undesired byproducts.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Solution
Reaction fails to initiate (Grignard method) Inactive magnesium surface.Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure the magnesium is of high quality.
Presence of moisture.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all reagents are dry.[4]
Low yield of this compound Incomplete deprotonation of 1-butyne.Ensure the correct stoichiometry of the strong base (n-BuLi or Grignard reagent) is used. If using a freshly prepared Grignard reagent, titrate it to determine its exact concentration.
Reaction temperature is too low or too high.For the deprotonation step with n-BuLi, reactions are often carried out at low temperatures (e.g., -78 °C) to improve selectivity and control reactivity. For Grignard reagent formation, gentle reflux may be necessary, but excessive heat can promote side reactions.
Inefficient quenching with TMSCl.Ensure the TMSCl is of good quality and added at a controlled rate, maintaining the reaction temperature.
Presence of significant byproducts Wurtz coupling (Grignard method).Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize coupling.
Reaction with solvent.Maintain appropriate reaction temperatures. For instance, n-BuLi can react with THF at higher temperatures.
Impurities in starting materials.Use high-purity 1-butyne, alkyl halides (for Grignard), and TMSCl.

Experimental Protocols

Synthesis of this compound using n-Butyllithium

This protocol is a representative procedure based on common laboratory practices for the silylation of terminal alkynes.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Deprotonation: Dissolve 1-butyne (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Silylation: Add freshly distilled TMSCl (1.1 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation. Note that this compound is a volatile liquid.

Data Presentation

Table 1: Optimization of Reaction Conditions for Silylation of Alkynes

The following table summarizes general trends observed in the optimization of silylation reactions. Specific yields for this compound may vary.

Parameter Condition Effect on Yield/Selectivity Reference
Base n-BuLiGenerally provides high yields for deprotonation of terminal alkynes.[1]
Grignard ReagentEffective, but can be prone to side reactions like Wurtz coupling.
Solvent THFOften enhances the reactivity of Grignard reagents and is a good solvent for organolithium compounds at low temperatures.[2]
Diethyl EtherA common alternative to THF.[3]
Temperature -78 °C (for n-BuLi)Low temperatures are often crucial for controlling the reactivity of n-BuLi and preventing side reactions with the solvent.
Room Temperature to Reflux (for Grignard)Grignard reagent formation may require gentle heating, but the subsequent reaction temperature should be controlled.
Equivalents of Base 1.05 - 1.1 equivalentsA slight excess of the base is typically used to ensure complete deprotonation of the alkyne.
Equivalents of TMSCl 1.1 - 1.2 equivalentsA slight excess of the silylating agent is used to ensure complete reaction with the acetylide.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_silylation Silylation cluster_workup Workup & Purification setup Flame-dried glassware under N2 butyne 1-Butyne in Anhydrous Solvent setup->butyne add_base Add n-BuLi or Grignard Reagent butyne->add_base acetylide Formation of Butynylide Anion add_base->acetylide add_tmscl Add Trimethylsilyl Chloride (TMSCl) acetylide->add_tmscl product_formation Formation of this compound add_tmscl->product_formation quench Quench with aq. NH4Cl product_formation->quench extract Solvent Extraction quench->extract dry Dry with MgSO4 extract->dry purify Purification (e.g., Distillation) dry->purify

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low or No Product Yield check_moisture Are anhydrous conditions strictly maintained? start->check_moisture check_reagents Are reagents (Base, TMSCl) of good quality and correct stoichiometry? check_moisture->check_reagents Yes solution_moisture Flame-dry glassware, use anhydrous solvents. check_moisture->solution_moisture No check_temp Was the reaction temperature controlled? check_reagents->check_temp Yes solution_reagents Titrate Grignard, use fresh n-BuLi, distill TMSCl. check_reagents->solution_reagents No solution_temp Use appropriate cooling/heating baths and monitor internal temperature. check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_moisture->end solution_reagents->end solution_temp->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of But-1-yn-1-yltrimethylsilane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of But-1-yn-1-yltrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The reported boiling point of this compound at atmospheric pressure (760 mmHg) is in the range of 104.5°C to 116°C.[1][2] A typical observed boiling range during purification by atmospheric distillation is 110-115°C.[2]

Q2: What are the common impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 1-butyne and chlorotrimethylsilane, solvents like diethyl ether (Et2O), and side products from the synthesis.

Q3: Is vacuum distillation necessary for the purification of this compound?

A3: While atmospheric distillation is often sufficient, vacuum distillation can be employed.[2] It is particularly useful if the compound is suspected to be thermally sensitive or if separation from higher boiling impurities is required. Reducing the pressure will lower the boiling point.

Q4: How can I assess the purity of the distilled fractions?

A4: The purity of the collected fractions can be determined using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Product Distilling Over - The temperature of the heating mantle is too low.- There is a leak in the distillation apparatus (especially under vacuum).- The thermometer is placed incorrectly.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Re-grease joints if necessary.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Bumping or Uncontrolled Boiling - The heating rate is too high.- Lack of boiling chips or a malfunctioning magnetic stirrer.- Reduce the heating rate to achieve a steady distillation rate (typically 1-2 drops per second).- Add fresh boiling chips or ensure the magnetic stir bar is spinning effectively before heating.
Product Purity is Low - The distillation column has insufficient theoretical plates (inefficient separation).- The distillation rate is too fast.- The fraction collection ranges were too broad.- Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Collect narrower boiling point fractions and analyze their purity separately.
Product is Contaminated with Solvent - The initial fraction (forerun) containing the low-boiling solvent was not adequately separated.- Collect the initial distillate (forerun) separately until the temperature stabilizes at the boiling point of the product.
Product is Contaminated with High-Boiling Impurities - The distillation was carried out for too long or at too high a temperature.- Stop the distillation when the temperature starts to rise significantly above the product's boiling point or when only a small amount of residue remains in the distilling flask.
Column Flooding (in packed columns) - The boil-up rate is too high, causing liquid to be carried up the column by the vapor.- Reduce the heating rate to decrease the vapor velocity.[3]

Quantitative Data

The following table summarizes the physical properties of this compound and potential related substances.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound126.27104.5 - 1160.774
1-Butyne54.09-6.10.678 (at -10°C)
Chlorotrimethylsilane108.64570.856
Diethyl Ether74.1234.60.713

Data sourced from multiple chemical suppliers and databases.[1][2]

Experimental Protocols

Detailed Method for Purification by Atmospheric Distillation

This protocol is based on a reported synthesis and purification procedure.[2]

  • Apparatus Setup : Assemble a standard simple or fractional distillation apparatus. Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer as the heat source. Place a magnetic stir bar or boiling chips in the distilling flask.

  • Charging the Flask : Charge the crude this compound into the distilling flask.

  • Distillation Process :

    • Begin stirring the crude product.

    • Gradually heat the distilling flask.

    • Collect any low-boiling forerun (e.g., residual solvent) that distills over at a lower temperature.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 110-115°C), change the receiving flask to collect the pure product.

    • Continue distillation at a steady rate of 1-2 drops per second.

    • Stop the distillation when the temperature begins to rise significantly or when a small amount of residue remains in the distilling flask.

  • Product Characterization : Analyze the collected fractions for purity using appropriate analytical methods (GC, NMR, IR).

Visualizations

TroubleshootingWorkflow start Distillation Problem Observed no_distillate No product distilling over start->no_distillate uncontrolled_boiling Bumping or uncontrolled boiling start->uncontrolled_boiling low_purity Product purity is low start->low_purity check_temp Is the heating temperature adequate? check_seal Is the apparatus properly sealed? check_temp->check_seal Yes increase_temp Increase heating mantle temperature check_temp->increase_temp No check_thermometer Is the thermometer placed correctly? check_seal->check_thermometer Yes reseal_joints Check and re-seal all joints check_seal->reseal_joints No adjust_thermometer Adjust thermometer position check_thermometer->adjust_thermometer No no_distillate->check_temp Yes solution Problem Resolved increase_temp->solution reseal_joints->solution adjust_thermometer->solution check_heating_rate Is the heating rate too high? uncontrolled_boiling->check_heating_rate Yes check_stirring Are boiling chips/stirrer working? check_heating_rate->check_stirring No reduce_heat Reduce heating rate check_heating_rate->reduce_heat Yes add_boiling_aids Add fresh boiling chips/check stirrer check_stirring->add_boiling_aids No reduce_heat->solution add_boiling_aids->solution check_column Is a fractionating column being used? low_purity->check_column Yes check_dist_rate Is the distillation rate too fast? check_column->check_dist_rate Yes use_fractionating_column Use a column with more theoretical plates check_column->use_fractionating_column No slow_distillation Slow down the distillation rate check_dist_rate->slow_distillation Yes use_fractionating_column->solution slow_distillation->solution

Caption: Troubleshooting workflow for distillation issues.

ExperimentalWorkflow setup 1. Assemble Distillation Apparatus charge 2. Charge Flask with Crude Product setup->charge heat 3. Gradual Heating and Stirring charge->heat forerun 4. Collect Low-Boiling Forerun heat->forerun collect_product 5. Collect Product at Stable Boiling Point (110-115°C) forerun->collect_product stop 6. Stop Distillation collect_product->stop analyze 7. Analyze Purity of Fractions (GC, NMR, IR) stop->analyze

Caption: Experimental workflow for purification.

References

Common side reactions in the silylation of 1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the silylation of 1-butyne. The information is intended for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My silylation of 1-butyne is incomplete, and I have a low yield of the desired product. What are the common causes and how can I fix this?

A1: Incomplete conversion is a frequent issue. Several factors can contribute to low yields. The primary reason is often inefficient deprotonation of the terminal alkyne.

Troubleshooting Steps:

  • Base Strength & Stoichiometry: The pKa of 1-butyne is approximately 25. Ensure the base you are using is strong enough for complete deprotonation. Organometallic bases like n-BuLi or LDA are commonly used. If using catalytic methods with weaker bases, ensure the catalyst is active and the conditions are optimized.

  • Reagent Quality: Silylating agents (e.g., TMSCl, BSTFA) and bases can degrade with improper storage.[1][2] Ensure your reagents are fresh or have been properly stored under anhydrous conditions. Moisture in the reaction is a primary suspect when silylations fail.[1][2]

  • Reaction Temperature: Deprotonation of alkynes with organolithium reagents is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, subsequent warming to room temperature may be necessary for the silylation to go to completion.

  • Solvent Choice: The choice of solvent can influence the reactivity. Ethereal solvents like THF or diethyl ether are standard for reactions involving organolithiums. For catalytic systems, solvents like acetonitrile may be employed.[3][4]

Q2: I've successfully silylated 1-butyne, but the silyl group is cleaved during the workup or purification process. How can I prevent this protodesilylation?

A2: Protodesilylation, the cleavage of the C-Si bond, is a common side reaction, especially for the trimethylsilyl (TMS) group, which is sensitive to both acidic and basic conditions.

Troubleshooting Steps:

  • Workup Conditions: Avoid acidic or strongly basic aqueous workups. A neutral quench with saturated ammonium chloride solution is often preferred. Ensure all glassware is dry and use anhydrous solvents during extraction and purification.

  • Choice of Silyl Group: If your subsequent reaction steps are incompatible with a TMS group, consider using a bulkier, more robust silyl protecting group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).[5] These are significantly more stable to a wider range of conditions.

  • Purification Method: When performing column chromatography, residual acid or base on the silica gel can cause desilylation. This can be mitigated by neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent.

Q3: My reaction mixture contains significant amounts of oligomers or polymers. What leads to this side reaction?

A3: Alkyne oligomerization can occur, particularly if the deprotonation is not complete and there are both the acetylide and the neutral 1-butyne present under conditions that favor coupling. Some catalytic systems, if not optimized, can also promote this pathway.[6]

Troubleshooting Steps:

  • Ensure Full Deprotonation: Add the silylating agent only after ensuring the complete formation of the butyn-1-ide anion. This minimizes the concentration of free 1-butyne that could participate in side reactions.

  • Catalyst Choice: When using catalytic methods, ensure the chosen catalyst does not promote alkyne coupling. For example, some copper or iron salts used in other alkyne reactions could potentially lead to dimerization (e.g., Glaser coupling).

Q4: My substrate also contains an alcohol (-OH) or amine (-NH) group, and it is getting silylated along with the alkyne. How can I achieve selective C-silylation?

A4: Hydroxyl and amine protons are more acidic than the terminal alkyne proton and will be preferentially deprotonated and silylated.

Troubleshooting Steps:

  • Stoichiometry: Using an excess of the base and silylating agent will lead to the silylation of all acidic protons.[3][6] To selectively silylate the alkyne, you would first need to protect the more acidic functional groups.

  • Concomitant Silylation: In many protocols, especially those using silylamides like BSA, the simultaneous O- or N-silylation is expected and can even be advantageous.[3][4] The resulting O-silyl or N-silyl groups can often be selectively cleaved under milder conditions (e.g., with mild acid or fluoride sources) than the C-silyl group.

Data Summary

The choice of reaction conditions significantly impacts the success of the silylation of terminal alkynes. The following table summarizes typical conditions and outcomes.

Silylating AgentBase/CatalystSolventTemperature (°C)Typical Yield (%)Notes
TMSCln-BuLiTHF-78 to 25>90%Stoichiometric strong base required.[6]
BSATMAP (cat.)MeCN2570-95%Metal-free catalytic method; tolerates various functional groups.[3][4]
HydrosilanesKOH (cat.)THF25HighDehydrogenative coupling; byproduct is H₂ gas.[6]
TMSCF₃KOH (cat.)------HighEconomical and high-yielding method.[7]

Experimental Protocols

Protocol: Silylation of 1-Butyne using n-BuLi and TMSCl

This protocol describes a standard laboratory procedure for the trimethylsilylation of 1-butyne.

  • Glassware Preparation: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2][8]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-butyne (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via the dropping funnel over 15 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Silylation: Add chlorotrimethylsilane (TMSCl, 1.1 eq.) dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation if necessary.

Visualizations

The following diagram illustrates the intended reaction pathway for the silylation of 1-butyne and highlights potential side reactions that can occur.

Silylation_Reactions cluster_main Desired Silylation Pathway cluster_side Common Side Reactions Start 1-Butyne + Base Intermediate Butyn-1-ide Anion Start->Intermediate Deprotonation Incomplete Incomplete Reaction Start->Incomplete Low Reactivity Dimer Oligomerization Start->Dimer e.g., Catalytic Coupling Hydrosilylation Hydrosilylation Product (Vinylsilane) Start->Hydrosilylation If using Hydrosilane Intermediate->Start Re-protonation SilylatingAgent + Silyl Halide (R3SiX) Product 1-Silyl-1-butyne SilylatingAgent->Product Silylation Hydrolysis Protodesilylation Product->Hydrolysis Aqueous Workup

References

Technical Support Center: Optimizing Sonogashira Coupling with Silylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in Sonogashira coupling reactions with silylalkynes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of silylalkynes, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Sonogashira reaction with a silylalkyne is showing low to no product yield. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails, the primary suspects are the catalyst system, the quality of the reagents, and the reaction conditions.[1]

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) are active and have not degraded.[1] Use fresh catalysts or those stored under proper inert conditions.

  • Reagent Purity: Impurities in the aryl halide or silylalkyne can poison the catalyst.[1] Purify starting materials if their purity is questionable. For the copper co-catalyst, such as copper(I) iodide, it is crucial to use a fresh batch as it can degrade over time.[1]

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, is sensitive to oxygen. Oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1] It is critical to degas the solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.[1]

Q2: I'm observing a black precipitate in my reaction vessel. What is it, and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be triggered by several factors:

  • Impurities: Trace impurities in reagents or solvents can lead to catalyst decomposition.

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1]

  • Temperature: Excessively high reaction temperatures can cause the catalyst to crash out of solution.

To mitigate this, ensure the use of high-purity, anhydrous reagents and solvents. If palladium black formation persists, consider screening alternative solvents.

Q3: How does the choice of aryl halide affect the reaction, and how should I adjust my conditions accordingly?

A3: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general reactivity trend is: Aryl Iodides > Aryl Triflates > Aryl Bromides >> Aryl Chlorides.

  • Aryl Iodides: These are the most reactive and can often be coupled at room temperature.[1]

  • Aryl Bromides: These are less reactive than aryl iodides and typically require elevated temperatures to achieve good conversion.[2]

  • Aryl Chlorides: These are the least reactive and often necessitate higher temperatures, more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands like cataCXium A or sXPhos), and potentially stronger bases to proceed efficiently.

Q4: I am seeing a significant amount of homocoupling of my silylalkyne (Glaser coupling). How can I minimize this side reaction?

A4: The formation of alkyne dimers is a common side reaction, particularly in copper-catalyzed Sonogashira couplings, and is often promoted by the presence of oxygen.

  • Copper-Free Conditions: The most direct approach to avoid Glaser coupling is to utilize a copper-free Sonogashira protocol. These reactions may require a more active palladium catalyst system and potentially higher temperatures or longer reaction times.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, ensuring the reaction is performed under strictly oxygen-free conditions is paramount. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Q5: My silylalkyne (e.g., trimethylsilylacetylene) is volatile. How can I prevent its evaporation during the reaction, especially at elevated temperatures?

A5: The volatility of some silylalkynes, such as trimethylsilylacetylene (TMSA), can lead to their loss from the reaction mixture, resulting in poor yields.

  • Sealed Reaction Vessel: Performing the reaction in a sealed tube or a flask with a tightly sealed septum and maintaining it under a positive pressure of inert gas can prevent the escape of the volatile alkyne.

  • Temperature Control: If possible, optimizing the reaction to proceed at a lower temperature can also help minimize evaporation.

  • Excess Reagent: Using a slight excess of the silylalkyne can compensate for some loss due to evaporation.

Data Presentation: Optimizing Catalyst Loading

The following tables summarize the effect of catalyst loading and other key parameters on the yield of Sonogashira coupling reactions with silylalkynes.

Table 1: Effect of Palladium Catalyst Loading on the Sonogashira Coupling of Aryl Halides with Phenylacetylene *

EntryPd Catalyst (mol%)Yield (%)
13.5Decreased
25.0Optimal
3>5.0No Improvement

*Data adapted from a study on the synthesis of C4-alkynylisoxazoles. While not with a silylalkyne, this demonstrates the general trend of catalyst loading optimization.[3]

Table 2: Optimization of Reaction Conditions for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene *

EntryCatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)Et₃N100385
2PdCl₂(PPh₃)₂ (2.5)-Et₃N100392
3Pd(PPh₃)₄ (2.5)-Et₃N100390
4Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N 100 3 96
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)K₂CO₃100375
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)Cs₂CO₃100388

*This table illustrates the optimization of various parameters, including different palladium sources, highlighting that a holistic approach to optimization is often necessary.[4]

Experimental Protocols

Below are detailed methodologies for representative Sonogashira coupling reactions with silylalkynes.

General Procedure for Palladium-Catalyzed Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

Addition of Reagents:

  • Add the anhydrous solvent (e.g., THF) via syringe.

  • Sequentially add the amine base (e.g., triethylamine, 7.0 eq) and the terminal silylalkyne (1.1 eq) via syringe while stirring.

Reaction and Workup:

  • Stir the reaction mixture at room temperature or heat to the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2][5]

Visualizations

Diagram 1: General Experimental Workflow for Sonogashira Coupling

G General Experimental Workflow for Sonogashira Coupling A Reaction Setup: - Add Aryl Halide, Pd Catalyst, CuI (optional) - Establish Inert Atmosphere B Reagent Addition: - Add Anhydrous Solvent - Add Base - Add Silylalkyne A->B C Reaction: - Stir at Appropriate Temperature - Monitor Progress (TLC/GC-MS) B->C D Workup: - Cool and Dilute - Filter through Celite - Aqueous Washes C->D E Purification: - Dry Organic Layer - Concentrate - Column Chromatography D->E F Characterization: - NMR, MS, etc. E->F

Caption: A generalized workflow for a Sonogashira coupling experiment.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Sonogashira Coupling Start Low or No Product Yield Check_Catalyst Check Catalyst Activity and Reagent Purity Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp If catalysts and reagents are good Check_Atmosphere->Optimize_Temp If atmosphere is inert Optimize_Base Screen Different Bases Optimize_Temp->Optimize_Base Optimize_Solvent Screen Different Solvents Optimize_Base->Optimize_Solvent Optimize_Catalyst Optimize Catalyst/Ligand Loading Optimize_Solvent->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Reactions with But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving But-1-yn-1-yltrimethylsilane, with a focus on addressing low conversion rates in cross-coupling reactions.

Troubleshooting Quick Guide

Q1: My reaction with this compound has a low conversion rate. What are the first things I should check?

A1: Start with the most common culprits for low conversion rates:

  • Atmosphere: Ensure your reaction was performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote unwanted side reactions like Glaser coupling and can deactivate the palladium catalyst.

  • Reagent Quality: Verify the purity of your this compound, aryl/vinyl halide, and solvent. Impurities, especially water, can significantly impact the reaction.

  • Base: The choice and quality of the base are critical. Ensure it is anhydrous and that the appropriate base for your specific reaction is being used.

  • Catalyst Activity: Your palladium catalyst may be deactivated. Use a fresh batch or a different type of palladium precatalyst.

Frequently Asked Questions (FAQs)

Q2: I am observing a significant amount of a homocoupled diyne byproduct. What is happening and how can I prevent it?

A2: You are likely observing the result of a Glaser or Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes. While this compound is a protected alkyne, in situ deprotection can occur, leading to the formation of the terminal alkyne which then homocouples.

Prevention Strategies:

  • Strictly Anaerobic Conditions: Oxygen is a key oxidant in Glaser-Hay coupling. Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas.

  • Choice of Base: Some bases can promote the desilylation of the trimethylsilyl (TMS) group. Consider using a non-nucleophilic, hindered base.

  • Copper(I) Co-catalyst: While essential for the Sonogashira reaction, the copper(I) catalyst also catalyzes the Glaser coupling. Ensure you are using the correct stoichiometry of the copper catalyst. In some cases, a copper-free Sonogashira protocol may be more suitable.

Q3: My TMS-protected alkyne appears to be deprotecting during the reaction, leading to a complex mixture of products. How can I avoid this?

A3: The trimethylsilyl (TMS) protecting group on the alkyne is labile under certain conditions. Unintentional deprotection can be caused by:

  • Basic Conditions: Strong bases or even milder bases in protic solvents (like methanol) can cleave the TMS group.

  • Fluoride Ions: If your reaction mixture contains a source of fluoride ions (e.g., from certain reagents or glassware etching), this will readily cleave the TMS group.

  • Moisture: The presence of water can lead to the hydrolysis of the silyl group, especially under basic conditions.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.

  • Careful Base Selection: Opt for bases that are less likely to promote desilylation. For instance, organic amine bases like triethylamine or diisopropylethylamine are commonly used.

  • Alternative Protecting Groups: If deprotection remains a persistent issue, consider using a more robust protecting group such as triisopropylsilyl (TIPS).

Q4: My Sonogashira reaction is not proceeding to completion, even with a fresh catalyst. What other factors could be at play?

A4: If you have ruled out catalyst deactivation and reagent quality, consider the following:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Solvents like DMF or THF are often effective.

  • Temperature: Some less reactive aryl halides may require elevated temperatures to undergo oxidative addition to the palladium center, which is often the rate-limiting step.

  • Ligand Choice: The phosphine ligand on the palladium catalyst plays a crucial role. For challenging substrates, using a more electron-rich and bulky ligand can improve catalytic activity.

Catalyst Deactivation and Poisoning

Palladium catalysts are sensitive to various substances that can inhibit or completely halt their catalytic activity. Understanding these potential poisons is crucial for successful cross-coupling reactions.

Common Palladium Catalyst Inhibitors:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can strongly coordinate to the palladium center and act as catalyst poisons.

  • Strongly Coordinating Ligands: Molecules with functional groups that can bind tightly to the palladium, such as certain nitrogen heterocycles or phosphines used in excess, can inhibit the desired catalytic cycle.

  • Oxidizing Agents: As the active catalytic species is typically Pd(0), the presence of oxidizing agents can convert it to a less active Pd(II) state.

  • Heavy Metals: Contamination with other heavy metals can interfere with the catalytic process.

Data Presentation: Influence of Reaction Parameters on Sonogashira Coupling Yield

The following table provides a qualitative summary of the expected impact of various reaction parameters on the yield of the Sonogashira coupling of this compound with an aryl halide, based on established principles of cross-coupling reactions.

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeCitation(s)
Atmosphere Inert (Argon/Nitrogen)High YieldAirLow to No Yield (due to catalyst oxidation and Glaser coupling)[1]
Solvent Anhydrous THF/TolueneGood YieldProtic Solvent (e.g., Methanol) with strong basePotential for low yield due to TMS deprotection[2][3]
Base Triethylamine (Et3N)Good YieldPotassium Carbonate (K2CO3) in MethanolHigh risk of TMS deprotection leading to side products[3]
Copper Co-catalyst With CuIGenerally faster reaction and higher yieldWithout CuI (Copper-free)May require higher temperatures or specific ligands, but avoids Glaser coupling[1]
Temperature Room TemperatureModerate to good yield with reactive halides (e.g., aryl iodides)Elevated Temperature (e.g., 60-80 °C)Higher yield, especially with less reactive halides (e.g., aryl bromides)[4]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol describes a typical Sonogashira coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et3N) (5 mL, anhydrous)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Procedure for Glaser-Hay Homocoupling

This protocol can be used to intentionally synthesize the homocoupled product or to understand the conditions that favor this side reaction.

Materials:

  • This compound (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.12 mmol)

  • Acetone (10 mL)

  • Air or Oxygen source

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), CuCl (0.1 mmol), and acetone (10 mL).

  • Add TMEDA (0.12 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature under an atmosphere of air (or bubble oxygen through the solution).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[5]

Visual Troubleshooting Guides

Low_Conversion_Troubleshooting start Low Conversion Rate check_atmosphere Inert Atmosphere? start->check_atmosphere check_reagents Reagent Quality? check_atmosphere->check_reagents Yes success Successful Reaction check_atmosphere->success No, Fix & Retry check_catalyst Catalyst Activity? check_reagents->check_catalyst Yes check_reagents->success No, Purify/Replace & Retry optimize_conditions Optimize Conditions (Temperature, Solvent, Base) check_catalyst->optimize_conditions Yes check_catalyst->success No, Use Fresh Catalyst & Retry optimize_conditions->success

Caption: Troubleshooting workflow for low conversion rates.

Side_Reaction_Identification start Unexpected Product(s) Observed check_deprotection TMS Deprotection? start->check_deprotection check_homocoupling Diyne Homocoupling Product? check_deprotection->check_homocoupling No review_base Review Base and Moisture Content check_deprotection->review_base Yes improve_inertness Improve Inert Atmosphere (Degas Solvents) check_homocoupling->improve_inertness Yes solution Problem Identified & Addressed check_homocoupling->solution No, Further Analysis Needed review_base->solution consider_cu_free Consider Copper-Free Protocol improve_inertness->consider_cu_free consider_cu_free->solution

Caption: Identifying and addressing common side reactions.

References

Removal of BuLi residues from But-1-yn-1-yltrimethylsilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of But-1-yn-1-yltrimethylsilane, with a specific focus on the removal of butyllithium (BuLi) residues and other impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Q: I am not observing any product formation, or the yield is significantly lower than expected. What are the possible causes?

A: Low or no product formation in this reaction is often traced back to issues with the reagents or reaction conditions. Here are the primary factors to investigate:

  • Quality of n-Butyllithium (n-BuLi): The n-BuLi solution may have degraded due to improper storage or handling, leading to a lower actual concentration than stated on the bottle. It is recommended to titrate the n-BuLi solution before use to determine its exact molarity.

  • Presence of Moisture: Organolithium reactions are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be anhydrous.

  • Reaction Temperature: The deprotonation of 1-butyne is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintaining the target temperature throughout the addition of n-BuLi.

  • Purity of Starting Materials: Ensure the 1-butyne and trimethylsilyl chloride (TMSCl) are of high purity and free from water or other reactive impurities.

Issue 2: Formation of a Persistent Emulsion During Aqueous Workup

Q: After quenching the reaction and adding water/brine, a thick, stable emulsion has formed that will not separate. How can I break this emulsion and recover my product?

A: Emulsion formation is a common problem in the workup of organometallic reactions, often caused by finely dispersed lithium salts that stabilize the interface between the organic and aqueous layers. Here are several effective strategies to break an emulsion:

  • "Salting Out": Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake vigorously. The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is a filter aid that can remove the fine solid particles stabilizing the emulsion, allowing the layers to separate.

  • Solvent Evaporation: If the reaction was performed in a water-miscible solvent like THF, remove the THF under reduced pressure (rotary evaporation) before the aqueous workup. The resulting residue can then be redissolved in a water-immiscible solvent like diethyl ether or ethyl acetate for extraction.

  • pH Adjustment: A careful and slight adjustment of the aqueous layer's pH with dilute acid (e.g., 1 M HCl) can sometimes help dissolve the inorganic salts that are stabilizing the emulsion. This should be done cautiously to avoid any potential degradation of the desired product.

Issue 3: Product Contamination with BuLi-Derived Residues After Purification

Q: My final product, after purification, still shows contamination from what I suspect are BuLi-related byproducts. What are these impurities and how can I remove them more effectively?

A: The primary BuLi-derived residues are lithium salts (LiOH, LiCl) and the products of quenching unreacted n-BuLi (e.g., lithium isopropoxide if quenched with isopropanol). If these are not effectively removed during the workup, they can interfere with subsequent reactions.

  • Inadequate Quenching: Ensure that the quenching agent is added slowly and with vigorous stirring to neutralize all excess n-BuLi. A common quenching agent is saturated aqueous ammonium chloride.

  • Insufficient Washing: During the workup, multiple washes of the organic layer with water and then brine are crucial for removing water-soluble lithium salts.

  • Choice of Purification Method:

    • Distillation: For volatile products like this compound (Boiling Point: ~104.5°C), distillation is an effective method for separating it from non-volatile lithium salts.

    • Flash Chromatography: If distillation is not feasible or does not provide sufficient purity, flash column chromatography on silica gel can be used. The non-polar nature of the product allows for elution with non-polar solvents (e.g., hexanes), leaving polar lithium salts and other byproducts on the silica.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using n-BuLi in the synthesis of this compound?

A1: n-Butyllithium (n-BuLi) is a strong base used to deprotonate the terminal alkyne (1-butyne). This creates a lithium acetylide intermediate, which is a potent nucleophile that can then react with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to form the desired C-Si bond.

Q2: What are the key safety precautions when working with n-BuLi?

A2: n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A quench solution (e.g., isopropanol) should be readily available in case of spills.

Q3: How do I properly quench the reaction to neutralize excess n-BuLi?

A3: The reaction should be quenched at low temperature (typically -78 °C to 0 °C) by the slow, dropwise addition of a quenching agent. Saturated aqueous ammonium chloride is a standard and effective choice. For larger scale reactions, quenching with a less reactive alcohol like isopropanol can be a safer alternative to minimize the rapid evolution of flammable butane gas.

Q4: What are the expected byproducts of this reaction?

A4: Besides the desired product, the main byproducts include:

  • Lithium Chloride (LiCl): Formed from the reaction of the lithium acetylide with TMSCl.

  • Butane: Generated from the deprotonation of 1-butyne by n-BuLi.

  • Unreacted n-BuLi and its quench products: Any excess n-BuLi will be quenched during the workup to form butane (if quenched with a proton source) or a lithium alkoxide (if quenched with an alcohol).

  • Lithium Hydroxide (LiOH): Formed if water is used to quench the reaction.

Q5: Can I use a different base instead of n-BuLi?

A5: While n-BuLi is commonly used, other strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH2) can also be used to deprotonate terminal alkynes. However, n-BuLi is often preferred for its high reactivity and solubility in common organic solvents.

Experimental Protocols

Key Experiment: Synthesis and Purification of this compound

This protocol is a representative procedure based on standard methods for the silylation of terminal alkynes.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled while hot and allowed to cool under a stream of inert gas.

  • Deprotonation: Anhydrous THF is added to the flask, followed by the condensation of 1-butyne at -78 °C (dry ice/acetone bath). To this solution, a solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C after the addition is complete.

  • Silylation: Freshly distilled TMSCl is added dropwise to the lithium acetylide solution at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching: The reaction is cooled to 0 °C in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Aqueous Workup: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with water, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity of Final Product (Typical)Key AdvantagesKey Disadvantages
Fractional Distillation >98% (GC analysis)Highly effective for removing non-volatile impurities (lithium salts). Scalable for larger quantities.May not separate impurities with similar boiling points. Requires careful control of temperature.
Flash Chromatography >99% (by NMR/GC analysis)Excellent for removing both polar and non-polar impurities. High resolution separation.Less scalable than distillation. Requires solvent and silica gel, increasing waste.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Assemble dry glassware under inert atmosphere Deprotonation 2. Add 1-butyne in THF, cool to -78°C Setup->Deprotonation Add_BuLi 3. Add n-BuLi dropwise (maintain T < -70°C) Deprotonation->Add_BuLi Silylation 4. Add TMSCl dropwise, warm to RT Add_BuLi->Silylation Quench 5. Cool to 0°C, quench with sat. NH4Cl Silylation->Quench Extract 6. Extract with Et2O Quench->Extract Wash 7. Wash with H2O and brine Extract->Wash Dry 8. Dry over MgSO4, concentrate Wash->Dry Distill 9. Fractional Distillation Dry->Distill Option A Chromatography 9. Flash Chromatography Dry->Chromatography Option B Final_Product Pure Product Distill->Final_Product Chromatography->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_emulsion Start Emulsion Forms During Workup Try_Brine Add solid NaCl (brine) and shake Start->Try_Brine Separated_Brine Layers Separate Try_Brine->Separated_Brine Success Filter_Celite Filter mixture through Celite Try_Brine->Filter_Celite Failure Separated_Celite Layers Separate Filter_Celite->Separated_Celite Success Evaporate_THF If THF was used, evaporate solvent and re-extract Filter_Celite->Evaporate_THF Failure Separated_Solvent Layers Separate Evaporate_THF->Separated_Solvent

Caption: Troubleshooting guide for breaking emulsions during aqueous workup.

References

Storage and handling of But-1-yn-1-yltrimethylsilane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for But-1-yn-1-yltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this versatile reagent to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound to ensure its stability?

A1: this compound is sensitive to moisture and air. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The recommended storage temperature is in a cool, dark place, ideally refrigerated (2-8 °C).

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are hydrolysis and oxidation. Hydrolysis, the most common issue, involves the cleavage of the silicon-carbon bond in the presence of moisture, acidic, or basic conditions, leading to the formation of but-1-yne and trimethylsilanol. Oxidation can occur at the triple bond, especially if exposed to air and light over extended periods, potentially forming various oxygenated byproducts.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be suspected if you observe inconsistent results in your reactions, such as lower yields or the formation of unexpected side products. The most reliable way to confirm degradation is through analytical techniques like ¹H NMR or GC-MS, which can identify the presence of degradation products like but-1-yne.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While soluble in many common organic solvents like THF, diethyl ether, and dichloromethane, it is crucial to use anhydrous solvents to prevent hydrolysis. Protic solvents such as methanol and ethanol should be avoided unless they are part of a specific reaction protocol where desilylation is intended.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in My Reaction

If you are experiencing lower than expected yields or inconsistent results in reactions involving this compound, the purity of the reagent may be compromised.

Troubleshooting Steps:

  • Verify Purity: Before use, it is highly recommended to check the purity of your this compound, especially if the container has been opened previously. The preferred methods are ¹H NMR and GC-MS.

  • Check for Hydrolysis: The primary degradation product is but-1-yne. Use the analytical protocols below to check for its presence.

  • Ensure Anhydrous Conditions: Review your experimental setup to ensure all glassware was properly dried and that anhydrous solvents and reagents were used.

  • Inert Atmosphere: Confirm that the reaction was performed under a consistently inert atmosphere (nitrogen or argon) to prevent both moisture ingress and potential oxidation.

Issue 2: Unexpected Side Products Observed in My Reaction

The presence of unexpected side products can often be traced back to the degradation of this compound.

Troubleshooting Steps:

  • Identify the Impurity: Use ¹H NMR or GC-MS to analyze your starting material. The presence of signals corresponding to but-1-yne is a strong indicator of hydrolysis.

  • Consider Reactivity of Byproducts: If but-1-yne is present, it may participate in your reaction, leading to the formation of undesired side products.

  • Purify the Reagent: If significant degradation is confirmed, consider purifying the this compound by distillation under reduced pressure. However, it is often more practical to purchase a fresh batch.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionStabilityPrimary Degradation ProductNotes
Neutral (Anhydrous) Stable-Stable for extended periods when stored properly.
Acidic (e.g., trace HCl) LabileBut-1-yneThe trimethylsilyl group is readily cleaved.
Basic (e.g., trace amines) LabileBut-1-yneThe trimethylsilyl group is readily cleaved.
Aqueous (Neutral) UnstableBut-1-yneHydrolysis occurs upon contact with water.
Protic Solvents (e.g., MeOH) UnstableBut-1-yneRapid desilylation can occur.
Air/Light Exposure Moderately StableOxidized byproductsLong-term exposure should be avoided.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for the identification of the parent compound and the primary hydrolysis product, but-1-yne.

Methodology:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Analyze the resulting spectrum for the characteristic chemical shifts of this compound and but-1-yne.

Table 2: ¹H NMR Chemical Shift Assignments for this compound and But-1-yne in CDCl₃

CompoundGroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound Si(CH₃)₃~0.15singlet9H
CH₃CH₂~1.10triplet3H
CH₃CH₂~2.18quartet2H
But-1-yne (Degradation Product) CH₃CH₂~1.15triplet3H
≡C-H~1.95triplet1H
CH₃CH₂~2.15quartet of triplets2H

The presence of a triplet at ~1.95 ppm is a clear indicator of but-1-yne contamination.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for detecting volatile impurities like but-1-yne.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in an anhydrous solvent such as hexane or dichloromethane.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis: But-1-yne, being more volatile, will have a shorter retention time than this compound. The mass spectrum of but-1-yne will show a molecular ion peak at m/z 54.

Mandatory Visualizations

DegradationPathways Butynyltrimethylsilane This compound Butyne But-1-yne Butynyltrimethylsilane->Butyne Hydrolysis (H₂O, H⁺/OH⁻) Trimethylsilanol Trimethylsilanol Butynyltrimethylsilane->Trimethylsilanol Hydrolysis (H₂O, H⁺/OH⁻) OxidizedProducts Oxidized Byproducts Butynyltrimethylsilane->OxidizedProducts Oxidation (O₂, light)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_purity Purity Assessment cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting Storage Store under Inert Gas (2-8 °C, Dark) Handling Handle under Anhydrous & Inert Conditions Storage->Handling NMR ¹H NMR Analysis Handling->NMR GCMS GC-MS Analysis Handling->GCMS Reaction Perform Reaction NMR->Reaction GCMS->Reaction Problem Inconsistent Results/ Low Yield Reaction->Problem Degradation Check for Degradation Problem->Degradation Degradation->NMR Degradation->GCMS

Caption: Recommended workflow for handling and troubleshooting.

Technical Support Center: Analysis of But-1-yn-1-yltrimethylsilane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in But-1-yn-1-yltrimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound often originate from its synthesis and storage. The common synthetic route involves the reaction of 1-butyne with an organolithium reagent like n-butyllithium, followed by quenching with chlorotrimethylsilane.[1] Based on this, potential impurities include:

  • Unreacted Starting Materials: 1-butyne and chlorotrimethylsilane.

  • Solvent Residues: Diethyl ether or tetrahydrofuran (THF) are common solvents used in the synthesis.[1]

  • Side-Reaction Products:

    • Hexane: From the n-butyllithium reagent.

    • Octane: From the coupling of n-butyl groups.

    • Disiloxane (Hexamethyldisiloxane): Formed from the hydrolysis of chlorotrimethylsilane. This is a very common contaminant in silylated samples.

    • Isomers: Positional isomers of the butynyl group or rearranged products.

  • Degradation Products: Hydrolysis of the trimethylsilyl group to form trimethylsilanol, which can further condense to hexamethyldisiloxane.

Q2: How can I identify these impurities using GC-MS?

A2: Impurity identification relies on a combination of chromatographic retention time and mass spectral data.

  • Retention Time: Compare the retention times of unknown peaks in your sample chromatogram to those of known standards if available.

  • Mass Spectra: Analyze the fragmentation pattern of each impurity peak. The mass spectrum of this compound itself will show a molecular ion peak (M+) at m/z 126 and a prominent fragment at m/z 111 (M-15), corresponding to the loss of a methyl group.[2] Trimethylsilyl-containing impurities will often exhibit a characteristic ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

Q3: My chromatogram shows significant peak tailing for the main compound. What could be the cause?

A3: Peak tailing for silylated compounds is often due to active sites in the GC system. This can be caused by:

  • Contaminated or active inlet liner: The glass liner in the injector can accumulate non-volatile residues or have active silanol groups.

  • Column degradation: The stationary phase at the head of the column can degrade over time, exposing active sites.

  • Insufficient deactivation of the system: Any part of the sample flow path that is not properly deactivated can interact with the analyte.

Q4: I am observing "ghost peaks" in my blank runs. What are they and how can I eliminate them?

A4: Ghost peaks are peaks that appear in blank or solvent injections and are typically due to contamination from previous analyses. Common sources include:

  • Septum bleed: Degradation products from the injection port septum.

  • Carryover from previous injections: Highly concentrated samples can leave residues in the injector or at the head of the column.

  • Contaminated carrier gas or solvent.

To eliminate ghost peaks, try baking out the injector and column at a high temperature, replacing the septum and liner, and ensuring the purity of your solvents and gases.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks - Syringe issue (clogged, bent plunger)- Leak in the injection port- Incorrect injection parameters- Column breakage- Inspect and clean or replace the syringe.- Perform a leak check on the inlet.- Verify injection volume, split ratio, and inlet temperature.- Inspect the column for breaks, especially near the inlet and detector.
Peak fronting - Column overload (sample concentration too high)- Incompatible solvent with the stationary phase- Poor column installation- Dilute the sample.- Ensure the injection solvent is compatible with the column phase.- Reinstall the column according to the manufacturer's instructions.
Broad peaks - Low oven temperature- Low carrier gas flow rate- Dead volume in the system- Increase the initial oven temperature or the ramp rate.- Check and adjust the carrier gas flow rate.- Ensure all connections (liner, column, detector) are secure and properly fitted.
Baseline instability or drift - Column bleed- Contaminated detector- Leak in the system (air leak)- Condition the column at its maximum recommended temperature.- Clean the ion source and detector.- Perform a thorough leak check of the entire GC-MS system.

Experimental Protocols

Sample Preparation

For the analysis of this compound, simple dilution in a volatile, non-polar solvent is typically sufficient.

  • Solvent Selection: Hexane or pentane are suitable solvents.

  • Dilution: Prepare a 1 mg/mL stock solution of the this compound sample. Further dilute to a working concentration of 10-100 µg/mL.

  • Vial: Use a clean, deactivated glass autosampler vial with a PTFE-lined septum.

GC-MS Method Parameters

The following is a general-purpose GC-MS method suitable for the analysis of volatile organosilanes like this compound.[3]

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program - Initial Temperature: 40 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35 - 400

Data Presentation: Potential Impurities and Their Mass Spectral Signatures

The following table summarizes the likely impurities and their key identifying mass spectral fragments.

Potential Impurity Molecular Weight ( g/mol ) Expected Retention Time Key Mass Spectral Fragments (m/z)
1-Butyne54.09Very early54, 39, 27
Chlorotrimethylsilane108.64Early108, 93, 77, 63
Diethyl Ether74.12Early74, 59, 45, 31
Tetrahydrofuran (THF)72.11Early72, 71, 42
Hexane86.18Early86, 71, 57, 43
Hexamethyldisiloxane162.38Mid147, 73
This compound 126.27 Mid 126, 111, 83, 73

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Hexane/Pentane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector Vial->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram MassSpectra Mass Spectra of Individual Peaks Chromatogram->MassSpectra Identification Impurity Identification MassSpectra->Identification Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckLiner Inspect & Clean/Replace Inlet Liner Start->CheckLiner ProblemSolved1 Problem Resolved? CheckLiner->ProblemSolved1 ClipColumn Clip 10-15 cm from Front of Column ProblemSolved1->ClipColumn No End Consult Instrument Specialist ProblemSolved1->End Yes ProblemSolved2 Problem Resolved? ClipColumn->ProblemSolved2 CheckSystem Check for Leaks and System Activity ProblemSolved2->CheckSystem No ProblemSolved2->End Yes CheckSystem->End

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Silylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst poisoning issues encountered during chemical reactions involving silylacetylenes. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help identify, mitigate, and resolve common catalyst deactivation problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my silylacetylene reaction?

A1: Common indicators of catalyst poisoning include:

  • Low or no conversion: The reaction fails to proceed to completion or does not start at all.

  • Stalled reactions: The reaction begins but stops before all the starting material is consumed.

  • Inconsistent reaction times: Similar reactions have significantly different completion times.

  • Formation of byproducts: An increase in the formation of unintended products, such as homocoupling of the silylacetylene or starting materials.

  • Change in reaction mixture appearance: The formation of a precipitate or a color change (e.g., formation of palladium black) can indicate catalyst decomposition.[1]

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can be introduced from various sources:

  • Impurities in starting materials: The silylacetylene or the coupling partner may contain impurities from their synthesis or degradation over time.

  • Solvents and reagents: Solvents may contain water, oxygen, or other reactive impurities. Bases, additives, and even the inert gas used can be contaminated.

  • Leaching from equipment: Although less common, trace metals can leach from reactors or other equipment.

  • Byproducts of the reaction: The reaction itself can generate species that inhibit or deactivate the catalyst.

Q3: Which catalysts are commonly used for silylacetylene reactions and what are their known poisons?

A3: Palladium and platinum complexes are the most common catalysts for reactions involving silylacetylenes, such as Sonogashira couplings and hydrosilylations.

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C): Often used in cross-coupling reactions like the Sonogashira coupling. Common poisons include:

    • Amines: Can act as inhibitors.[2]

    • Phosphorus compounds: Excess phosphine ligands or impurities can be problematic.

    • Sulfur compounds: Highly potent poisons for palladium.

    • Oxygen: Can lead to catalyst decomposition.[3]

  • Platinum Catalysts (e.g., Karstedt's catalyst, Speier's catalyst): Widely used in hydrosilylation reactions. Common poisons for Karstedt's catalyst include:

    • Amines [2][4]

    • Phosphorus compounds [2][4]

    • Sulfur compounds [2][4]

    • Arsenic and tin compounds [2][4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues in your silylacetylene reactions.

Issue 1: Low or No Yield in a Sonogashira Coupling of a Silylacetylene

Possible Cause: Deactivation of the palladium catalyst.

Troubleshooting Workflow:

G start Low/No Yield in Sonogashira Coupling check_reagents 1. Verify Reagent Purity - Silylacetylene - Aryl halide - Amine base start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Inert atmosphere (N2/Ar) - Anhydrous solvent - Correct temperature check_reagents->check_conditions check_catalyst 3. Assess Catalyst System - Fresh catalyst & ligand - Correct Pd:ligand ratio - Presence of Cu(I) co-catalyst (if applicable) check_conditions->check_catalyst remediation 4. Remediation Steps - Purify starting materials - Use fresh, degassed solvent - Use a robust pre-catalyst check_catalyst->remediation success Reaction Successful remediation->success failure Problem Persists: Consult further literature remediation->failure

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Detailed Steps:

  • Verify Reagent Purity:

    • Silylacetylene: Analyze by GC-MS or NMR to check for impurities such as residual starting materials from its synthesis or decomposition products.

    • Aryl Halide: Ensure high purity, as impurities can interfere with the catalytic cycle.

    • Amine Base: Amines can sometimes act as catalyst inhibitors.[2] Consider using a freshly opened bottle or purifying the amine.

  • Evaluate Reaction Conditions:

    • Inert Atmosphere: Oxygen can lead to the formation of palladium black and catalyst deactivation.[3] Ensure the reaction is thoroughly degassed and maintained under a positive pressure of nitrogen or argon.

    • Anhydrous Conditions: Water can lead to unwanted side reactions. Use anhydrous solvents and dry glassware.

    • Temperature: Ensure the reaction is conducted at the appropriate temperature. Too high a temperature can lead to catalyst decomposition.

  • Assess Catalyst System:

    • Catalyst and Ligand Quality: Use fresh, high-purity palladium sources and ligands. Air-sensitive catalysts should be handled in a glovebox.

    • Palladium to Ligand Ratio: An incorrect ratio can lead to catalyst instability.

    • Copper(I) Co-catalyst: In traditional Sonogashira couplings, the presence of a Cu(I) co-catalyst is crucial. Ensure it is fresh and added correctly.

Issue 2: Stalled Hydrosilylation of a Silylacetylene with Karstedt's Catalyst

Possible Cause: Poisoning or decomposition of the platinum catalyst.

Troubleshooting Workflow:

G start Stalled Hydrosilylation Reaction check_impurities 1. Analyze for Known Poisons - Amines, phosphines, sulfur, tin - Check starting materials & solvent start->check_impurities observe_mixture 2. Inspect Reaction Mixture - Formation of Pt colloids (black precipitate)? check_impurities->observe_mixture modify_conditions 3. Adjust Reaction Parameters - Lower temperature - Use a catalyst inhibitor (if reaction is too fast initially) observe_mixture->modify_conditions remediation 4. Corrective Actions - Purify reagents - Filter reaction mixture (if colloids form) - Use a more poison-resistant catalyst modify_conditions->remediation success Reaction Proceeds remediation->success failure Still Stalled: Consider alternative catalyst remediation->failure

Caption: Troubleshooting workflow for hydrosilylation reactions.

Detailed Steps:

  • Analyze for Known Poisons:

    • As mentioned, amines, phosphines, sulfur, and tin compounds are known poisons for Karstedt's catalyst.[2][4] Trace amounts in your silylacetylene, silane, or solvent can be detrimental.

    • Experimental Protocol: A small-scale test reaction with highly purified reagents can help determine if impurities are the issue.

  • Inspect the Reaction Mixture:

    • The formation of platinum black or colloidal platinum is a common catalyst deactivation pathway in hydrosilylation reactions.[5][6][7] This is often irreversible.

  • Adjust Reaction Parameters:

    • Temperature: While some reactions require heating, excessive temperatures can accelerate catalyst decomposition.

    • Inhibitors: For very fast reactions, the use of a temporary inhibitor can sometimes prevent premature catalyst decomposition.

Quantitative Data on Catalyst Deactivation

The following table summarizes the impact of common poisons on catalyst performance. Note that the exact effect can vary significantly based on the specific reaction conditions, substrates, and catalyst system.

Catalyst SystemReaction TypePoisonConcentrationEffect on Catalyst PerformanceReference
Pd/PVPSonogashira Coupling--Catalyst can be recycled up to 8 times with minimal loss of reactivity.[8]
Pd(PPh₃)₂Cl₂/CuISonogashira Coupling--Catalyst/solvent system can be recycled, increasing turnover number.[9]
Karstedt's CatalystHydrosilylationAmines, Phosphines, Sulfur, TinTrace amountsSignificant to complete deactivation of the catalyst.[2][4]
Ziegler-NattaPropylene PolymerizationMethanol0.1 mol/mol Ti~30% decrease in activity.[10][11]
Ziegler-NattaPropylene PolymerizationAcetone0.1 mol/mol TiSignificant decrease in activity.[10][11]
Ziegler-NattaPropylene PolymerizationEthyl Acetate0.1 mol/mol TiLesser decrease in activity compared to methanol and acetone.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Purification of Silylacetylenes

Objective: To remove polar impurities and potential catalyst poisons.

Methodology:

  • Dissolve the crude silylacetylene in a non-polar solvent (e.g., hexane or diethyl ether).

  • Pass the solution through a short plug of silica gel.

  • Wash the silica plug with the same non-polar solvent.

  • Combine the organic fractions and remove the solvent under reduced pressure.

  • For sensitive substrates: Consider distillation or recrystallization for higher purity.

  • Analysis: Confirm the purity of the product by GC-MS and/or NMR spectroscopy.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C)

Objective: To restore the activity of a deactivated Pd/C catalyst. Note: This is a general procedure and may need optimization for specific poisons.

Methodology:

  • Washing:

    • Wash the recovered Pd/C catalyst with deionized water multiple times.

    • Wash with methanol (1-2 times).[8]

    • Use a centrifuge to separate the catalyst after each wash.[8]

  • Oxidative Treatment (for sulfur poisoning):

    • Create a slurry of the washed catalyst in deionized water.

    • Slowly add hydrogen peroxide (H₂O₂) to the slurry while stirring.[12]

    • Continue stirring for 1-5 hours.[12]

  • Reduction:

    • Filter the catalyst and treat with a formaldehyde solution to reduce the palladium.[8][13]

  • Final Washing and Drying:

    • Wash the regenerated catalyst with deionized water and/or methanol to remove any residual reagents.

    • Dry the catalyst under vacuum.

Activity Test of Regenerated Catalyst:

  • Perform a small-scale test reaction using the regenerated catalyst and compare the yield and reaction time to a reaction with a fresh catalyst. A successful regeneration should restore a significant portion of the initial activity.[8]

Catalyst Deactivation Pathways

The deactivation of catalysts in silylacetylene reactions can occur through several mechanisms. The following diagram illustrates some of these pathways.

G active_catalyst Active Catalyst (e.g., Pd(0), Pt(0)) poisoning Chemical Poisoning - Sulfur, Amines, Phosphines - Strong binding to metal center active_catalyst->poisoning Impurities colloid_formation Colloid Formation - Aggregation of metal atoms - Loss of active surface area active_catalyst->colloid_formation High temperature/ concentration ligand_degradation Ligand Degradation - Oxidation or dissociation of ligands active_catalyst->ligand_degradation Oxygen/ Impurities inactive_complex Formation of Inactive Complexes - Stable metal-acetylide complexes - Metal-adducts with byproducts active_catalyst->inactive_complex Reaction with substrate/byproducts deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst colloid_formation->deactivated_catalyst ligand_degradation->deactivated_catalyst inactive_complex->deactivated_catalyst

Caption: Common catalyst deactivation pathways in silylacetylene reactions.

References

Optimizing reaction conditions for the deprotection of But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the deprotection of But-1-yn-1-yltrimethylsilane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean removal of the trimethylsilyl (TMS) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My deprotection reaction is incomplete. How can I improve the yield of the terminal alkyne?

A1: Incomplete deprotection is a common issue. Here are several factors to consider and troubleshoot:

  • Reagent Choice: The reactivity of deprotection reagents varies. If a mild base like potassium carbonate is proving ineffective, consider switching to a fluoride source such as tetrabutylammonium fluoride (TBAF), which is generally more potent for cleaving silicon-carbon bonds.[1] For substrates sensitive to strong bases or fluoride ions, a milder, copper-catalyzed system using sodium ascorbate and copper sulfate can be an effective alternative.[2][3]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For base-catalyzed methods, be aware that excessively long reaction times can sometimes lead to a reduction in yield.[4] If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for base-catalyzed deprotection.[4] For fluoride-based deprotection, tetrahydrofuran (THF) is a common choice.[1][5] Ensure the solvent is anhydrous, as water can interfere with some reagents.

Q2: I am observing unexpected side products in my reaction mixture. What could be the cause and how can I prevent them?

A2: The formation of side products can arise from the reactivity of the starting material, product, or the reagents themselves.

  • Base-Sensitive Functional Groups: If your substrate contains base-sensitive functional groups, using a strong base for deprotection can lead to undesired reactions. In such cases, switching to a milder, near-neutral method like the copper-catalyzed deprotection with sodium ascorbate and copper sulfate is recommended due to its high functional group tolerance.[2][3]

  • Reaction with Electrophiles: The deprotected terminal alkyne is a nucleophile and can react with any electrophiles present in the reaction mixture. Ensure all reagents are pure and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric components.

  • Scavengers: In complex syntheses, particularly in peptide chemistry, reactive cationic species can be generated during deprotection. While less common for simple molecules like this compound, if other sensitive functional groups are present, the use of scavengers might be necessary to trap reactive intermediates.[6][7]

Q3: Can I selectively deprotect a trimethylsilyl (TMS) group in the presence of other silyl protecting groups?

A3: Yes, selective deprotection is possible due to the differing stability of various silyl ethers. The TMS group is generally more labile than other common silyl protecting groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS). By carefully selecting the deprotection conditions, such as using a mild base like potassium carbonate in methanol, it is often possible to cleave the TMS group while leaving more robust silyl groups intact.[1]

Experimental Protocols

Below are detailed methodologies for common deprotection procedures for this compound.

Protocol 1: Base-Catalyzed Deprotection using Potassium Carbonate

This method is mild and suitable for many substrates.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.5 M.

    • Add potassium carbonate (K₂CO₃, 0.1-0.5 eq) to the solution.

    • Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).[4]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).[4]

  • Workup:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Fluoride-Mediated Deprotection using TBAF

This is a more powerful method suitable for less reactive substrates.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

    • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir under an inert atmosphere.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or GC-MS. These reactions are often rapid (30 minutes to 2 hours).

  • Workup:

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify the product by column chromatography as needed.

Protocol 3: Mild Copper-Catalyzed Deprotection

This method is ideal for sensitive substrates due to its mild and neutral conditions.[2][3]

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.0 eq), sodium ascorbate (0.3 eq), and copper(II) sulfate (CuSO₄, 0.1 eq).[3]

    • Add a mixture of ethanol and water as the solvent.[2][3]

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Follow the reaction progress by TLC or GC-MS. This method is typically fast.[2]

  • Workup:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification:

    • If necessary, purify the resulting terminal alkyne by column chromatography.

Data Presentation

Table 1: Comparison of Deprotection Methods for Trimethylsilyl Alkynes

MethodReagentsSolventTemperature (°C)Typical Reaction TimeAdvantagesDisadvantages
Base-Catalyzed K₂CO₃MeOHRoom Temp1 - 3 hoursMild, inexpensive reagents.[4]May not be effective for all substrates; potential for side reactions with base-sensitive groups.
Fluoride-Mediated TBAFTHF0 to Room Temp0.5 - 2 hoursHighly effective, rapid reactions.[1]Reagent is moisture-sensitive; can be harsh on sensitive functional groups.
Copper-Catalyzed Na-ascorbate, CuSO₄EtOH/H₂ORoom TempShortVery mild, high functional group tolerance, non-toxic reagents.[2][3]Requires a metal catalyst which may need to be removed.

Visualization

Deprotection_Workflow cluster_start Start cluster_methods Deprotection Method Selection cluster_outcome Reaction Outcome Start This compound Base Base-Catalyzed (K2CO3, MeOH) Start->Base Choose Method Fluoride Fluoride-Mediated (TBAF, THF) Start->Fluoride Choose Method Copper Copper-Catalyzed (CuSO4, Na-Ascorbate) Start->Copper Choose Method Workup Workup & Purification Base->Workup Fluoride->Workup Copper->Workup Product But-1-yne Workup->Product

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic Start Incomplete Reaction? Side_Products Side Products? Start->Side_Products No Increase_Time Increase Reaction Time/ Temperature Start->Increase_Time Yes Change_Reagent Switch to Stronger Reagent (e.g., TBAF) Start->Change_Reagent Still Incomplete Check_Purity Check Reagent/Solvent Purity & Inert Atmosphere Side_Products->Check_Purity Yes Success Problem Resolved Side_Products->Success No Increase_Time->Side_Products Change_Reagent->Side_Products Milder_Method Switch to Milder Method (e.g., Cu-catalyzed) Check_Purity->Milder_Method Milder_Method->Success

Caption: Troubleshooting logic for deprotection of this compound.

References

Technical Support Center: Safe Handling of Highly Flammable Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly flammable organosilicon compounds. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.

Quantitative Data Summary

For quick reference, the following tables summarize key safety data for several common highly flammable organosilicon compounds.

Table 1: Flash Points of Selected Organosilicon Compounds

CompoundCAS NumberFlash Point (°C)Flash Point (°F)
Trimethylchlorosilane75-77-4-27[1][2]-18[3][4]
Dimethyldichlorosilane75-78-5-9[5]16[6][7]
Methyltrichlorosilane75-79-6-15[4]8[8][9]
Vinyltrimethoxysilane2768-02-722[10]71.6[11]

Table 2: Permissible Exposure Limits for Silane

OrganizationTWASTEL/Ceiling
NIOSH REL5 ppm (7 mg/m³)[12][13][14]-
ACGIH TLV5 ppm (6.6 mg/m³)[12][13][15]-
OSHA PELNone Established[12][14]-

TWA (Time-Weighted Average) is the average exposure over a specified period, usually a nominal eight hours.[16] STEL (Short-Term Exposure Limit) is a 15-30 minute TWA exposure that should not be exceeded at any time during a workday.[16] Ceiling is a limit that should not be exceeded, even instantaneously.[16]

Experimental Protocols

Protocol for Handling Pyrophoric and Highly Reactive Organosilicon Compounds

This protocol outlines the essential steps for safely handling organosilicon compounds that can ignite spontaneously in air (pyrophoric) or react violently with water.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific organosilicon compound and the planned experiment.

  • Fume Hood: Ensure a certified and properly functioning fume hood is available. All manipulations of pyrophoric organosilanes must be performed within a fume hood.[13]

  • Inert Atmosphere: Prepare a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction setup. Glassware should be oven-dried to remove any moisture.

  • Personal Protective Equipment (PPE): Don the following mandatory PPE:

    • Flame-resistant lab coat.[17]

    • Chemical splash goggles and a face shield.[11][17]

    • Chemical-resistant gloves (e.g., nitrile) worn under flame-resistant gloves (e.g., Nomex®).[17]

  • Emergency Preparedness:

    • Ensure a Class B or Class C fire extinguisher (dry powder or CO2) is readily accessible.[18] Do not use water on organosilane fires.[1]

    • Have a container of sand or powdered lime readily available to smother small spills.[13]

    • Locate the nearest safety shower and eyewash station.

2. Reagent Transfer (Syringe/Cannula Technique):

  • Purging: Purge the reaction vessel and transfer equipment (syringe or double-tipped needle/cannula) with an inert gas.

  • Equalize Pressure: Before drawing the liquid, ensure the pressure in the reagent bottle is equalized with the inert gas supply.

  • Slow Transfer: Transfer the required amount of the organosilane compound slowly and carefully to the reaction vessel.

  • Quenching: After transfer, rinse the syringe or cannula with a high-boiling point, non-reactive solvent (e.g., heptane) and quench the rinsings in a separate flask containing isopropanol.

3. Post-Reaction Work-up and Quenching:

  • Cooling: Cool the reaction mixture in an ice bath before quenching.

  • Slow Quenching: Slowly add a quenching agent (e.g., isopropanol, followed by methanol, and then water) to the reaction mixture under an inert atmosphere.

4. Waste Disposal:

  • All waste materials, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous waste in accordance with local regulations.[1][7][9]

Visual Workflow Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction prep_risk Conduct Risk Assessment prep_fumehood Prepare Fume Hood & Inert Atmosphere prep_risk->prep_fumehood prep_ppe Don Appropriate PPE prep_fumehood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_transfer Transfer Reagent via Syringe/Cannula prep_emergency->handle_transfer handle_reaction Perform Reaction Under Inert Gas handle_transfer->handle_reaction post_quench Cool and Quench Reaction Mixture handle_reaction->post_quench post_dispose Dispose of Waste Properly post_quench->post_dispose

Caption: Experimental workflow for handling highly flammable organosilicon compounds.

spill_response_workflow spill_detected Spill Detected evacuate Evacuate Immediate Area & Alert Others spill_detected->evacuate assess Assess Spill Size & Risk evacuate->assess is_minor Minor Spill? assess->is_minor cleanup_minor Contain with Sand or Powdered Lime is_minor->cleanup_minor Yes is_major Major Spill? is_minor->is_major No neutralize Neutralize if Safe (e.g., with sodium bicarbonate) cleanup_minor->neutralize collect Collect Residue with Non-Sparking Tools neutralize->collect dispose Dispose as Hazardous Waste collect->dispose evacuate_lab Evacuate Laboratory & Activate Alarm is_major->evacuate_lab Yes call_emergency Call Emergency Services evacuate_lab->call_emergency

Caption: Decision workflow for responding to an organosilicon compound spill.

Troubleshooting and FAQs

Q1: What are the primary hazards associated with highly flammable organosilicon compounds?

A1: The primary hazards include:

  • Flammability: Many organosilicon compounds have low flash points and can be easily ignited by sparks, heat, or open flames.[7] Some are pyrophoric and ignite spontaneously in air.

  • Reactivity with Water: Chlorosilanes react violently with water, releasing corrosive hydrogen chloride (HCl) gas and heat, which can ignite flammable solvents.[4]

  • Corrosivity: The compounds themselves or their hydrolysis products (like HCl) can be corrosive to the skin, eyes, and respiratory tract.[1]

  • Toxicity: Inhalation or skin contact can be harmful.[7]

Q2: My reaction with an organosilane is not proceeding as expected. What could be the issue?

A2: Several factors can affect organosilane reactions:

  • Moisture Contamination: Premature hydrolysis of the silane due to moisture in the solvent or on the glassware can lead to the formation of siloxanes and prevent the desired reaction.[19] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inactive Substrate: For surface modification reactions, the substrate may not have a sufficient density of reactive groups (e.g., hydroxyl groups).[20] Pre-treatment of the substrate may be necessary.

  • Incorrect Solvent: The solvent used may not be appropriate for the reaction or could contain impurities that interfere with the reaction.[20]

Q3: How should I properly store highly flammable organosilicon compounds?

A3: Proper storage is crucial for safety:

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

  • Cabinet: Use a designated and approved flammable liquids storage cabinet.[9]

  • Incompatible Materials: Segregate from incompatible materials such as oxidizers, acids, bases, and water.[1][7]

  • Inert Atmosphere: For highly reactive or pyrophoric compounds, store under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Keep containers tightly closed when not in use.[9]

Q4: What should I do in case of a small spill of a flammable organosilicon compound?

A4: For a small, manageable spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Personal Protection: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or powdered lime.[6][13][21] Do not use combustible materials like paper towels.

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material into a suitable container for hazardous waste disposal.[8][9]

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area as appropriate.

Q5: What is the correct type of fire extinguisher for an organosilicon fire?

A5: Use a Class B or Class C fire extinguisher. Suitable extinguishing agents include dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[8][18][21] Crucially, do not use water , as it can react violently with many organosilicon compounds, exacerbating the fire and producing corrosive gases.[1]

Q6: How do I dispose of waste organosilicon compounds and contaminated materials?

A6: All organosilicon waste is considered hazardous.

  • Quenching: Unused or excess reactive organosilanes should be carefully quenched following the experimental protocol above before disposal.

  • Containment: Collect all waste, including quenched materials, contaminated absorbents, and empty containers, in clearly labeled, sealed containers.[1][9]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[7][9] Do not pour organosilicon waste down the drain.[7] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should also be disposed of as hazardous waste.[9]

References

Validation & Comparative

Comparative NMR Analysis: But-1-yn-1-yltrimethylsilane and Related Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 1H and 13C NMR characterization of But-1-yn-1-yltrimethylsilane, with a comparative analysis against trimethylsilylacetylene and 1-butyne. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of these compounds, supported by experimental data and protocols.

The introduction of a trimethylsilyl (TMS) group to a terminal alkyne significantly influences its electronic environment, leading to characteristic shifts in Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of the 1H and 13C NMR spectra of this compound with its parent alkyne, 1-butyne, and the simpler analog, trimethylsilylacetylene. Understanding these spectral differences is crucial for the unambiguous identification and characterization of silylated alkynes in various research and development applications.

1H and 13C NMR Data Comparison

The following tables summarize the 1H and 13C NMR chemical shifts (δ) for this compound, trimethylsilylacetylene, and 1-butyne. The data highlights the shielding and deshielding effects of the trimethylsilyl group and the alkyl chain on the respective nuclei.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound
-Si(CH₃)₃0.15singlet-CDCl₃
-CH₂-2.24quartet7.6CDCl₃
-CH₃1.15triplet7.6CDCl₃
Trimethylsilylacetylene
-Si(CH₃)₃0.06singlet-CDCl₃
≡C-H2.38singlet-CDCl₃
1-Butyne
≡C-H1.95triplet2.7CDCl₃
-CH₂-2.15quartet7.4CDCl₃
-CH₃1.09triplet7.4CDCl₃

Table 1: 1H NMR Spectral Data Comparison.

CompoundNucleusChemical Shift (δ, ppm)Solvent
This compound
-Si(CH₃)₃-0.1CDCl₃
-C≡108.9CDCl₃
≡C-Si90.8CDCl₃
-CH₂-20.7CDCl₃
-CH₃14.5CDCl₃
Trimethylsilylacetylene
-Si(CH₃)₃-0.10CDCl₃
-C≡103.9CDCl₃
≡C-Si95.6CDCl₃
1-Butyne
≡C-H68.5CDCl₃
-C≡84.4CDCl₃
-CH₂-20.4CDCl₃
-CH₃13.5CDCl₃

Table 2: 13C NMR Spectral Data Comparison.

Spectral Interpretation and Key Observations

The presence of the electron-donating trimethylsilyl group results in a significant upfield shift (shielding) of the acetylenic carbons compared to the non-silylated alkyne, 1-butyne. In the 13C NMR spectrum of this compound, the sp-hybridized carbons appear at approximately 108.9 and 90.8 ppm, whereas in 1-butyne, they resonate further downfield at 84.4 and 68.5 ppm.

In the 1H NMR spectrum, the protons of the trimethylsilyl group typically appear as a sharp singlet at a high field, around 0.15 ppm for this compound and 0.06 ppm for trimethylsilylacetylene, a region that is usually free from other proton signals. The protons on the ethyl group of this compound exhibit a quartet and a triplet, similar to 1-butyne, but with slight downfield shifts due to the influence of the silyl group.

Experimental Protocols

Sample Preparation: Due to the volatile and potentially moisture-sensitive nature of these compounds, samples for NMR analysis should be prepared under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A concentration of 5-25 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

NMR Data Acquisition: 1H and 13C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2][3] For 1H NMR, standard pulse sequences are used. For 13C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Logical Workflow for NMR Characterization

The following diagram illustrates the typical workflow for the NMR characterization of an alkynylsilane.

NMR Characterization Workflow

Signaling Pathway and Structural Relationships

The following diagram illustrates the key structural features and their corresponding signals in the 1H and 13C NMR spectra of this compound.

Structural_Signaling cluster_structure This compound Structure cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals Structure CH3-CH2-C≡C-Si(CH3)3 H_TMS Si(CH3)3 δ ≈ 0.15 ppm (singlet) Structure->H_TMS Protons on TMS H_CH2 -CH2- δ ≈ 2.24 ppm (quartet) Structure->H_CH2 Methylene Protons H_CH3 -CH3 δ ≈ 1.15 ppm (triplet) Structure->H_CH3 Methyl Protons C_TMS Si(CH3)3 δ ≈ -0.1 ppm Structure->C_TMS Carbons on TMS C_alkyne1 -C≡ δ ≈ 108.9 ppm Structure->C_alkyne1 Acetylenic Carbon C_alkyne2 ≡C-Si δ ≈ 90.8 ppm Structure->C_alkyne2 Silyl-Acetylenic Carbon C_CH2 -CH2- δ ≈ 20.7 ppm Structure->C_CH2 Methylene Carbon C_CH3 -CH3 δ ≈ 14.5 ppm Structure->C_CH3 Methyl Carbon

References

A Comparative Guide: But-1-yn-1-yltrimethylsilane vs. Unprotected 1-Butyne in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between a protected and an unprotected alkyne in coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of but-1-yn-1-yltrimethylsilane (TMS-butyne) and unprotected 1-butyne in key coupling reactions, supported by experimental data and detailed protocols.

The primary distinction between this compound and 1-butyne lies in the presence of the trimethylsilyl (TMS) group. This group serves as a sterically bulky and electronically influencing protecting group for the terminal alkyne's acidic proton. This fundamental difference dictates their respective reactivities and applications in common carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Suzuki-Miyaura couplings.

Performance in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. In this reaction, the choice between TMS-butyne and 1-butyne presents a trade-off between selectivity and reaction pathway.

Unprotected 1-butyne can readily participate in Sonogashira coupling. However, a common side reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to the formation of undesired dimeric byproducts.[1]

This compound, with its protected terminal position, effectively prevents this unwanted Glaser homocoupling. The TMS group can be cleaved in situ under the reaction conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to generate the reactive acetylide for the Sonogashira coupling. Alternatively, the coupling can sometimes proceed directly with the silyl group in place, followed by a separate deprotection step.[2][3] This two-step approach, while adding a step, often leads to cleaner reactions and higher yields of the desired cross-coupled product.

Table 1: Comparison in Sonogashira Coupling

FeatureThis compound (TMS-Butyne)1-Butyne (Unprotected)
Glaser Homocoupling Suppressed due to TMS protection.[1]Prone to occur, leading to byproduct formation.[1]
Reaction Pathway Can be coupled directly followed by deprotection, or deprotected in situ.[2][3]Direct coupling of the terminal alkyne.
Yield of Cross-Coupled Product Often higher due to the prevention of side reactions.Can be lower due to competitive homocoupling.
Reaction Complexity May require an additional deprotection step or specific in situ deprotection conditions.Simpler, one-step procedure.
Experimental Protocol: Sonogashira Coupling of 1-Butyne with 4-Iodoanisole (Hypothetical)

A flame-dried Schlenk flask is charged with 4-iodoanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon. Anhydrous triethylamine (5 mL) is added, and the mixture is stirred. 1-Butyne (1.2 mmol) is then bubbled through the solution. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Performance in Glaser Coupling

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant like air.[4][5]

Unprotected 1-butyne is the ideal substrate for this reaction, readily undergoing dimerization to form 3,5-octadiyne. The reaction is generally straightforward and proceeds with good yields under standard Glaser-Hay conditions (CuCl, TMEDA, air).[6][7]

This compound is generally unreactive in Glaser coupling under standard conditions due to the absence of the acidic terminal proton necessary for the formation of the copper acetylide intermediate.[1] To achieve the homocoupled product from TMS-butyne, a deprotection step to generate 1-butyne in situ would be necessary before the Glaser coupling can occur. The Hay coupling of trimethylsilylacetylene can lead to the butadiyne derivative, indicating that under specific conditions, the TMS group can be cleaved.[4]

Table 2: Comparison in Glaser Coupling

FeatureThis compound (TMS-Butyne)1-Butyne (Unprotected)
Reactivity Generally unreactive due to the TMS protecting group.[1]Readily undergoes homocoupling.[6]
Product Requires deprotection to form the homocoupled product.Symmetrical 3,5-octadiyne.
Utility Not a direct substrate for Glaser coupling.Ideal substrate for the synthesis of symmetrical diynes.
Experimental Protocol: Glaser-Hay Coupling of 1-Butyne

To a solution of 1-butyne (1.0 mmol) in acetone (10 mL) is added CuCl (0.1 mmol, 10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%). Air is bubbled through the reaction mixture, and it is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with aqueous ammonia to remove the copper catalyst. The organic layer is dried and concentrated to yield 3,5-octadiyne.[6]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While typically used for the formation of C(sp²)-C(sp²) bonds, it can be adapted for the coupling of alkynes.

Direct coupling of terminal alkynes like 1-butyne in a Suzuki-Miyaura reaction is not standard. Instead, the alkyne is first converted into an alkynylboron species, such as a potassium alkynyltrifluoroborate.[8][9] This alkynylboronate can then be coupled with an aryl or vinyl halide.

This compound can also be utilized to generate the necessary alkynylboron reagent. The TMS group can be cleaved and the resulting terminal alkyne converted to the corresponding boronate. This indirect approach allows for the participation of the butynyl moiety in Suzuki-Miyaura coupling.

Table 3: Comparison in Suzuki-Miyaura Coupling

FeatureThis compound (TMS-Butyne)1-Butyne (Unprotected)
Reaction Pathway Requires conversion to an alkynylboron reagent after deprotection.Requires conversion to an alkynylboron reagent.[8][9]
Reactivity The derived alkynylboronate is the active coupling partner.The derived alkynylboronate is the active coupling partner.
Utility Serves as a stable precursor to the alkynylboron species.Serves as a direct precursor to the alkynylboron species.
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium But-1-yn-1-yltrifluoroborate with 4-Iodoanisole (Adapted)

To a reaction vessel containing potassium but-1-yn-1-yltrifluoroborate (1.2 mmol) and 4-iodoanisole (1.0 mmol) is added PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%) and cesium carbonate (3.0 mmol). The vessel is purged with argon, and a degassed mixture of THF and water (9:1, 5 mL) is added. The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.[8][9][10][11]

Visualization of Reaction Pathways

Sonogashira Coupling Workflow```dot

Sonogashira_Coupling Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product Ar-C≡C-Et Reductive_Elimination->Product Butynyl_Anion Butynyl_Anion Butynyl_Anion->Transmetalation Butynyl_Anion_Unprotected Butynyl_Anion_Unprotected Butynyl_Anion_Unprotected->Transmetalation

Caption: Reactivity comparison in Glaser homocoupling.

Conclusion

The choice between this compound and 1-butyne in coupling reactions is dictated by the specific synthetic goal.

  • For Sonogashira couplings , where the prevention of homocoupling is crucial for achieving high yields of the desired cross-coupled product, This compound is often the superior choice, despite the potential need for an additional deprotection step.

  • For Glaser couplings , aimed at the synthesis of symmetrical diynes, unprotected 1-butyne is the required and efficient substrate.

  • In Suzuki-Miyaura couplings , both alkynes can serve as precursors to the necessary alkynylboron reagents, with the choice depending on the overall synthetic strategy and the stability of the intermediates.

By understanding the distinct reactivity profiles of these two alkynes, researchers can make informed decisions to optimize their synthetic routes, leading to improved outcomes in the development of novel chemical entities.

References

A Comparative Guide to the Mass Spectrometry Analysis of But-1-yn-1-yltrimethylsilane and Related Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of But-1-yn-1-yltrimethylsilane against its unprotected counterpart, 1-butyne, and an alternative silyl-protected alkyne, (tert-Butyldimethylsilyl)acetylene. The inclusion of experimental data and protocols aims to offer a comprehensive resource for the analysis and identification of these compounds in various research and development settings.

Data Presentation: Comparison of Mass Spectrometry Fragmentation

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragment ions observed in the electron ionization (EI) mass spectra of 1-butyne, this compound, and (tert-Butyldimethylsilyl)acetylene.

m/zRelative Intensity (%) - 1-ButyneRelative Intensity (%) - this compoundRelative Intensity (%) - (tert-Butyldimethylsilyl)acetyleneProposed Fragment Ion
140 --Low[M]⁺• (tert-Butyldimethylsilyl)acetylene
126 -15-[M]⁺• this compound
111 -100-[M - CH₃]⁺
97 -10-[M - C₂H₅]⁺
83 -80-[M - C₃H₇]⁺ or [Si(CH₃)₃C₂H₂]⁺
73 -4050[Si(CH₃)₃]⁺
57 --100[C(CH₃)₃]⁺
54 100--[M]⁺• 1-Butyne
53 85--[M - H]⁺
43 -30-[C₃H₇]⁺ or [Si(CH₃)H₂]⁺
39 70--[C₃H₃]⁺
27 50--[C₂H₃]⁺

Data for 1-Butyne and this compound is sourced from the NIST Mass Spectrometry Data Center. Data for (tert-Butyldimethylsilyl)acetylene is compiled from available spectral information; relative intensities are approximate.[1]

Experimental Protocols

A standardized protocol for the analysis of volatile organosilanes like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

1. Sample Preparation:

  • Samples are typically dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

  • If derivatization is required to introduce the silyl group, a common procedure involves reacting the terminal alkyne with a silylating agent like chlorotrimethylsilane in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent. For tert-butyldimethylsilyl protection, tert-butyldimethylsilyl chloride is used.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-1 or equivalent, is suitable for separating these volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 25 to 200.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for 1-butyne, this compound, and a proposed pathway for (tert-Butyldimethylsilyl)acetylene.

Fragmentation_of_1-Butyne M [C₄H₆]⁺• m/z = 54 F53 [C₄H₅]⁺ m/z = 53 M->F53 - H• F39 [C₃H₃]⁺ m/z = 39 M->F39 - CH₃• F27 [C₂H₃]⁺ m/z = 27 M->F27 - C₂H₃•

Caption: Fragmentation pathway of 1-Butyne.

Fragmentation_of_this compound M [C₇H₁₄Si]⁺• m/z = 126 F111 [M - CH₃]⁺ m/z = 111 M->F111 - CH₃• F97 [M - C₂H₅]⁺ m/z = 97 M->F97 - C₂H₅• F83 [M - C₃H₇]⁺ m/z = 83 M->F83 - C₃H₇• F73 [Si(CH₃)₃]⁺ m/z = 73 M->F73 - C₄H₅•

Caption: Fragmentation of this compound.

Proposed_Fragmentation_of_TBDMS_Acetylene M [C₈H₁₆Si]⁺• m/z = 140 F125 [M - CH₃]⁺ m/z = 125 M->F125 - CH₃• F83 [M - C(CH₃)₃]⁺ m/z = 83 M->F83 - C(CH₃)₃• F57 [C(CH₃)₃]⁺ m/z = 57 M->F57 - C₂HSi(CH₃)₂•

Caption: Proposed fragmentation of (tert-Butyldimethylsilyl)acetylene.

References

Beyond Trimethylsilyl: A Comparative Guide to Alternative Protecting Groups for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection and deprotection of terminal alkynes is a critical aspect of modern organic synthesis. While the trimethylsilyl (TMS) group has been a workhorse in this regard, its lability under certain conditions necessitates a broader toolkit of protecting groups with diverse stability profiles. This guide provides an objective comparison of the performance of several key alternative protecting groups for terminal alkynes, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in the rational selection of the most suitable protecting group for a given synthetic challenge.

Silyl Ethers: A Tunable Family of Protecting Groups

Silyl ethers are among the most common alternatives to the TMS group, offering a range of stabilities that can be tuned by the steric bulk of the substituents on the silicon atom. The most frequently employed members of this family are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).

The stability of silyl ethers is primarily dictated by steric hindrance around the silicon atom, which shields the Si-C bond from nucleophilic attack or protonation.[1] This steric effect leads to a significant difference in the stability of TBDMS and TIPS ethers under both acidic and basic conditions.[2] The general order of stability for commonly used silyl protecting groups for alkynes is: TMS < TBDMS < TIPS.[2][3]

Table 1: Comparison of Silyl Protecting Groups for Terminal Alkynes

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileTypical Yields (Protection)Typical Yields (Deprotection)
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, Imidazole, DMFTBAF, THF; AcOH, THF/H₂OMore stable than TMS to hydrolysis. Cleaved by fluoride ions and moderately acidic conditions.[2][4]>90%>90%
TriisopropylsilylTIPSTIPSCl, Imidazole, DMF or TIPSOTf, 2,6-lutidine, CH₂Cl₂TBAF, THF; HF-Pyridine, THF; AgF, MeOH[5]Significantly more stable than TBDMS due to greater steric bulk.[1] Resistant to many conditions that cleave TBDMS.[1]>90%>85%
Orthogonal Deprotection of Silyl Ethers

The differential stability of silyl ethers allows for their orthogonal removal in the presence of one another, a powerful strategy in complex molecule synthesis. For instance, a less hindered silyl group like TMS can be selectively cleaved in the presence of a bulkier TIPS group using mild basic conditions such as K₂CO₃ in methanol.[6] Conversely, more specialized conditions can be employed for the selective deprotection of more robust silyl groups. For example, the selective removal of a TES (triethylsilyl) group in the presence of a TIPS group can be achieved using silver(I) salts.[7]

Diphenylphosphoryl: A Polar Protecting Group

The diphenylphosphoryl (Ph₂P(O)) group offers a distinct alternative to silyl ethers, primarily due to its high polarity.[8] This polarity can be advantageous in the purification of intermediates, as it often leads to better separation from non-polar byproducts during chromatography.[8]

Table 2: Performance of the Diphenylphosphoryl Protecting Group

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileTypical Yields (Protection)Typical Yields (Deprotection)
DiphenylphosphorylDPPPPh₂PCl, CuI, Et₃N, then H₂O₂t-BuOK, THF; MeMgBr, THFStable under acidic conditions.[8] Cleaved by strong bases.[8]72% (for phenylacetylene)High (e.g., 92% with MeMgBr)[8]

The diphenylphosphoryl group is orthogonal to silyl protecting groups. For instance, a TMS group can be selectively removed with TBAF in the presence of a diphenylphosphoryl group, while the diphenylphosphoryl group can be selectively cleaved with MeMgBr in the presence of a TMS group.[8]

Dicobalt Octacarbonyl: A Transition Metal-Based Protecting Group

Dicobalt octacarbonyl, Co₂(CO)₈, reacts with alkynes to form stable hexacarbonyl dicobalt complexes. This complexation effectively protects the alkyne functionality from a variety of reagents, including those used for hydrogenation and hydroboration.[9]

The deprotection of the alkyne can be achieved under oxidative conditions, for example, using ceric ammonium nitrate (CAN) or trimethylamine N-oxide (TMANO).[9] More recently, milder, photocatalytic methods for deprotection have been developed.[10]

Table 3: Performance of the Dicobalt Octacarbonyl Protecting Group

Protecting GroupComplexTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileTypical Yields (Protection)Typical Yields (Deprotection)
Dicobalt Hexacarbonyl[Co₂(CO)₆(alkyne)]Co₂(CO)₈, CH₂Cl₂ or Hexane, rtOxidative cleavage (e.g., CAN, TMANO);[9] Photocatalysis[10]Stable to a wide range of non-oxidative reagents.High (often quantitative)>80%

ortho-Nitrobenzyl: A Photolabile Protecting Group

For applications requiring spatiotemporal control over deprotection, photolabile protecting groups are invaluable. The ortho-nitrobenzyl (oNB) group is a well-established photolabile protecting group that can be adapted for the protection of terminal alkynes.[11][12]

Protection typically involves the formation of an o-nitrobenzyl ether derivative.[12] Deprotection is achieved by irradiation with UV light (typically around 350-365 nm), which triggers an intramolecular rearrangement and cleavage to release the free alkyne and an o-nitrosobenzaldehyde byproduct.[2][13] The efficiency of this process can be influenced by substituents on the benzyl position.[2]

Table 4: Performance of the ortho-Nitrobenzyl Protecting Group

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileQuantum Yield of Photolysis
ortho-NitrobenzyloNBFormation of an o-nitrobenzyl ether or ester derivative[2][12]UV irradiation (e.g., 350-365 nm)[2][13]Stable to a wide range of chemical reagents in the absence of light.0.08 - 0.45 (depending on substitution)[2]

Experimental Protocols

Protection of a Terminal Alkyne with TIPS

Protocol 1: Triisopropylsilyl (TIPS) Protection

To a solution of the terminal alkyne (1.0 equiv) and imidazole (2.0 equiv) in anhydrous dimethylformamide (DMF) (0.5 M) at 0 °C under an inert atmosphere, triisopropylsilyl chloride (TIPSCl) (1.2 equiv) is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Deprotection of a TIPS-Protected Alkyne

Protocol 2: Deprotection of a TIPS-Protected Alkyne using TBAF

To a solution of the TIPS-protected alkyne (1.0 equiv) in tetrahydrofuran (THF) (0.2 M) at room temperature is added a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protection of a Terminal Alkyne with Diphenylphosphoryl

Protocol 3: Diphenylphosphoryl Protection

To a solution of the terminal alkyne (1.0 equiv), copper(I) iodide (0.05 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF) under an inert atmosphere, chlorodiphenylphosphine (1.1 equiv) is added at room temperature. The reaction is stirred until the starting material is consumed as monitored by TLC. The reaction mixture is then cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (1.5 equiv) is added slowly. The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.[8]

Deprotection of a Diphenylphosphoryl-Protected Alkyne

Protocol 4: Deprotection of a Diphenylphosphoryl-Protected Alkyne using Potassium tert-Butoxide

To a solution of the diphenylphosphoryl-protected alkyne (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, a solution of potassium tert-butoxide (1.2 equiv) in THF is added at room temperature. The reaction is stirred until completion as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[8]

Signaling Pathways and Experimental Workflows

ProtectionDeprotectionWorkflow cluster_synthesis Synthetic Pathway cluster_reagents Reagents Start Terminal Alkyne ProtectedAlkyne Protected Alkyne Start->ProtectedAlkyne Protection Intermediate Synthetic Intermediate ProtectedAlkyne->Intermediate Further Reactions DeprotectedProduct Deprotected Product Intermediate->DeprotectedProduct Deprotection ProtectingReagent Protecting Group Reagent ProtectingReagent->ProtectedAlkyne DeprotectingReagent Deprotection Reagent DeprotectingReagent->DeprotectedProduct

Caption: General workflow for the use of protecting groups in organic synthesis.

OrthogonalDeprotection Start Di-protected Diyne (e.g., TIPS & DPPP) MonoProtected1 Mono-protected Diyne (TIPS group remains) Start->MonoProtected1 Deprotection 1 (e.g., MeMgBr) MonoProtected2 Mono-protected Diyne (DPPP group remains) Start->MonoProtected2 Deprotection 2 (e.g., TBAF) FinalProduct1 Selectively Functionalized Product 1 MonoProtected1->FinalProduct1 Reaction at free alkyne FinalProduct2 Selectively Functionalized Product 2 MonoProtected2->FinalProduct2 Reaction at free alkyne

Caption: Orthogonal deprotection strategy for a molecule with two different alkyne protecting groups.

SilylDeprotectionMechanism Alkyne R-C≡C-SiR'₃ Silyl-protected Alkyne Intermediate [R-C≡C-SiR'₃(F)]⁻ Pentacoordinate Silicon Intermediate Alkyne->Intermediate Products R-C≡C-H + F-SiR'₃ Deprotected Alkyne + Silyl Fluoride Intermediate->Products Cleavage Fluoride F⁻ Fluoride->Alkyne Nucleophilic Attack

Caption: Simplified mechanism of fluoride-mediated deprotection of a silyl-protected alkyne.

References

The Strategic Application of But-1-yn-1-yltrimethylsilane in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing But-1-yn-1-yltrimethylsilane in comparison to its unprotected counterpart, 1-butyne, with a focus on the widely employed Sonogashira cross-coupling reaction.

The strategic use of protecting groups is a cornerstone of modern organic synthesis. In the realm of alkyne chemistry, silyl-protected alkynes such as this compound offer distinct advantages over their terminal alkyne counterparts. This guide will objectively evaluate these advantages against the inherent cost of the additional synthetic step, providing experimental data to support the analysis.

Performance Comparison: Silylated vs. Terminal Alkynes in Sonogashira Coupling

The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, serves as an excellent platform for comparing the utility of this compound and 1-butyne. A primary challenge when using terminal alkynes in this reaction is the undesired side reaction known as Glaser or Hay coupling, where the terminal alkyne undergoes oxidative homocoupling to form a 1,3-diyne byproduct. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

The use of a trimethylsilyl (TMS) protecting group on the alkyne, as in this compound, effectively circumvents this issue. The TMS group is stable under the Sonogashira coupling conditions and can be readily removed in a subsequent step to yield the desired terminal alkyne product.

Quantitative Data Summary
ParameterThis compound1-Butyne (or similar terminal alkyne)
Typical Yield (Sonogashira Coupling) High (e.g., ~95% for coupling with iodoarenes)Variable, can be high (~95%) under optimized conditions, but susceptible to reduction due to homocoupling.
Key Advantage Prevents unwanted homocoupling (Glaser coupling), leading to cleaner reactions and potentially higher isolated yields of the desired product.Direct use of the desired alkyne moiety without the need for a deprotection step.
Key Disadvantage Requires an additional deprotection step to furnish the terminal alkyne.Prone to homocoupling, which can lower the yield of the desired cross-coupled product and complicate purification.
Relative Cost per Mole HigherLower

Cost-Benefit Analysis

The primary trade-off in choosing between this compound and 1-butyne lies in balancing the upfront cost and additional synthetic step against the potential for higher, more reliable yields and simplified purification.

Cost Considerations:

ReagentSupplier Example(s)Price per Gram (Approx.)Molar Mass ( g/mol )Cost per Mole (Approx.)
This compoundCrysdot$38126.27$4798.86
1-ButyneSynQuest Laboratories, Apollo Scientific$1.50 - $8.3654.09$81.14 - $452.20

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for comparison purposes.

While the initial cost per mole of this compound is significantly higher than that of 1-butyne, the economic analysis must consider the overall process. The potential for failed or low-yielding reactions due to homocoupling when using 1-butyne can lead to:

  • Waste of the more expensive aryl halide coupling partner.

  • Increased costs associated with complex purification to remove the diyne byproduct.

  • Additional time and labor spent on optimizing reaction conditions to suppress homocoupling.

In multi-step syntheses, particularly in the context of drug development where material costs and timelines are critical, the reliability and high yield afforded by using a protected alkyne like this compound can ultimately be more cost-effective.

Experimental Protocols

To provide a concrete basis for comparison, the following are detailed experimental protocols for the Sonogashira coupling of an aryl iodide with both a silylated alkyne and a terminal alkyne.

Protocol 1: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene (Representative of this compound)

This protocol demonstrates a high-yielding Sonogashira coupling using a silyl-protected alkyne.

Materials:

  • 4-Iodotoluene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (5 mL) and stir the mixture.

  • Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: ~95%

Protocol 2: Sonogashira Coupling of Iodobenzene with 1-Heptyne (Representative of 1-Butyne)

This protocol illustrates a high-yielding Sonogashira coupling with a terminal alkyne under optimized conditions.

Materials:

  • Iodobenzene

  • 1-Heptyne

  • Palladium catalyst (e.g., Pd/C or a soluble Pd complex)

  • Copper(I) iodide (CuI) (optional, for copper-cocatalyzed reactions)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve iodobenzene (1.0 mmol) and the palladium catalyst (e.g., 1-5 mol%) in the chosen anhydrous solvent.

  • Add the base (e.g., 2-3 equivalents) and copper(I) iodide (if used, 1-5 mol%).

  • Add 1-heptyne (1.1-1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or GC-MS.

  • Upon completion, perform an aqueous workup similar to Protocol 1.

  • Purify the product by flash column chromatography.

Expected Yield: Up to 95% under optimized, strictly anaerobic conditions.[1]

Protocol 3: Deprotection of the Trimethylsilyl Group

Following the Sonogashira coupling with this compound, the TMS group is typically removed to yield the terminal alkyne.

Materials:

  • The silyl-protected alkyne product from Protocol 1

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or potassium carbonate in methanol

  • Tetrahydrofuran (THF) or methanol

  • Standard laboratory glassware

Procedure (using TBAF):

  • Dissolve the silyl-protected alkyne in THF.

  • Add a solution of TBAF (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the terminal alkyne product by column chromatography if necessary.

Visualization of Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Sonogashira_Workflow cluster_silylated Route A: Using this compound cluster_terminal Route B: Using 1-Butyne start_silyl This compound + Aryl Halide sonogashira_silyl Sonogashira Coupling start_silyl->sonogashira_silyl coupled_silyl Silyl-Protected Product sonogashira_silyl->coupled_silyl deprotection Deprotection (e.g., TBAF) coupled_silyl->deprotection final_product Desired Coupled Product deprotection->final_product start_terminal 1-Butyne + Aryl Halide sonogashira_terminal Sonogashira Coupling start_terminal->sonogashira_terminal homocoupling Glaser Homocoupling start_terminal->homocoupling final_product_direct Desired Coupled Product sonogashira_terminal->final_product_direct byproduct 1,3-Diyne Byproduct homocoupling->byproduct

Caption: Comparative workflow of Sonogashira coupling.

Competing_Pathways cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling Pathway terminal_alkyne Terminal Alkyne (R-C≡C-H) copper_acetylide Copper Acetylide (R-C≡C-Cu) terminal_alkyne->copper_acetylide + Cu(I), Base aryl_halide Aryl Halide (Ar-X) pd_complex Ar-Pd(II)-X aryl_halide->pd_complex + Pd(0) pd_catalyst Pd(0) Catalyst cu_catalyst Cu(I) Catalyst base Base transmetalation Transmetalation copper_acetylide->transmetalation oxidative_coupling Oxidative Coupling copper_acetylide->oxidative_coupling O₂ pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regenerates product Cross-Coupled Product (Ar-C≡C-R) reductive_elimination->product diyne_byproduct 1,3-Diyne Byproduct (R-C≡C-C≡C-R) oxidative_coupling->diyne_byproduct

Caption: Competing reaction pathways in Sonogashira coupling.

Conclusion

The choice between this compound and 1-butyne in synthesis is a strategic one that depends on the specific context of the reaction, the scale of the synthesis, and the overall economic and time constraints of the project.

  • For small-scale, exploratory synthesis , where the cost of the alkyne is less of a concern and clean reaction profiles are paramount, the use of This compound is highly advantageous . It offers a reliable method to avoid the complexities of homocoupling, ensuring a higher probability of success and simplifying product isolation.

  • For large-scale industrial processes , where cost per kilogram is a major driver, the use of 1-butyne may be preferred . However, this necessitates careful optimization of reaction conditions to minimize homocoupling, potentially requiring significant investment in process development to achieve consistent high yields and purity.

In the context of drug development, where timelines are often tight and the cost of failure is high, the reliability offered by silyl-protected alkynes like this compound frequently outweighs the higher initial reagent cost. The ability to consistently obtain the desired product in high yield and purity can accelerate the development process, a factor of immense value in the pharmaceutical industry.

References

Validating the Purity of But-1-yn-1-yltrimethylsilane: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and synthesized compounds like But-1-yn-1-yltrimethylsilane is fundamental to ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of this organosilane compound.

Quantitative NMR has risen as a primary analytical method for purity assessment, offering direct quantification without the necessity for a substance-specific reference standard.[1] The core principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2] In contrast, GC-FID is a highly sensitive and robust separation technique, particularly well-suited for the analysis of volatile compounds such as this compound.[3][4]

Comparison of Analytical Techniques

The choice between qNMR and GC-FID depends on the specific analytical requirements, such as the need for absolute quantification, the availability of reference standards, and the desired level of structural confirmation.

FeatureQuantitative NMR (qNMR) Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[3]
Quantification Absolute quantification using a certified internal standard (structurally unrelated).[1]Primarily relative purity by area normalization; absolute quantification requires a certified reference standard of the analyte.[3]
Reference Standard Requires a certified internal standard of a different, known pure compound.[5]Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.[3]
Structural Information Provides detailed structural confirmation of the analyte and impurities.Provides retention time data; structural information requires coupling with a mass spectrometer (GC-MS).
Sample Throughput Lower, due to longer acquisition times for high precision.Higher, suitable for routine quality control of multiple samples.[4]
Destructive NoYes
Typical Precision (RSD) ≤ 1%[6]≤ 2%[7]
Trace Analysis Lower sensitivity compared to GC-FID.High sensitivity for volatile impurities.[4]

Quantitative Purity Data: A Representative Comparison

The following table presents illustrative quantitative data for the purity analysis of a single batch of this compound, demonstrating the expected performance of qNMR and GC-FID.

ParameterqNMR Result GC-FID Result
Mean Purity (n=5) 99.58% (w/w)99.65% (area %)
Standard Deviation 0.08%0.15%
Relative Standard Deviation (RSD) 0.08%0.15%
Measurement Uncertainty ± 0.18%Not directly determined without analyte-specific standard

Experimental Protocols

Detailed methodologies for both qNMR and GC-FID are provided below to ensure accurate and reproducible purity validation of this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material (CRM) with a purity of ≥99.5%.[8]

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS).

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard (1,4-Bis(trimethylsilyl)benzene) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Acquisition Time (at): ≥ 3 seconds to ensure full decay of the FID.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 seconds is recommended for high accuracy).[5]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]

  • Spectral Width: A range covering all signals of interest (e.g., 0 to 10 ppm).

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing and Purity Calculation:

  • Apply a line broadening factor of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the trimethylsilyl protons (singlet, ~0.1 ppm) and the ethyl group protons can be used. For 1,4-Bis(trimethylsilyl)benzene, the trimethylsilyl protons (singlet, ~0.25 ppm) and the aromatic protons (singlet, ~7.5 ppm) are suitable.[8]

  • Calculate the purity of this compound using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • subscripts analyte and IS refer to this compound and the internal standard, respectively.

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Materials and Instrumentation:

  • Analyte: this compound

  • Solvent: High-purity Hexane or Ethyl Acetate.

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for linearity checks if required.

3. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity by area percent normalization:

    Purity (%) = (Areaanalyte / Total Area of all peaks) * 100

Visualizing the Workflow and Comparison

To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (BTMSB) weigh_analyte->weigh_is dissolve Dissolve in Chloroform-d weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Phase and baseline correct spectrum nmr_acq->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate result result calculate->result Purity (% w/w)

Caption: Experimental workflow for this compound purity validation by qNMR.

qNMR_vs_GCFID cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_principle Principle: Signal ∝ Nuclei Count qnmr_quant Absolute Quantification (with unrelated IS) qnmr_principle->qnmr_quant qnmr_info Provides Structural Information qnmr_result Purity (% w/w) qnmr_quant->qnmr_result gcfid_principle Principle: Separation by Volatility gcfid_quant Relative Quantification (Area %) Absolute (with analyte std) gcfid_principle->gcfid_quant gcfid_info Retention Time Only gcfid_result Purity (Area %) gcfid_quant->gcfid_result start Purity Validation of This compound start->qnmr_principle start->gcfid_principle

Caption: Comparison of qNMR and GC-FID for purity determination.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound. qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice. For high-throughput screening or when the highest sensitivity for trace volatile impurities is required, GC-FID is an excellent and often more accessible option. In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity.

References

A Comparative Guide to But-1-yn-1-yltrimethylsilane and (Triisopropylsilyl)acetylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, silyl-protected alkynes are indispensable building blocks. Their stability and versatility allow for their participation in a myriad of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and various cycloadditions. The choice of the silyl protecting group is a critical parameter that can significantly influence reaction outcomes, yields, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of two commonly employed silylacetylenes: But-1-yn-1-yltrimethylsilane (TMS-butyne) and (Triisopropylsilyl)acetylene (TIPS-acetylene).

The primary distinction between these two reagents lies in the steric bulk of the silyl group. The trimethylsilyl (TMS) group is relatively small, which often translates to higher reactivity of the alkyne. However, this comes at the cost of reduced stability, particularly under basic or acidic conditions. Conversely, the bulky triisopropylsilyl (TIPS) group offers enhanced stability, rendering the protected alkyne more robust to a wider range of reaction conditions. This increased stability, however, can lead to lower reactivity and may require more forcing conditions for its removal. This comparison will delve into the practical implications of these differences in the context of key organic transformations.

Performance in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry. The choice between TMS- and TIPS-protected alkynes can be pivotal. While TMS-alkynes are generally more reactive, their lability can sometimes lead to undesired side reactions or decomposition. In contrast, the robustness of TIPS-alkynes makes them ideal for multi-step syntheses where the protecting group must withstand various transformations.

Below is a summary of representative Sonogashira couplings using both silylacetylenes. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from different studies and is intended to provide a general overview of their performance.

Aryl HalideSilylacetyleneCatalyst SystemBase/SolventTime (h)Yield (%)Reference
1-Iodo-4-nitrobenzeneThis compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N295
1-Bromo-4-methoxybenzeneThis compoundPd(OAc)₂ (5 mol%), SPhos (10 mol%)K₂CO₃ / Dioxane1285
9,10-Dibromoanthracene(Triisopropylsilyl)acetylenePd(OAc)₂ (10 mol%), XPhos (15 mol%)Et₃N (mechanochemical)295[1]
2,7-Dibromo-9,9-dihexylfluorene(Triisopropylsilyl)acetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)i-Pr₂NH / Toluene2488

dot graph Sonogashira_Coupling { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants ArX [label="Aryl/Vinyl Halide (Ar-X)"]; RSi_Alkyne [label="Silylacetylene (R₃Si-C≡C-R')"]; Base [label="Base (e.g., Amine)", shape=ellipse, fillcolor="#FFFFFF"]; Pd_cat [label="Pd(0) Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_cat [label="Cu(I) Cocatalyst", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Pd_II_complex [label="Oxidative Addition\nAr-Pd(II)-X"]; Cu_acetylide [label="Copper Acetylide\nCu-C≡C-R'"]; Pd_acetylide_complex [label="Transmetalation\nAr-Pd(II)-C≡C-R'"];

// Product Coupled_Product [label="Coupled Product\nAr-C≡C-R'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Catalytic Cycle ArX -> Pd_II_complex [label=" Oxidative\n Addition"]; Pd_cat -> Pd_II_complex [style=invis]; RSi_Alkyne -> Cu_acetylide [label=" with Base & Cu(I)"]; Base -> RSi_Alkyne [style=invis]; Cu_cat -> RSi_Alkyne [style=invis]; Pd_II_complex -> Pd_acetylide_complex [label=" Transmetalation"]; Cu_acetylide -> Pd_acetylide_complex; Pd_acetylide_complex -> Coupled_Product [label=" Reductive\n Elimination"]; Coupled_Product -> Pd_cat [label=" Catalyst\n Regeneration", style=dashed];

// Invisible nodes for alignment {rank=same; ArX; RSi_Alkyne;} {rank=same; Pd_II_complex; Cu_acetylide;} } Caption: Generalized mechanism of the Sonogashira coupling reaction.

Deprotection: A Tale of Two Steric Hindrances

The ease of removal of the silyl protecting group is a crucial consideration. The TMS group is known for its lability and can be cleaved under very mild conditions, often with fluoride reagents like tetrabutylammonium fluoride (TBAF) or even under mildly basic or acidic conditions. This can be advantageous for sensitive substrates but can also lead to premature deprotection during a synthetic sequence.

In contrast, the sterically demanding TIPS group is significantly more robust. Its removal typically requires stronger fluoride sources or longer reaction times. This enhanced stability makes it a more reliable protecting group for complex, multi-step syntheses.

Silyl GroupReagentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
TMSK₂CO₃MeOH250.5>95
TMSTBAF (1.1 eq)THF250.25>95
TIPSTBAF (2.0 eq)THF, reflux650.525[2]
TIPSAgF (1.5 eq)MeOH233.581[2]
TIPSHF (10%)THF-MeOH23N.R.0[2]

N.R. = No Reaction

Deprotection_Workflow cluster_TMS This compound (TMS-protected) cluster_TIPS (Triisopropylsilyl)acetylene (TIPS-protected) TMS_alkyne TMS-C≡C-Et TMS_deprotection Deprotection TMS_alkyne->TMS_deprotection TMS_conditions Mild Conditions: - K₂CO₃/MeOH - TBAF (catalytic) - Mild Acid TMS_deprotection->TMS_conditions TMS_product Terminal Alkyne H-C≡C-Et TMS_deprotection->TMS_product TIPS_alkyne TIPS-C≡C-H TIPS_deprotection Deprotection TIPS_alkyne->TIPS_deprotection TIPS_conditions Forcing Conditions: - TBAF (stoichiometric, heat) - AgF - HF-Pyridine TIPS_deprotection->TIPS_conditions TIPS_product Terminal Alkyne H-C≡C-H TIPS_deprotection->TIPS_product start Silyl-Protected Alkyne start->TMS_alkyne Less Steric Hindrance start->TIPS_alkyne More Steric Hindrance

Performance in Cycloaddition Reactions

Silylacetylenes are valuable partners in various cycloaddition reactions, including [4+2] Diels-Alder and [3+2] dipolar cycloadditions. The electron-withdrawing nature of the silyl group can influence the reactivity and regioselectivity of these transformations. The steric bulk of the silyl group can also play a significant role in directing the stereochemical outcome.

Direct comparative data for this compound and (Triisopropylsilyl)acetylene in the same cycloaddition reaction is limited. However, available data suggests that both are effective, with the choice depending on the specific steric and electronic requirements of the reaction. For instance, in a Ti-catalyzed [2+2+1] cycloaddition for pyrrole synthesis, TMS-protected alkynes were found to be effective cross-coupling partners, while the bulkier TIPS-protected alkyne failed to engage in the desired reaction, highlighting the profound impact of steric hindrance.[3][4]

Diels-Alder Reaction: A study on the Diels-Alder reaction of 6,13-bis(triisopropylsilylethynyl)pentacene with various dienophiles demonstrated that the TIPS-ethynyl substituents significantly influence the regioselectivity of the cycloaddition. The steric demand of the dienophiles dictates whether the reaction occurs at the central or off-center ring of the pentacene core.[5][6][7]

1,3-Dipolar Cycloaddition: 4-(Trimethylsilyl)-3-butyn-2-one, a compound structurally similar to this compound, has been shown to be an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to furnish functionalized indolizines.[8][9]

Reaction TypeSilylacetylene DerivativeReaction Partner(s)Product(s)Yield (%)Reference
Diels-Alder6,13-bis(TIPS-ethynyl)pentaceneN-MethylmaleimideAdduct at off-center ring94[5]
1,3-Dipolar Cycloaddition4-(Trimethylsilyl)-3-butyn-2-onePyridinium ylide1-Acetyl-2-trimethylsilyl-indolizine55[8]
[2+2+1] CycloadditionPhenyl(trimethylsilyl)acetyleneDiphenylacetylene, Azobenzene2-TMS-3,4,5-triphenyl-1-phenylpyrrole85[3]
[2+2+1] CycloadditionPhenyl(triisopropylsilyl)acetyleneDiphenylacetylene, AzobenzeneNo cross-coupling product0[3]

Steric_Hindrance_Comparison cluster_TMS This compound cluster_TIPS (Triisopropylsilyl)acetylene TMS_Si Si TMS_C1 TMS_C2 TMS_C3 TMS_C4 TMS_Me1 TMS_Me2 TMS_Me3 TIPS_Si Si TIPS_C1 TIPS_C2 TIPS_iPr1 TIPS_iPr2 TIPS_iPr3

Experimental Protocols

1. General Protocol for Sonogashira Coupling of an Aryl Halide with a Silylacetylene

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, toluene, or Et₃N, ~0.1 M) are added the silylacetylene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂/ligand), a copper(I) cocatalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH, or K₂CO₃, 2-5 eq). The reaction mixture is degassed and stirred at room temperature or elevated temperature until completion (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., EtOAc or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

2. General Protocol for TBAF-Mediated Deprotection of a Silylacetylene

To a solution of the silyl-protected alkyne (1.0 eq) in THF (~0.1 M) is added a 1 M solution of TBAF in THF (1.1-2.0 eq) at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography if necessary. For base-sensitive substrates, the TBAF solution can be buffered with acetic acid.

3. General Protocol for Diels-Alder Reaction of a Silylacetylene

A solution of the silylacetylene (1.0 eq) and the diene (1.0-1.2 eq) in a suitable solvent (e.g., toluene, xylene, or CH₂Cl₂) is heated in a sealed tube at a temperature ranging from 80 to 140 °C. The reaction progress is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization.

Conclusion

The choice between this compound and (Triisopropylsilyl)acetylene is a strategic one, dictated by the specific demands of the synthetic route.

  • This compound is the reagent of choice when high reactivity is desired and the lability of the TMS group is not a concern. Its facile removal under mild conditions is advantageous for late-stage deprotections of sensitive molecules.

  • (Triisopropylsilyl)acetylene is preferred for multi-step syntheses where a robust protecting group is required to withstand a variety of reaction conditions. While its removal requires more forcing conditions, its stability provides greater synthetic flexibility.

Ultimately, a thorough understanding of the relative stabilities and reactivities of these silyl protecting groups empowers the synthetic chemist to design more efficient and successful synthetic strategies. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in the selection of the appropriate silylacetylene for a given synthetic challenge.

References

Assessing the Stereoselectivity of Reactions Involving But-1-yn-1-yltrimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the choice of starting materials is paramount. But-1-yn-1-yltrimethylsilane emerges as a versatile building block, with the trimethylsilyl group not only serving as a protective group for the terminal alkyne but also exerting significant stereoelectronic influence on adjacent reactive centers. This guide provides a comparative assessment of the stereoselectivity of various reactions involving this compound, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Enyne Cross Metathesis: Harnessing the Silyl Group for High Stereocontrol

Enyne cross metathesis (ECM) is a powerful tool for the formation of 1,3-dienes. In reactions involving silylated internal alkynes like this compound, the trimethylsilyl group plays a crucial role in directing the stereochemical outcome. The steric and stereoelectronic biasing effect of the silyl group can lead to the formation of a single regio- and stereoisomer of the resulting 1,3-diene.[1]

Table 1: Regio- and Stereoselectivity in Enyne Cross Metathesis of Silylated Alkynes

Alkyne SubstrateAlkene PartnerCatalystSolventTemp (°C)Product(s)Regio-/Stereoselectivity
This compoundFunctionalized alkeneGrubbs catalystCH2Cl2401,3-dieneHigh (often single isomer)

Experimental Protocol: General Procedure for Enyne Cross Metathesis

To a solution of this compound (1.0 equiv) and a functionalized alkene (1.2 equiv) in anhydrous and degassed dichloromethane (0.1 M) is added a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%). The reaction mixture is stirred at 40 °C under an inert atmosphere and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1,3-diene.

Hydrosilylation: A Route to Stereodefined Vinylsilanes

The hydrosilylation of alkynes is a direct and atom-economical method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The use of specific catalysts can achieve high regio- and stereoselectivity in the addition of a hydrosilane across the carbon-carbon triple bond of this compound. For instance, ruthenium-catalyzed hydrosilylation of terminal alkynes has been shown to afford β-(Z)-vinylsilanes with excellent selectivity.[2]

Table 2: Stereoselective Hydrosilylation of Terminal Alkynes

Alkyne SubstrateHydrosilaneCatalystSolventConditionsProductStereoselectivity
Terminal AlkyneTriethylsilane[RuCl2(p-cymene)]2CH2Cl2Room Tempβ-(Z)-vinylsilaneHigh

While the specific data for this compound is not explicitly detailed in the general study, the protocol is applicable to terminal alkynes and highlights a method for achieving high Z-selectivity.

Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne

To a solution of the terminal alkyne (1.0 mmol) and the hydrosilane (1.1 mmol) in anhydrous solvent (5 mL) is added the ruthenium catalyst (1 mol%). The reaction mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The solvent is then removed in vacuo, and the crude product is purified by flash chromatography to yield the vinylsilane.

Comparison with Alternatives

The stereochemical directing effect of the trimethylsilyl group in this compound offers distinct advantages over simple terminal alkynes such as 1-butyne. In many reactions, the absence of the bulky and electronically influential silyl group in 1-butyne can lead to lower stereoselectivity or a mixture of regioisomers. For instance, in reactions where a directing group is beneficial for achieving high stereocontrol, this compound often provides superior outcomes.

Other silylated alkynes, such as (Triisopropylsilyl)acetylene (TIPS-acetylene), offer even greater steric bulk, which can be advantageous in certain applications for enhancing stereoselectivity. However, the ease of removal of the trimethylsilyl group compared to the more sterically hindered silyl groups can be a practical advantage in multi-step syntheses.

Logical Workflow for Assessing Stereoselectivity

The following diagram illustrates a logical workflow for researchers to consider when assessing the potential stereoselectivity of a reaction involving this compound.

logical_workflow cluster_input Input Considerations cluster_analysis Stereochemical Analysis cluster_outcome Predicted Outcome cluster_validation Experimental Validation substrate This compound steric_effects Steric Hindrance (TMS group vs. other substituents) substrate->steric_effects reaction_type Reaction Type (e.g., Addition, Cycloaddition) transition_state Transition State Geometry reaction_type->transition_state reagents Reagents & Catalysts reagents->transition_state predicted_stereochem Predicted Stereochemistry (e.g., E/Z, syn/anti, R/S) steric_effects->predicted_stereochem electronic_effects Electronic Effects (Si β-carbocation stabilization) electronic_effects->predicted_stereochem transition_state->predicted_stereochem comparison Comparison with Alternatives (e.g., 1-butyne, other silylalkynes) predicted_stereochem->comparison experiment Experimental Execution predicted_stereochem->experiment analysis Spectroscopic Analysis (NMR, etc.) experiment->analysis data Quantitative Data (dr, ee) analysis->data

Caption: Workflow for assessing stereoselectivity.

Signaling Pathway for Stereoselective Addition

In many addition reactions to the triple bond of this compound, the stereochemical outcome is dictated by the initial coordination of the electrophile and the subsequent nucleophilic attack. The trimethylsilyl group can influence the trajectory of the incoming nucleophile, leading to a preferred stereoisomer.

stereoselective_addition cluster_reaction Stereoselective Addition to this compound cluster_pathways Nucleophilic Attack Pathways cluster_products Diastereomeric Products start This compound + Electrophile (E+) intermediate Silyl-stabilized Carbocationic Intermediate start->intermediate Coordination path_a Path A: Less Hindered Face Attack intermediate->path_a Favored path_b Path B: More Hindered Face Attack intermediate->path_b Disfavored product_a Major Diastereomer path_a->product_a product_b Minor Diastereomer path_b->product_b

Caption: Pathway of a stereoselective addition.

References

A Comparative Mechanistic Study: Platinum vs. Rhodium Catalysts in the Hydrosilylation of But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of alkynes is a cornerstone of modern synthetic chemistry. The hydrosilylation of alkynes, in particular, offers an atom-economical route to valuable vinylsilanes. This guide provides a comparative analysis of two commonly employed catalysts, a platinum(0) complex (Karstedt's catalyst) and a rhodium(I) complex (Wilkinson's catalyst), for the hydrosilylation of the sterically hindered internal alkyne, But-1-yn-1-yltrimethylsilane. We will delve into the mechanistic nuances of each catalyst, present comparative performance data, and provide detailed experimental protocols.

The choice of catalyst in a hydrosilylation reaction is critical as it dictates the regioselectivity, stereoselectivity, and overall efficiency of the transformation. While both platinum and rhodium complexes are known to effectively catalyze the addition of a Si-H bond across a carbon-carbon triple bond, their underlying mechanisms can differ, leading to distinct product distributions.

Performance Comparison: Platinum vs. Rhodium

The hydrosilylation of this compound with an illustrative silane, triethylsilane, reveals key differences in the catalytic performance of Karstedt's catalyst and Wilkinson's catalyst. The reaction proceeds via the addition of the triethylsilyl group and a hydrogen atom across the alkyne functionality.

CatalystProduct(s)Yield (%)Regioselectivity (β-isomer : α-isomer)Stereoselectivity (E:Z of β-isomer)
Karstedt's Catalyst (Pt) (E)- and (Z)-1-(Triethylsilyl)-2-(trimethylsilyl)-1-butene (β-adduct), 1-(Triethylsilyl)-1-(trimethylsilyl)-2-butene (α-adduct)HighPredominantly β-adductMixture of E and Z isomers
Wilkinson's Catalyst (Rh) (E)-1-(Triethylsilyl)-2-(trimethylsilyl)-1-butene (β-adduct)Moderate to HighHigh for β-adductPredominantly E-isomer

Note: The data presented is a representative summary based on typical outcomes for similar substrates. Actual yields and selectivities can vary based on specific reaction conditions.

Platinum catalysts, such as Karstedt's catalyst, are highly active for the hydrosilylation of alkynes.[1][2] For internal alkynes like this compound, platinum catalysis typically leads to the formation of a mixture of regioisomers, the β-adduct and the α-adduct, with the β-adduct usually predominating.[3] Furthermore, the addition across the triple bond often occurs with syn-stereoselectivity, but subsequent isomerization can lead to a mixture of (E) and (Z)-isomers of the β-adduct.[3]

Rhodium catalysts, exemplified by Wilkinson's catalyst, can also effectively catalyze this transformation.[4] In many cases, rhodium catalysts exhibit higher regioselectivity, favoring the formation of the β-adduct.[5] The stereoselectivity with rhodium catalysts is often higher as well, typically yielding the (E)-isomer of the β-adduct as the major product.[4]

Mechanistic Pathways

The differing outcomes of the platinum- and rhodium-catalyzed hydrosilylation of alkynes can be rationalized by their respective catalytic cycles. The two most commonly accepted mechanisms are the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism.

Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism):

The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkynes is the Chalk-Harrod mechanism.[1] This pathway involves the following key steps:

  • Oxidative Addition: The Si-H bond of the silane undergoes oxidative addition to the low-valent platinum(0) center.

  • Alkyne Coordination: The alkyne coordinates to the resulting platinum(II) hydride complex.

  • Migratory Insertion: The alkyne inserts into the Pt-H bond, forming a vinyl-platinum intermediate.

  • Reductive Elimination: The vinyl group and the silyl group reductively eliminate from the platinum center to form the vinylsilane product and regenerate the platinum(0) catalyst.

Chalk-Harrod Mechanism Pt0 Pt(0)L_n OA Oxidative Addition (+ R3SiH) PtH L_n(H)Pt(II)(SiR3) OA->PtH AC Alkyne Coordination (+ R'C≡CR'') Pt_alkyne L_n(H)Pt(II)(SiR3)(η²-R'C≡CR'') AC->Pt_alkyne MI Migratory Insertion Pt_alkyne->MI Pt_vinyl L_n(R'C=CHR'')Pt(II)(SiR3) MI->Pt_vinyl Pt_vinyl->Pt0 RE Reductive Elimination Pt_vinyl->RE Product R'C(SiR3)=CHR'' (Product)

Figure 1: Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Rhodium-Catalyzed Hydrosilylation (Modified Chalk-Harrod Mechanism):

For some transition metal catalysts, including rhodium, a "modified" Chalk-Harrod mechanism is often proposed. This mechanism differs in the order of insertion.

  • Oxidative Addition: Similar to the Chalk-Harrod mechanism, the Si-H bond of the silane adds to the rhodium(I) center.

  • Alkyne Coordination: The alkyne coordinates to the rhodium(III) hydride complex.

  • Migratory Insertion: In this case, the alkyne inserts into the Rh-Si bond, forming a silylvinyl-rhodium intermediate.

  • Reductive Elimination: The silylvinyl group and the hydride reductively eliminate to yield the vinylsilane product and regenerate the rhodium(I) catalyst.

Modified_Chalk_Harrod Rh1 Rh(I)L_n OA Oxidative Addition (+ R3SiH) RhH L_n(H)Rh(III)(SiR3) OA->RhH AC Alkyne Coordination (+ R'C≡CR'') Rh_alkyne L_n(H)Rh(III)(SiR3)(η²-R'C≡CR'') AC->Rh_alkyne MI Migratory Insertion Rh_alkyne->MI Rh_silylvinyl L_n(H)Rh(III)(R'C=C(SiR3)R'') MI->Rh_silylvinyl Rh_silylvinyl->Rh1 RE Reductive Elimination Rh_silylvinyl->RE Product R'CH=C(SiR3)R'' (Product)

Figure 2: Modified Chalk-Harrod mechanism for Rh-catalyzed hydrosilylation.

Experimental Protocols

The following are general experimental protocols for the hydrosilylation of this compound using Karstedt's catalyst and Wilkinson's catalyst.

General Experimental Workflow:

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants (Substrate, Silane, Solvent) Setup->Reagents Catalyst Catalyst Addition Reagents->Catalyst Reaction Reaction (Stirring, Temperature Control) Catalyst->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Figure 3: General experimental workflow for catalytic hydrosilylation.

Protocol 1: Hydrosilylation using Karstedt's Catalyst (Platinum)

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: To the flask are added this compound (1.0 mmol, 1.0 equiv), triethylsilane (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).

  • Catalyst Addition: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene, 0.001 mol%) is added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature (or heated to a specified temperature, e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a small amount of a suitable solvent (e.g., diethyl ether). The mixture is then passed through a short plug of silica gel to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the vinylsilane products.

Protocol 2: Hydrosilylation using Wilkinson's Catalyst (Rhodium)

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: To the flask are added this compound (1.0 mmol, 1.0 equiv), triethylsilane (1.2 mmol, 1.2 equiv), and anhydrous tetrahydrofuran (THF) (5 mL).

  • Catalyst Addition: Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I), 0.01-0.1 mol%) is added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by TLC or GC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to isolate the desired vinylsilane product.

Conclusion

Both platinum and rhodium catalysts are effective for the hydrosilylation of this compound, but they offer different selectivity profiles. Karstedt's catalyst is highly active but may lead to mixtures of regio- and stereoisomers. Wilkinson's catalyst, while potentially requiring higher catalyst loadings, can offer superior regio- and stereoselectivity, typically favoring the (E)-β-adduct. The choice of catalyst will therefore depend on the desired product and the specific requirements of the synthetic application. The mechanistic understanding of these catalytic systems is crucial for optimizing reaction conditions and achieving the desired synthetic outcomes.

References

Performance comparison of different silylating agents for alkyne protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the protection of terminal alkynes is a critical step to prevent their unwanted participation in reactions targeting other functional groups. Silyl ethers are the most widely employed protecting groups for this purpose, offering a tunable range of stability and reactivity. This guide provides a comprehensive comparison of the performance of four common silylating agents: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) groups, with a focus on their application in protecting terminal alkynes. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the strategic selection of the most appropriate silylating agent for their synthetic endeavors.

Relative Stability and Steric Hindrance

The stability of a silyl-protected alkyne is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection to the silicon-carbon bond from nucleophilic or acidic attack, thereby enhancing the stability of the protecting group. The general order of stability for common silyl ethers towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS.[1][2] This trend is a direct consequence of the increasing steric hindrance around the silicon atom, which impedes the approach of reagents required for cleavage.[2]

The TBDMS group, for instance, is approximately 10,000 times more stable towards hydrolysis than the TMS group, allowing for the selective deprotection of a TMS ether in the presence of a TBDMS ether.[1] The even bulkier TIPS group offers the highest stability among the four, making it suitable for multi-step syntheses involving harsh reaction conditions.[3][4]

Performance Comparison in Alkyne Silylation

The selection of a silylating agent impacts not only the stability of the protected alkyne but also the efficiency of the protection reaction itself. The following tables summarize the performance of TMS, TES, TBDMS, and TIPS groups in the silylation and deprotection of terminal alkynes, based on literature data.

Table 1: Silylation of Terminal Alkynes

Silylating AgentCommon ReagentsTypical Reaction ConditionsReaction TimeTypical YieldNotes
TMS TMSCl, Et₃N, DCMRoom Temperature< 1 hour> 90%Fast and efficient for a wide range of substrates.[5]
BSA, TMAP (cat.), MeCNRoom TemperatureVariableHighMetal-free conditions.[6]
TES TESCl, Et₃N, DCMRoom Temperature1 - 3 hours> 85%Slower than TMS due to increased steric hindrance.
TBDMS TBDMSCl, Imidazole, DMFRoom Temperature2 - 6 hours> 90%A common and robust method.
BTBSA, TMAP (cat.), MeCNRoom TemperatureLonger than BSA~65%Metal-free conditions; bulkier silylating agent leads to longer reaction times.[6]
TIPS TIPSCl, Imidazole, DMFRoom Temperature to 40 °C4 - 12 hours> 80%Significantly slower due to the high steric bulk of the TIPS group.

Table 2: Deprotection of Silyl-Protected Alkynes

Silyl GroupCommon Deprotection ReagentsTypical Reaction ConditionsReaction TimeTypical YieldNotes
TMS K₂CO₃, MeOHRoom Temperature1 - 2 hoursHighVery mild and common method.[1]
TBAF, THF0 °C to Room Temperature< 30 minutes> 95%Fast and efficient.[7]
DBU, MeCN/H₂O60 °C~40 minutesHighChemoselective cleavage in the presence of alkyl silyl ethers.[8]
TES TBAF, THFRoom Temperature1 - 2 hoursHighSlower than TMS deprotection.
Mild Acid (e.g., CSA, PPTS)Room TemperatureVariableGood to HighCan be selectively cleaved in the presence of TBDMS.
TBDMS TBAF, THFRoom Temperature2 - 8 hours> 90%Significantly more stable than TMS and TES.
HF•Pyridine, THFRoom Temperature1 - 4 hoursHighEffective for more resistant TBDMS ethers.
TIPS TBAF, THFRoom Temperature to 40 °C6 - 24 hours> 85%Most stable of the four; requires more forcing conditions for cleavage.[4]
HF•Pyridine, THFRoom Temperature to 50 °C4 - 12 hoursHighOften the reagent of choice for TIPS deprotection.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the silylation of a terminal alkyne and the subsequent deprotection of the silyl group.

General Protocol for Silylation of a Terminal Alkyne

G cluster_setup Reaction Setup cluster_reaction Silylation cluster_workup Work-up start Dissolve terminal alkyne in anhydrous solvent (e.g., DCM, DMF) add_base Add base (e.g., Et3N, Imidazole) start->add_base cool Cool to 0 °C (optional) add_base->cool add_silyl Add silylating agent (TMSCl, TESCl, TBDMSCl, or TIPSCl) dropwise cool->add_silyl react Stir at room temperature or gentle heating add_silyl->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated aq. NH4Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the silylation of a terminal alkyne.

Procedure:

  • To a solution of the terminal alkyne (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable base (e.g., triethylamine (1.5 equiv) or imidazole (2.5 equiv)).

  • Cool the mixture to 0 °C if necessary.

  • Slowly add the corresponding silyl chloride (1.2-1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Reaction times will vary depending on the silylating agent used (see Table 1).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired silyl-protected alkyne.

General Protocol for Fluoride-Mediated Deprotection

G cluster_reaction Deprotection cluster_workup Work-up start Dissolve silyl-protected alkyne in THF add_tbaf Add TBAF solution (1.0 M in THF) start->add_tbaf react Stir at room temperature add_tbaf->react monitor Monitor reaction by TLC react->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the deprotection of a silyl-protected alkyne.

Procedure:

  • Dissolve the silyl-protected alkyne (1.0 equiv) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M in THF) to the reaction mixture.

  • Stir the solution at room temperature and monitor the progress of the reaction by TLC. The reaction time will depend on the stability of the silyl group (see Table 2).

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected terminal alkyne.

Logical Relationships in Silyl Group Selection

The choice of a silyl protecting group is a strategic decision that depends on the planned synthetic route. The following diagram illustrates the logical considerations for selecting an appropriate silylating agent based on the required stability and desired deprotection conditions.

G cluster_stability Required Stability cluster_choice Silyl Group Choice cluster_deprotection Deprotection Conditions low Low Stability (Temporary Protection) tms TMS low->tms medium Moderate Stability (Robust for most conditions) tes TES medium->tes tbdms TBDMS medium->tbdms high High Stability (Harsh reaction conditions) tips TIPS high->tips mild Very Mild (K2CO3/MeOH, mild acid) tms->mild moderate Standard (TBAF) tes->moderate tbdms->moderate strong Forcing (HF-Pyridine, prolonged TBAF) tips->strong

Caption: Decision tree for selecting a silyl protecting group.

Conclusion

The choice of a silylating agent for alkyne protection is a critical parameter in the design of a successful synthetic strategy.

  • TMS is the go-to choice for temporary protection that requires facile removal under very mild conditions.

  • TES offers a slight increase in stability over TMS and can be a useful intermediate.

  • TBDMS provides a significant enhancement in stability, making it a robust and versatile protecting group for a wide array of synthetic transformations.[9]

  • TIPS is the most robust of the four and is best suited for complex, multi-step syntheses where the protected alkyne must endure harsh reaction conditions.[3][4]

By understanding the relative stabilities, reaction efficiencies, and deprotection requirements of these common silylating agents, researchers can make informed decisions to optimize their synthetic routes, leading to improved yields and overall success in the development of complex molecules.

References

A Comparative Guide to the Green Synthesis of But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of But-1-yn-1-yltrimethylsilane, a valuable building block in organic chemistry, provides a pertinent case study for the application of green chemistry principles. This guide offers a comparative analysis of synthetic routes to this compound, focusing on key green chemistry metrics. The objective is to provide researchers, scientists, and drug development professionals with a quantitative framework for evaluating the environmental impact and resource efficiency of different synthetic strategies.

Traditional vs. Greener Synthetic Approaches

The conventional synthesis of this compound typically involves the deprotonation of a terminal alkyne, 1-butyne, with a strong organometallic base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic silicon source, chlorotrimethylsilane (TMSCl).[1][2] While effective, this method often relies on hazardous reagents and large volumes of volatile organic solvents.

Emerging greener alternatives aim to mitigate these issues by employing less hazardous reagents, alternative solvent choices, and catalytic systems.[3][4][5][6][7] These modern approaches are designed to improve safety, reduce waste, and enhance the overall sustainability of the process.

Green Chemistry Metrics for Synthesis Evaluation

To objectively compare the "greenness" of different synthetic pathways, a set of established metrics is employed:

  • Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[8]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.[8]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, workup chemicals) used in a process to the mass of the final product.[9][10]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product, taking the reaction yield into account.[9]

Quantitative Comparison of Synthetic Routes

The following table summarizes the calculated green chemistry metrics for a traditional synthesis of this compound based on a published experimental protocol.[1]

MetricTraditional Synthesis (n-BuLi/TMSCl in Et2O)Greener Alternative (Conceptual)
Atom Economy (AE) 53.6%>80% (Catalytic approach)
E-Factor ~20.7<5
Process Mass Intensity (PMI) ~21.7<6
Reaction Mass Efficiency (RME) 40.2%>75%
Analysis of the Traditional Synthesis Route

The traditional synthesis route, while providing a good yield (75%), exhibits several drawbacks from a green chemistry perspective:

  • Low Atom Economy: The use of stoichiometric n-butyllithium results in the formation of butane and lithium chloride as byproducts, which are not incorporated into the final product, leading to a low atom economy.

  • High E-Factor and PMI: The significant quantities of solvent (diethyl ether) required for the reaction and workup contribute to a high E-Factor and PMI, indicating substantial waste generation relative to the amount of product obtained.

  • Hazardous Reagents and Solvents: n-Butyllithium is a pyrophoric reagent, requiring careful handling under inert and anhydrous conditions.[11] Chlorotrimethylsilane is corrosive, flammable, and reacts with water to produce toxic gas.[12][13][14][15] Diethyl ether is highly volatile and flammable.

Potential for Greener Synthesis

Several strategies can be employed to develop a greener synthesis of this compound:

  • Catalytic Silylation: The development of catalytic methods for the silylation of terminal alkynes can eliminate the need for stoichiometric organometallic bases.[6][7] For instance, metal-free catalysis using a quaternary ammonium pivalate has been reported for the silylation of other terminal alkynes.[6]

  • Greener Solvents: Replacing traditional ethereal solvents like THF and diethyl ether with more sustainable alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can significantly improve the environmental profile of the synthesis.[3][4][5] 2-MeTHF is derived from renewable resources, has lower peroxide formation potential, and its limited miscibility with water simplifies product isolation and solvent recovery.[3][4]

  • Mechanochemistry: Ball-milling techniques have been shown to drastically reduce the amount of solvent required for the preparation of Grignard reagents, a similar class of organometallic compounds.[16] This approach could potentially be adapted for the silylation of alkynes.

Experimental Protocols

Traditional Synthesis of this compound [1]

  • A solution of 1-butyne (28.0 g, 518 mmol) in diethyl ether (500 mL) is cooled to -78 °C.

  • n-Butyllithium (2.6 M in hexane, 194 mL, 504 mmol) is added dropwise over 30 minutes.

  • The reaction mixture is stirred for 1 hour at -78 °C.

  • Chlorotrimethylsilane (64.0 mL, 504 mmol) is added dropwise over 10 minutes.

  • After stirring for an additional 10 minutes, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield this compound (47.6 g, 377 mmol, 75% yield).

Visualizing the Green Chemistry Evaluation Workflow

The following diagram illustrates the logical workflow for assessing the greenness of a chemical synthesis, from defining the transformation to quantifying its environmental impact.

cluster_0 Synthesis Design & Planning cluster_1 Data Collection (for selected route) cluster_2 Green Metrics Calculation cluster_3 Analysis & Optimization A Define Target Molecule & Transformation B Identify Potential Synthetic Routes A->B C Select Route for Evaluation B->C D Gather Experimental Protocol C->D E Quantify All Inputs (Reactants, Solvents, etc.) D->E F Determine Product Yield & Waste Streams E->F G Calculate Atom Economy F->G H Calculate E-Factor F->H I Calculate Process Mass Intensity (PMI) F->I J Calculate Reaction Mass Efficiency (RME) F->J K Compare Metrics to Benchmarks H->K I->K J->K L Identify 'Hotspots' (e.g., solvent use, hazardous reagents) K->L M Propose & Evaluate Greener Alternatives L->M M->B Iterate

Caption: Workflow for evaluating the greenness of a chemical synthesis.

Conclusion

While the traditional synthesis of this compound is a well-established and high-yielding method, it falls short when evaluated against the principles of green chemistry. The reliance on hazardous reagents and excessive solvent use results in significant waste generation. This analysis highlights the need for the development and adoption of greener alternatives, such as catalytic silylation and the use of environmentally benign solvents. By applying green chemistry metrics, researchers can make more informed decisions in designing sustainable synthetic processes, ultimately reducing the environmental footprint of chemical manufacturing.

References

Safety Operating Guide

Safe Disposal of But-1-yn-1-yltrimethylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, But-1-yn-1-yltrimethylsilane is a highly flammable liquid and vapor that causes skin and serious eye irritation.[1][2] Proper personal protective equipment (PPE) and adherence to safety protocols are critical during handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety practices.

Hazard Identification and Safety Data Summary

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is summarized from safety data sheets (SDS) and public chemical databases.

Hazard ClassificationGHS PictogramHazard Statement
Flammable liquids (Category 2)[1][2]DangerH225: Highly flammable liquid and vapor[1]
Skin corrosion/irritation (Category 2)[1][2]WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)[1][2]WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation[1]WarningH335: May cause respiratory irritation[1]

Disposal Protocol

The proper disposal of this compound must be carried out in a manner that minimizes risk to personnel and the environment. This involves a multi-step process that begins with proper handling and ends with compliant waste removal.

Step 1: Personal Protective Equipment (PPE) and Handling Precautions

Ensure the following PPE is worn at all times when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: A respirator may be required if vapors or aerosols are generated.

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking.[2]

  • Use only non-sparking tools to prevent ignition.[2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain Spill: Use a suitable absorbent material to collect as much of the spill as possible.[2]

  • Collect and Store: Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Clean Area: Clean the affected area thoroughly.

  • Decontaminate Clothing: Take off all contaminated clothing immediately and wash it before reuse.[2]

Step 3: Waste Collection and Storage
  • Waste Container: Collect waste this compound and any contaminated materials in a designated, properly labeled, and tightly closed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[3]

Step 4: Final Disposal
  • Professional Disposal: Dispose of the waste container and its contents through an approved waste disposal plant.[2][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check manage_spill Step 2: Manage Spill (Contain, Absorb, Collect) spill_check->manage_spill Yes collect_waste Step 3: Collect Waste (Chemical & Contaminated Materials) spill_check->collect_waste No manage_spill->collect_waste store_waste Step 4: Store Waste Securely (Labeled, Closed Container in Ventilated Area) collect_waste->store_waste dispose Step 5: Arrange for Professional Disposal (Approved Waste Disposal Plant) store_waste->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling But-1-yn-1-yltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of But-1-yn-1-yltrimethylsilane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) and handling protocols are mandatory to ensure the safety of all laboratory personnel.

Hazard Summary & Personal Protective Equipment (PPE)

The following table summarizes the key hazards and recommended PPE for handling this compound.

Hazard CategoryDescriptionRecommended PPE
Physical Hazard Highly flammable liquid and vapor.[1]Work in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools.[2][3]
Health Hazards Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1]Gloves: Chemical-resistant gloves are required. While specific breakthrough data for this compound is limited, butyl rubber gloves are recommended for their broad resistance to organic compounds.[4] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[1] Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn. Respiratory Protection: An air-purifying respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with large quantities. Protective Clothing: A flame-retardant lab coat should be worn.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the necessary steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_cap Securely Cap the Container handle_reaction->handle_cap cleanup_decontaminate Decontaminate Glassware and Surfaces handle_cap->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-1-yn-1-yltrimethylsilane
Reactant of Route 2
Reactant of Route 2
But-1-yn-1-yltrimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.